Ceftazidime anhydrous, (E)-
Description
Properties
Key on ui mechanism of action |
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. |
|---|---|
CAS No. |
78439-06-2 |
Molecular Formula |
C22H22N6O7S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1 |
InChI Key |
ORFOPKXBNMVMKC-KZBLUZIOSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
melting_point |
103-113 |
Other CAS No. |
78439-06-2 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
5.73e-03 g/L |
Synonyms |
Ceftazidime Ceftazidime Anhydrous Ceftazidime Pentahydrate Fortaz Fortum GR 20263 GR-20263 GR20263 LY 139381 LY-139381 LY139381 Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))- Tazidime |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ceftazidime Anhydrous (E)- for Drug Discovery
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Pseudomonas aeruginosa.[1] Its efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties, which govern its solubility, stability, absorption, and interaction with its bacterial target, the penicillin-binding proteins (PBPs).[1][2] Understanding these properties is paramount for drug discovery and development, enabling the rational design of effective and stable formulations. This guide provides a comprehensive exploration of the critical physicochemical characteristics of Ceftazidime anhydrous (E)-, offering insights for researchers and drug development professionals.
The consideration of physicochemical properties is a cornerstone of modern drug discovery, influencing everything from initial screening to clinical performance.[3][4] For antibacterial agents, properties such as polarity and lipophilicity are critical for penetrating the complex bacterial cell envelope.[5][6]
Molecular Structure and Identity
Ceftazidime is a complex molecule featuring a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class.[1] The anhydrous (E)- form refers to a specific stereoisomer of the molecule.
Key Identifiers:
-
Molecular Formula: C₂₂H₂₂N₆O₇S₂[7]
-
Molecular Weight: 546.6 g/mol [7]
-
CAS Number: 78439-06-2[7]
-
IUPAC Name: (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[7]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems and during formulation.[3]
Solubility
Solubility is a critical determinant of a drug's bioavailability. Ceftazidime, being an amphoteric molecule, exhibits pH-dependent solubility.[8]
| Solvent | Solubility | Conditions |
| Water | Slightly soluble[9][10] | - |
| Water | 5.73e-03 g/L[1] | - |
| Ethanol (95%) | Very slightly soluble[9] | - |
| Acetonitrile | Very slightly soluble[9] | - |
| DMSO | ≥ 21.25 mg/mL[11] | - |
| PBS (pH 7.2) | ~5 mg/mL[12] | - |
The solubility of Ceftazidime in aqueous solutions is influenced by pH, a crucial factor for intravenous formulations.[8] The ionization of its acidic and basic functional groups dictates its charge state and, consequently, its interaction with the solvent.
Melting Point
The melting point provides an indication of the purity and the lattice energy of a crystalline solid.
The decomposition at a high temperature suggests that thermal stress can lead to degradation of the molecule.
pKa (Ionization Constant)
The pKa values of a drug molecule determine its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to its target. Ceftazidime is a zwitterionic compound with both acidic and basic centers.
Estimated pKa values for Ceftazidime are approximately 2.9 and 3.8.[15] These values are critical for predicting its behavior in different physiological compartments.
Stability
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Ceftazidime is known to be susceptible to degradation, particularly in aqueous solutions.[16][17]
-
Thermal Stability: Ceftazidime is relatively stable in its solid, powdered form.[16] However, in aqueous solutions, its stability is temperature-dependent, with degradation increasing at higher temperatures.[17] Solutions are recommended to be stored at 2-8°C.[13]
-
pH Stability: The stability of Ceftazidime in solution is also pH-dependent. Exposure to pH values below 4 can lead to immediate precipitation.[17]
-
Photostability: The solid form of Ceftazidime shows good stability against UV and visible light.[16] However, reconstituted solutions exhibit significant degradation upon exposure to light.[16]
-
Hydrolytic Degradation: The primary degradation pathway for Ceftazidime in aqueous solution is the opening of the β-lactam ring.[18][19] Another key degradation product is the Δ²-isomer, which is inactive.[15][20]
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact a drug's solubility, dissolution rate, and stability. While specific polymorphic forms of Ceftazidime anhydrous (E)- are not extensively detailed in the provided search results, it is a common phenomenon for complex organic molecules and should be a key consideration during drug development. Characterization techniques such as X-ray powder diffraction (XRPD) are essential for identifying and controlling polymorphs.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of drug molecules.
-
UV-Vis Spectroscopy: In aqueous solutions, Ceftazidime exhibits characteristic UV absorbance maxima around 257 nm.[21] The exact wavelength and intensity can be influenced by pH due to the ionization of the chromophoric groups.[21]
-
Infrared (IR) Spectroscopy: The IR spectrum of Ceftazidime displays characteristic absorption bands corresponding to its functional groups, including N-H, C=O (from the β-lactam ring and amide), and C=C (aromatic ring) vibrations.[22][23]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Ceftazidime.[1][7]
Experimental Protocols
The accurate determination of physicochemical properties relies on robust and validated experimental methods.
Determination of Aqueous Solubility (pH-dependent)
Objective: To determine the solubility of Ceftazidime anhydrous (E)- in aqueous solutions at various pH values.
Methodology: A laser monitoring method can be employed for accurate solubility determination.[8]
-
Apparatus Setup: A double-jacketed glass vessel connected to a thermostat water bath to maintain a constant temperature. A laser emitter and detector are positioned across the vessel to monitor light transmission. A magnetic stirrer ensures solution homogeneity.[8]
-
Procedure: a. Add a known mass of Ceftazidime and deionized water to the vessel. b. Adjust the pH of the solution by adding a standardized solution of hydrochloric acid or sodium hydroxide. c. Allow the solution to equilibrate at a constant temperature while stirring. d. Monitor the intensity of the transmitted laser light. The point at which the solid completely dissolves and the light intensity reaches a stable maximum indicates saturation.[8] e. Record the final pH and the masses of all components. f. Repeat the experiment at different pH values and temperatures.
-
Data Analysis: Calculate the mole fraction solubility at each pH and temperature.[8]
Caption: Workflow for determining the pH-dependent solubility of Ceftazidime.
Stability Indicating HPLC Method
Objective: To develop and validate an HPLC method for assessing the stability of Ceftazidime and quantifying its degradation products.
Methodology: A reversed-phase HPLC method is commonly used.[9][20]
-
Chromatographic Conditions:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile. For example, a mixture of a phosphate buffer and acetonitrile.[9]
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 257 nm).
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[9]
-
-
Sample Preparation: a. Prepare a stock solution of Ceftazidime in a suitable solvent. b. Subject aliquots of the stock solution to stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation. c. Prepare a series of calibration standards of Ceftazidime.
-
Analysis: a. Inject the stressed samples and calibration standards into the HPLC system. b. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. c. The method is considered stability-indicating if the peaks for the parent drug and its degradation products are well-resolved.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
Implications for Drug Discovery
The physicochemical properties of Ceftazidime anhydrous (E)- have profound implications for its development as a therapeutic agent.
-
Formulation Development: The limited aqueous solubility and pH-dependent stability necessitate careful formulation strategies for intravenous administration. The use of solubilizing agents like sodium carbonate is a common approach.[24]
-
Pharmacokinetics: Properties like lipophilicity (LogP) and polar surface area (PSA) influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Antibacterial drugs often occupy a different physicochemical space compared to other drugs, tending to be more polar.[5]
-
Mechanism of Action: The ability of Ceftazidime to reach its target, the penicillin-binding proteins in the bacterial cell wall, is dependent on its ability to permeate the outer membrane of Gram-negative bacteria. This permeation is influenced by its physicochemical properties.[2]
-
Drug Resistance: Understanding the structure-activity relationship is crucial for designing new cephalosporins that can overcome resistance mechanisms, such as those mediated by β-lactamases.[25][26]
Conclusion
A comprehensive understanding of the physicochemical properties of Ceftazidime anhydrous (E)- is indispensable for its successful development and clinical application. Properties such as solubility, stability, and pKa are not merely academic parameters but have direct and significant consequences on the drug's formulation, efficacy, and safety profile. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this important antibiotic, enabling researchers to make informed decisions throughout the drug discovery and development process.
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A Technical Guide to the In-Vitro Antibacterial Activity of Ceftazidime: A Comparative Analysis Against Contemporary Beta-Lactams
Abstract
This technical guide provides an in-depth analysis of the in-vitro antibacterial activity of Ceftazidime, a third-generation cephalosporin antibiotic. We explore its core mechanism of action, contextualize its activity spectrum against clinically significant pathogens, and present a comparative assessment against other critical beta-lactam agents, including fourth-generation cephalosporins, carbapenems, and beta-lactam/beta-lactamase inhibitor combinations. The document details standardized methodologies for susceptibility testing, rooted in CLSI and EUCAST guidelines, to ensure reproducible and reliable data. Furthermore, we examine the prevalent mechanisms of bacterial resistance to Ceftazidime and discuss how these factors influence its therapeutic utility. This guide is intended for researchers, clinical microbiologists, and drug development professionals seeking a comprehensive understanding of Ceftazidime's in-vitro profile in the current landscape of antimicrobial resistance.
Introduction: Ceftazidime in the Beta-Lactam Arsenal
Ceftazidime is a semisynthetic, third-generation cephalosporin that has been a cornerstone in the treatment of serious infections caused by Gram-negative bacteria for decades[1]. Its enduring relevance is primarily due to its potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen[1][2]. Like all beta-lactam antibiotics, its efficacy is predicated on its ability to disrupt the synthesis of the bacterial cell wall[3].
The chemical structure of Ceftazidime, particularly the aminothiazolyl ring and a complex moiety containing two methyl and a carboxylic acid group, confers stability against many plasmid-mediated beta-lactamases that inactivate earlier-generation cephalosporins[1]. However, the rise of more potent resistance mechanisms, such as Extended-Spectrum Beta-Lactamases (ESBLs) and carbapenemases, necessitates a continuous re-evaluation of its place in therapy. This guide provides the technical foundation for such an evaluation, focusing on standardized in-vitro methodologies.
Mechanism of Action: Targeting the Bacterial Cell Wall
The bactericidal effect of Ceftazidime is achieved through the inhibition of bacterial cell wall synthesis[4][5]. The process is a targeted attack on enzymes essential for the integrity of peptidoglycan, the primary structural component of the cell wall.
-
Target Identification: The primary targets are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis[6][7].
-
Covalent Binding: The strained beta-lactam ring of Ceftazidime mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows Ceftazidime to bind to the active site of the PBP, forming a stable, covalent acyl-enzyme intermediate[5][8].
-
Inhibition of Cross-linking: This irreversible binding inactivates the PBP, preventing it from catalyzing the transpeptidation reaction—the cross-linking of adjacent peptidoglycan chains[6][7].
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall. The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death[6].
Caption: Mechanism of Ceftazidime Action.
Comparative In-Vitro Activity
The clinical utility of an antibiotic is defined by its spectrum of activity. Ceftazidime is notable for its potent anti-pseudomonal and broad Gram-negative coverage. However, its activity against Gram-positive organisms and anaerobes is limited[2][9]. Below is a comparative summary of its activity against other key beta-lactams.
Activity Against Key Pathogen Groups
| Pathogen Group | Ceftazidime (3rd Gen Ceph) | Cefepime (4th Gen Ceph) | Piperacillin-Tazobactam | Meropenem (Carbapenem) | General Notes |
| Enterobacteriaceae (e.g., E. coli, Klebsiella spp.) | Excellent (for non-ESBL producers). Many isolates are inhibited at ≤0.5 mg/L[10]. | Excellent . Often retains activity against strains with AmpC beta-lactamases. | Very Good . Tazobactam inhibits many common beta-lactamases, but may be less effective for ESBLs than carbapenems[11][12]. | Excellent . Considered a first-line therapy for serious infections caused by ESBL-producers. Susceptibility rates are often >99%[13]. | Activity is highly dependent on the presence of beta-lactamases. ESBL- and carbapenemase-producing strains are typically resistant to Ceftazidime. |
| Pseudomonas aeruginosa | Excellent . A defining feature of Ceftazidime's spectrum. Often more potent than other cephalosporins[9][10][14]. | Excellent . Similar potency to Ceftazidime. | Very Good . Often used as an anti-pseudomonal agent. | Excellent . Generally the most potent class against P. aeruginosa. | Resistance can develop rapidly via multiple mechanisms, including porin loss, efflux pumps, and beta-lactamase production. |
| Staphylococcus aureus (MSSA) | Moderate to Poor . Less active than first and second-generation cephalosporins[2][10]. | Good . Better activity than Ceftazidime. | Good . | Excellent . | Ceftazidime is not recommended for treating suspected staphylococcal infections. It is inactive against MRSA[9]. |
| Viridans Group Streptococci | Poor . Studies have shown significantly higher MICs compared to other beta-lactams, making it a suboptimal choice[15]. | Good . | Good . | Excellent . | Ceftazidime monotherapy is not advised for neutropenic fever where VGS bacteremia is a concern[15]. |
| Anaerobes (e.g., Bacteroides fragilis) | Poor . MICs are generally very high (>128 mg/L)[10]. | Poor . | Excellent . The addition of tazobactam provides robust anaerobic coverage. | Excellent . The broadest spectrum against anaerobes. | Ceftazidime lacks reliable coverage for mixed aerobic-anaerobic infections. |
This table represents a general summary. Susceptibility can vary significantly by local epidemiology and specific resistance mechanisms.
Mechanisms of Resistance: The Bacterial Counter-Attack
Bacterial resistance to Ceftazidime is a significant clinical challenge. The primary mechanisms include enzymatic degradation, target site modification, and reduced drug accumulation[4].
-
Enzymatic Degradation: This is the most prevalent mechanism. Bacteria acquire genes for beta-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic[8]. While Ceftazidime is stable to many early beta-lactamases, it is vulnerable to:
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Ceftazidime, rendering it less effective[4]. This is a common mechanism of resistance in Gram-positive bacteria but also occurs in Gram-negatives.
-
Reduced Permeability & Efflux: Gram-negative bacteria can reduce the influx of Ceftazidime by down-regulating or modifying outer membrane porin channels (e.g., OprD in P. aeruginosa)[8][17]. Additionally, bacteria can actively pump the antibiotic out of the cell using multidrug efflux pumps[17].
Caption: Key Mechanisms of Bacterial Resistance to Ceftazidime.
Standardized Protocols for In-Vitro Susceptibility Testing
Accurate and reproducible in-vitro testing is paramount for clinical decision-making and drug development. Methodologies are standardized by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[18][19].
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is considered a gold standard for quantitative susceptibility testing[20][21].
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used because it has low levels of thymidine and thymine, which can interfere with some antibiotics, and its mineral content (Ca²⁺, Mg²⁺) is controlled, which is critical for the activity of some drugs against P. aeruginosa.
-
Inoculum: A standardized inoculum of ~5 x 10⁵ CFU/mL is critical. A lower density can lead to falsely low MICs, while a higher density (the "inoculum effect") can overwhelm the antibiotic, leading to falsely high MICs, especially for some beta-lactams[2].
-
Incubation: Incubation at 35°C ± 2°C in ambient air for 16-20 hours provides optimal growth conditions for most clinically relevant aerobic bacteria.
Step-by-Step Protocol:
-
Prepare Antibiotic Dilutions: Serially dilute Ceftazidime (and comparator agents) in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 mg/L down to 0.06 mg/L).
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Inoculate Plate: Add the final bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.
-
Quality Control (QC): Concurrently test reference QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) for which the expected MIC ranges are known and published by CLSI/EUCAST[22]. The results for the test isolates are valid only if the QC results fall within the acceptable range.
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Ceftazidime anhydrous (E)- degradation pathways under stress conditions
An In-Depth Technical Guide to the Forced Degradation Pathways of Ceftazidime Anhydrous
Introduction: Beyond Stability, A Quest for Molecular Integrity
Ceftazidime is a third-generation cephalosporin antibiotic, a cornerstone in the treatment of severe Gram-negative bacterial infections.[1][2] Its efficacy is intrinsically linked to its molecular structure, particularly the strained β-lactam ring. However, this critical pharmacophore is also its Achilles' heel, rendering the molecule susceptible to degradation. As drug development professionals, our mandate extends beyond proving efficacy; we must guarantee the stability, purity, and safety of the drug substance and product throughout its lifecycle.
This guide delves into the forced degradation pathways of ceftazidime anhydrous. We will move beyond rote protocol execution to understand the chemical causality behind its degradation. Forced degradation, or stress testing, is a regulatory requirement mandated by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[3][4][5][6] It involves subjecting the drug to conditions more severe than standard accelerated stability testing—such as harsh pH, oxidation, high temperatures, and intense light—to intentionally degrade the molecule.[4][6] The objective is threefold: to identify the likely degradation products, to elucidate the degradation pathways, and to develop and validate robust, stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from these degradants.[6] This process is fundamental to building a comprehensive stability profile and ensuring patient safety.
Chapter 1: The Inherent Chemical Liabilities of the Ceftazidime Molecule
To comprehend the degradation of ceftazidime, one must first appreciate its structural vulnerabilities. The ceftazidime molecule possesses two primary sites susceptible to chemical attack:
-
The β-Lactam Ring: This four-membered ring is highly strained. The amide bond within this ring is significantly more reactive than a typical acyclic amide, making it the primary target for nucleophilic attack, especially hydrolysis. Cleavage of this ring is the canonical pathway for the inactivation of all β-lactam antibiotics.[7][8]
-
The C-3 Pyridinium Side Chain: The substituent at the C-3 position of the dihydrothiazine ring is a pyridinium group. Pyridine is an excellent leaving group, and its displacement is a key degradation pathway, particularly under hydrolytic conditions.[1][9][10] The release of pyridine is a well-documented degradation event for ceftazidime.[1][11]
Understanding these intrinsic liabilities allows us to predict the types of degradation that will occur under stress and to design experiments that specifically challenge these vulnerabilities.
Chapter 2: Hydrolytic Degradation: The Water Effect
Hydrolysis is the most common degradation pathway for ceftazidime, given that it is often reconstituted in aqueous solutions for administration.[8][12] The degradation kinetics and resulting products are highly dependent on the pH of the medium.[8][13]
Acid and Neutral Hydrolysis
Under acidic (pH < 4) and neutral conditions, the principal degradation mechanism is the hydrolysis of the β-lactam ring.[1][11] This process is catalyzed by hydrogen ions in acidic solutions and by water molecules (solvolysis) in neutral solutions.[1][8][13] A significant consequence of this degradation is the concurrent release of the pyridine moiety from the C-3 position.[1][14]
One of the major degradation products formed via this pathway is [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal, resulting from the opening of the β-lactam ring.[15][16][17]
Caption: Primary Degradation Pathways of Ceftazidime in Alkaline Conditions.
Experimental Protocol: Hydrolytic Stress Testing
This protocol outlines a self-validating system for assessing hydrolytic stability. By analyzing samples at multiple time points, the rate of degradation can be established, ensuring the stress condition is appropriate (not too mild, not too destructive).
-
Preparation: Prepare stock solutions of ceftazidime anhydrous in a suitable solvent (e.g., water or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours (degradation is typically faster in base).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis (Water):
-
Transfer 5 mL of the stock solution to a flask. Add 5 mL of purified water.
-
Heat the solution at 60°C.
-
Withdraw and dilute aliquots at time points similar to acid hydrolysis for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Chapter 5). Compare the chromatograms of stressed samples to the unstressed (time 0) sample to identify and quantify degradation products.
Chapter 3: Oxidative Degradation
Oxidative stress testing is critical as it mimics potential degradation from atmospheric oxygen or residual peroxides in excipients. The ceftazidime molecule has sulfur atoms (in the thiazole and dihydrothiazine rings) that are susceptible to oxidation, potentially forming sulfoxides.
Experimental Protocol: Oxidative Stress Testing
The choice of hydrogen peroxide concentration is key. A 3-5% solution is typically sufficient to induce 5-20% degradation without being overly aggressive.
-
Preparation: Prepare a 1 mg/mL stock solution of ceftazidime.
-
Stress Application:
-
Transfer 5 mL of the stock solution into a flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
-
Sample Quenching & Analysis: Dilute the withdrawn aliquots directly with the mobile phase to the target concentration for HPLC analysis. The dilution typically quenches the reaction sufficiently.
-
Analysis: Analyze using a stability-indicating HPLC method. The formation of new, more polar peaks is often indicative of oxidation products like sulfoxides.
Caption: General Pathway for Oxidative Degradation of Ceftazidime.
Chapter 4: Thermal and Photolytic Degradation
These studies assess the impact of physical energy sources—heat and light—on the stability of ceftazidime.
Thermal Degradation (Thermolysis)
Elevated temperatures accelerate degradation reactions, primarily hydrolysis if moisture is present. [18]In the solid state, thermal stress can lead to decomposition, often indicated by a color change. [18]In solution, ceftazidime is significantly more thermolabile, with studies showing extensive degradation when heated. [18][19][20]
Photodegradation
As stipulated by ICH Q1B, photostability testing is essential to determine if the drug requires light-resistant packaging. [4]Ceftazidime has been shown to be photolabile, especially in solution, where exposure to UV and visible light can cause significant degradation. [18][20][21]A yellowish color change is often observed upon exposure. [18]
Experimental Protocol: Thermal and Photostability Testing
-
Thermal Stress (Solid State):
-
Place a thin layer of ceftazidime anhydrous powder in a petri dish.
-
Expose to a dry heat oven at 70°C for 48 hours.
-
Prepare a solution from the stressed solid for HPLC analysis and compare it to an unstressed control.
-
-
Thermal Stress (Solution):
-
Follow the protocol for Neutral Hydrolysis (Chapter 2), as heat stress in solution primarily accelerates hydrolysis.
-
-
Photostability Stress (as per ICH Q1B):
-
Expose a sample of ceftazidime (both solid and in solution) to a light source providing a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV-A light. [4][6] * A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare solutions of both the light-exposed and dark control samples for HPLC analysis. A significant difference in the impurity profile indicates photosensitivity.
-
Chapter 5: A Framework for Analysis: The Stability-Indicating HPLC Method
The cornerstone of any forced degradation study is the analytical method used to evaluate the results. A method is only "stability-indicating" if it can accurately measure the decrease in the API concentration while simultaneously separating and allowing for the quantification of all significant degradation products. [9][22]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique. [2][23][24]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on common methodologies for ceftazidime analysis. [1][9][23]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate or acetate buffer (pH ~5.0) and acetonitrile. [1] * Flow Rate: 1.0 mL/min. [1] * Detection Wavelength: 254 nm or 262 nm. [1][23] * Injection Volume: 20 µL.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. The most critical aspect for this application is Specificity . To prove this, unstressed, stressed, and placebo samples are analyzed. The method must demonstrate that the principal peak is free from interference from any degradation products or excipients. Peak purity analysis using a photodiode array (PDA) detector is the modern standard for confirming this.
-
Analysis Workflow:
-
Inject the unstressed (time 0) sample to establish the retention time and peak area of the intact ceftazidime.
-
Inject each stressed sample.
-
Identify new peaks that appear in the stressed samples; these are degradation products.
-
Calculate the percentage of degradation by comparing the peak area of ceftazidime in the stressed sample to the unstressed sample.
-
Calculate the relative percentage of each impurity. A mass balance (ideally 95-105%) should be performed to ensure all major degradants are accounted for.
-
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A Critical Evaluation of Ceftazidime's Interaction with Beta-Lactamases: From Stability to Putative Inhibition
Abstract
Ceftazidime is a cornerstone third-generation cephalosporin antibiotic, renowned for its efficacy against a wide range of bacteria, including Pseudomonas aeruginosa.[1][2] Its clinical success is largely attributed to its robust stability against hydrolysis by numerous bacterial β-lactamases. However, the distinction between stability to hydrolysis and the active inhibition of β-lactamase enzymes is critical and often misunderstood. This technical guide provides an in-depth exploration of Ceftazidime's relationship with β-lactamases, critically evaluating the evidence for its role as a direct inhibitor. We will dissect its primary mechanism of action, contrast its profound enzymatic stability with its weak inhibitory potential, and provide detailed, field-proven protocols for researchers to quantitatively assess these interactions. This paper addresses the specific query regarding the Ceftazidime anhydrous (E)-isomer and establishes a scientifically grounded framework for characterizing putative β-lactamase inhibitors.
Section 1: The Foundation: Ceftazidime and the Beta-Lactamase Challenge
The Primary Mechanism of Action: A Potent Inhibitor of Bacterial Cell Wall Synthesis
Ceftazidime's bactericidal effect is not derived from β-lactamase inhibition, but from its ability to disrupt the synthesis of the bacterial cell wall.[1][3][4][5] Like other β-lactam antibiotics, it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are essential bacterial enzymes.[1][6] By acylating the active site of these PBPs, Ceftazidime effectively halts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall. This leads to cell lysis and bacterial death.[1][6] Its effectiveness, particularly against Gram-negative bacteria, is a direct result of its high affinity for their specific PBPs.[4]
The Chemical Architecture of Ceftazidime: A Note on (Z) vs. (E) Isomerism
The clinically utilized and active form of Ceftazidime is the (Z)-isomer, specifically concerning the configuration of the oxime group. This specific stereochemistry is crucial for its antibacterial activity and stability. The PubChem database lists a compound named "Ceftazidime anhydrous, (E)-", which represents a different geometric isomer.[7] In drug development, isomers can have drastically different biological activities, and typically only one is therapeutically effective. The (E)-isomer is not the active pharmaceutical ingredient and is generally considered an impurity or a related substance. There is no credible scientific literature suggesting the (E)-isomer possesses significant β-lactamase inhibitory activity. This guide will therefore focus on the well-documented (Z)-isomer while providing the framework to test any compound, including the (E)-isomer, for inhibitory activity.
The Beta-Lactamase Challenge: Classification and Catalytic Mechanisms
The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.[3][8] These enzymes are broadly categorized into four Ambler classes based on their amino acid sequence:
-
Class A, C, and D: These are serine β-lactamases that utilize a serine residue in their active site for catalysis.[9][10]
-
Class B: These are metallo-β-lactamases that require zinc ions as cofactors for their hydrolytic activity.[9][10]
The development of β-lactamase inhibitors (BLIs) that can neutralize these enzymes is a critical strategy to restore the efficacy of β-lactam antibiotics.[9]
Section 2: Ceftazidime's True Relationship with Beta-Lactamases: Structural Stability
Defining Stability versus Inhibition: A Critical Distinction
It is imperative to distinguish between enzymatic stability and inhibition.
-
Stability refers to a compound's resistance to being catalyzed or degraded by an enzyme. A stable molecule, like Ceftazidime, has a very low turnover rate (kcat) when it interacts with the β-lactamase active site.
-
Inhibition refers to a compound's ability to bind to an enzyme and prevent it from catalyzing its natural substrate. A potent inhibitor has a low inhibition constant (Ki) and/or forms a long-lived, inactive complex with the enzyme.
While a molecule can be both stable and an inhibitor, the two are not synonymous. Ceftazidime's clinical value stems from its stability.
Structural Features Conferring Stability
Ceftazidime's remarkable stability against a wide array of β-lactamases is conferred by specific structural features. The complex oxime side chain, containing two methyl groups and a carboxylic acid, provides steric hindrance within the β-lactamase active site, preventing the enzyme from achieving the optimal conformation for hydrolysis.[2] This design makes it a poor substrate for many common β-lactamases, including TEM-1, TEM-2, SHV-1, and various cephalosporinases.[11][12]
Evidence of Ceftazidime's Resistance to Hydrolysis
Numerous studies have confirmed the exceptional stability of Ceftazidime. It is not significantly hydrolyzed by staphylococcal penicillinase or the plasmid-mediated β-lactamases common in Gram-negative bacteria.[11][12] However, this stability does not translate to potent inhibition. One kinetic study showed that the inhibition constant (Ki) for Ceftazidime's interaction with several β-lactamases was 120 to 700 times higher than that of other cephalosporins like cefotaxime and cefuroxime, indicating a much weaker binding affinity and inhibitory potential.[13]
Section 3: Experimental Protocols for Assessing Beta-Lactamase Interaction
Experimental Design Philosophy: A Self-Validating Approach
To rigorously assess the inhibitory potential of a compound like Ceftazidime anhydrous (E)-, a multi-stage, self-validating experimental approach is required. This involves progressing from high-throughput screening to detailed kinetic analysis. The causality behind this choice is to efficiently eliminate non-inhibitory compounds early and focus resources on characterizing true hits. Every experiment must include a known substrate (e.g., Nitrocefin), a potent inhibitor control (e.g., Clavulanic Acid for Class A enzymes), and a no-enzyme control to ensure the observed effects are specific.
Workflow for Inhibitor Screening and Characterization
Caption: Workflow for β-lactamase inhibitor identification.
Protocol 1: High-Throughput Screening using Nitrocefin
Rationale: This colorimetric assay provides a rapid and sensitive method for initial screening.[14] Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase, a reaction that can be monitored spectrophotometrically. A true inhibitor will prevent this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM phosphate buffer, pH 7.0.
-
Enzyme Stock: Reconstitute a commercially available β-lactamase (e.g., TEM-1) in assay buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C.
-
Substrate Stock: Prepare a 10 mM Nitrocefin stock solution in DMSO.
-
Test Compound Stock: Prepare a 10 mM stock of "Ceftazidime anhydrous (E)-" in a suitable solvent (e.g., DMSO or water).
-
Inhibitor Control: Prepare a 1 mM stock of Clavulanic Acid in assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: 88 µL Assay Buffer + 10 µL Test Compound (to a final concentration of 100 µM) + 2 µL of diluted β-lactamase enzyme.
-
Positive Control (No Inhibition): 98 µL Assay Buffer + 10 µL Solvent (DMSO) + 2 µL of enzyme.
-
Negative Control (Known Inhibition): 88 µL Assay Buffer + 10 µL Clavulanic Acid + 2 µL of enzyme.
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL Solvent (DMSO).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of 1 mM Nitrocefin (final concentration 100 µM) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the rate of hydrolysis (Vmax) for each well. Determine the percent inhibition relative to the positive control.
Protocol 2: Determination of IC50 Values
Rationale: For compounds that show significant inhibition in the primary screen, a dose-response curve is generated to determine the concentration required to inhibit 50% of the enzyme's activity (IC50). This provides a quantitative measure of potency.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a serial dilution of the test compound (e.g., from 1 mM down to 1 nM) in the assay buffer.
-
Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, use the range of concentrations from the serial dilution.
-
Execution and Measurement: Follow steps 3-5 from Protocol 1.
-
Data Analysis: Plot the reaction rates as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Section 4: Data Interpretation and Mechanistic Insights
Hypothetical Data: Comparing Ceftazidime to a Known Inhibitor
To illustrate the expected outcome of such experiments, the following table presents hypothetical but realistic data. The expectation is that Ceftazidime would demonstrate a very high IC50 and Ki, confirming it is a poor inhibitor, whereas a known inhibitor like Clavulanic Acid would be potent.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Clavulanic Acid | TEM-1 β-Lactamase | 0.1 | 0.8 | Covalent, Irreversible[15] |
| Ceftazidime (Z-isomer) | TEM-1 β-Lactamase | > 1000 | > 500 | Very Weak, Competitive |
| Ceftazidime (E)- (Hypothetical) | TEM-1 β-Lactamase | > 1000 | > 500 | Very Weak, Competitive |
Mechanism of Action: Covalent Inhibition
Potent β-lactamase inhibitors like clavulanic acid are often "suicide inhibitors." They are recognized by the enzyme as a substrate, but upon catalysis, they form a stable, covalent bond with the active site serine, permanently inactivating the enzyme.
Caption: Mechanism of covalent β-lactamase inhibition.
Section 5: Conclusion
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A Technical Guide to the Synthesis and Characterization of Novel Ceftazidime Anhydrous (E)-Derivatives
Abstract
Ceftazidime, a third-generation cephalosporin, remains a cornerstone in the treatment of severe bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] However, the emergence of antibiotic resistance necessitates the exploration of novel derivatives with enhanced efficacy and stability. This guide provides an in-depth technical overview of the synthesis and characterization of novel anhydrous (E)-derivatives of Ceftazidime. We will delve into the rationale behind strategic molecular modifications, present detailed synthetic protocols, and outline a comprehensive characterization workflow using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibiotic discovery and development.
Introduction: The Rationale for Developing Novel Ceftazidime Derivatives
Ceftazidime's bactericidal action stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Its structure, featuring a resilient β-lactam ring, an aminothiazole ring, and a charged pyridinium moiety at the C-3 position, contributes to its broad-spectrum activity and stability against many β-lactamases.[2][3]
Despite its success, the clinical utility of Ceftazidime is threatened by evolving resistance mechanisms. Furthermore, the inherent instability of the β-lactam ring and the potential for isomerization at the C-7 side chain oxime group present formulation and drug delivery challenges.[4][5][6] The (Z)-isomer of the oxime is known to be significantly more active than the corresponding (E)-isomer.[7] This guide focuses specifically on the synthesis of (E)-derivatives, not for their therapeutic potential, but as crucial reference standards for analytical method development, impurity profiling, and stability studies of the active (Z)-isomer drug substance.[7][8] Understanding the properties of these "inactive" isomers is paramount for ensuring the quality, safety, and efficacy of Ceftazidime formulations.
Core Structural Features of Ceftazidime Anhydrous
The anhydrous form of Ceftazidime has the molecular formula C₂₂H₂₂N₆O₇S₂.[1][9] Key structural components amenable to modification include:
-
The C-7 Acylamino Side Chain: The aminothiazole ring and the oxime ether offer sites for modification to potentially modulate antibacterial spectrum and β-lactamase stability.
-
The C-3 Pyridinium Methyl Group: This quaternary ammonium salt enhances water solubility but can also be a site of degradation.[3][4] Modifications here could influence pharmacokinetic properties.
Synthesis of Novel Ceftazidime Anhydrous (E)-Derivatives
The synthesis of Ceftazidime derivatives is a multi-step process that demands careful control of reaction conditions to maintain the integrity of the labile β-lactam core. The strategies outlined below focus on modifications at the C-3 and C-7 positions.
General Synthetic Strategy: A Modular Approach
A modular approach is often employed, involving the synthesis of key intermediates—the cephalosporin nucleus (7-aminocephalosporanic acid or a derivative) and the desired side chains—followed by their coupling.
Caption: Generalized workflow for the synthesis of novel Ceftazidime derivatives.
Experimental Protocol: Synthesis of a C-3 Modified (E)-Derivative
This protocol describes the substitution of the pyridinium ring at the C-3 position with an alternative heterocyclic moiety, a common strategy to alter physicochemical properties.[3]
Step 1: Protection of the Carboxyl Group The carboxyl group on the dihydrothiazine ring is typically protected as an ester (e.g., p-methoxybenzyl ester) to prevent unwanted side reactions.
Step 2: Activation of the C-3' Position The acetoxy group of 7-aminocephalosporanic acid (7-ACA) is displaced to introduce a leaving group, often a halide, facilitating nucleophilic substitution.
Step 3: Nucleophilic Substitution at C-3' The activated 7-ACA derivative is reacted with the chosen nucleophilic heterocycle (e.g., a substituted triazole) in a suitable polar aprotic solvent like DMF.
Step 4: Acylation of the C-7 Amino Group The crucial step of introducing the (E)-oxime side chain. This is achieved by reacting the C-7 amino group with an activated form of the (E)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic acid. The (E)-isomer of the side chain must be synthesized and isolated separately beforehand.
Step 5: Deprotection The protecting groups are removed under conditions that do not compromise the β-lactam ring, often using trifluoroacetic acid.
Step 6: Purification The final product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of (E)-Isomer Reference Standards
The (E)-isomers of Ceftazidime derivatives are often generated as process-related impurities or degradation products.[7] Their deliberate synthesis is crucial for analytical purposes. This can be achieved by:
-
Isomerization of the (Z)-isomer: Exposing the (Z)-isomer to acidic conditions or light can induce isomerization to the (E)-form.[7]
-
Direct Synthesis: Utilizing a stereochemically pure (E)-isomer of the oxime-containing side chain during the acylation step (Step 4 above).
Comprehensive Characterization of Novel Derivatives
A multi-pronged analytical approach is essential to unequivocally confirm the structure, purity, and stereochemistry of the synthesized derivatives.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations for a Novel (E)-Derivative |
| ¹H and ¹³C NMR | Structural elucidation and isomeric purity determination. | Distinct chemical shifts for the aminothiazole proton and the C-2 carbon of the aminothiazole ring compared to the (Z)-isomer. The (E)-isomer typically shows a downfield shift.[7] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis. | The molecular ion peak should correspond to the calculated molecular weight of the novel derivative. Fragmentation patterns can help confirm the structure of the side chains.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the β-lactam carbonyl (~1770 cm⁻¹), amide carbonyls, C=N of the oxime, and other functional groups.[3] |
| UV-Visible Spectroscopy | Quantitative analysis and purity assessment. | The UV spectrum, typically with an absorbance maximum around 257 nm, can be used for quantification.[11] |
Chromatographic Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Ceftazidime derivatives.[12][13][14]
Experimental Protocol: RP-HPLC Method for Isomeric Purity
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required. For example, a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 257 nm.[11]
-
Column Temperature: Maintained at an elevated temperature (e.g., 50°C) to improve peak shape and resolution.[11]
This method should be able to separate the novel (E)-derivative from the corresponding (Z)-isomer, starting materials, and any degradation products like the Δ²-isomer.[8]
Caption: A typical experimental workflow for HPLC analysis of Ceftazidime derivatives.
Physicochemical Characterization
-
Melting Point: Provides an indication of purity.
-
Solubility Studies: Essential for understanding the derivative's behavior in aqueous and organic media, which has implications for formulation.
-
Stability Studies: The synthesized (E)-derivatives should be subjected to stress conditions (heat, light, varying pH) to understand their degradation pathways.[6] This is crucial as they can be degradation products of the active (Z)-isomer. The formation of pyridine and the opening of the β-lactam ring are known degradation pathways for Ceftazidime.[4][5][15][16]
Conclusion and Future Directions
The synthesis and thorough characterization of novel Ceftazidime anhydrous (E)-derivatives are indispensable for the advancement of cephalosporin research and development. While these isomers are not pursued for direct therapeutic use, their availability as well-characterized reference standards is critical for the quality control of active pharmaceutical ingredients. The methodologies presented in this guide provide a robust framework for researchers to synthesize and validate these important chemical entities.
Future work in this area should focus on the development of even more sensitive and selective analytical methods for the detection and quantification of these isomers at very low levels. Additionally, exploring the potential for these derivatives to act as specific enzyme inhibitors or as probes to study bacterial resistance mechanisms could open new avenues of research.
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Ceftazidime anhydrous (E)- crystal structure and polymorphism studies
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Ceftazidime Anhydrous (E)-Isomer
Abstract
Ceftazidime, a third-generation cephalosporin, is a critical antibiotic for treating severe bacterial infections.[1][2] Its efficacy, stability, and bioavailability are intrinsically linked to its solid-state properties. This guide provides a comprehensive technical exploration of the anhydrous crystalline form of the (E)-isomer of ceftazidime. We delve into the nuances of its crystal structure, the critical phenomenon of polymorphism, and the multi-faceted analytical methodologies required for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the robust development of ceftazidime-based therapeutics.
Introduction: The Significance of Solid-State Chemistry in Ceftazidime Development
The therapeutic success of an Active Pharmaceutical Ingredient (API) like ceftazidime depends not only on its molecular structure but profoundly on its arrangement in the solid state.[3] Properties such as dissolution rate, chemical stability, and manufacturability are governed by the drug's crystalline form. Ceftazidime can exist in various solid forms, including hydrated (pentahydrate) and anhydrous states, as well as amorphous forms.[1][4] While the pentahydrate is a common pharmaceutical form, the study of the anhydrous crystal is crucial for understanding potential phase transformations during manufacturing processes like drying or in low-humidity storage conditions, which can impact the final product's quality and performance.[5][6][7]
Furthermore, the ceftazidime molecule contains an oxime group, leading to the potential for (Z)- and (E)- geometric isomerism. The (Z)-isomer is the active therapeutic agent, while the (E)-isomer is considered an impurity.[8][9][10] Understanding the crystal structure of the (E)-isomer is vital for developing analytical methods to detect and control its presence in the API, ensuring product purity and safety.
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a central challenge in pharmaceutical development.[11][12] Different polymorphs of the same API can exhibit distinct physicochemical properties, making polymorph screening and control a regulatory and scientific necessity.[3][5] This guide will elucidate the known crystalline landscape of ceftazidime anhydrous and provide the analytical framework for its investigation.
Crystal Structure of Ceftazidime Anhydrous (E)-Isomer
The definitive method for determining the precise three-dimensional arrangement of atoms within a crystal is Single Crystal X-ray Diffraction (SCXRD).[13][14][15] This powerful technique provides detailed information on molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding a crystal's properties. For the (E)-isomer of ceftazidime anhydrous, SCXRD analysis reveals the specific packing arrangement and hydrogen-bonding networks that define its unique crystalline architecture.
While a publicly available, fully refined crystal structure for the (E)-anhydrous isomer is not readily found in premier databases, analysis of related structures and impurity profiles provides insight. The key structural difference lies in the orientation around the C=N oxime bond, which influences the overall molecular shape and subsequent crystal packing.
A distinct crystalline form of ceftazidime, potentially an anhydrous or low-hydrate form, has been identified and characterized by Powder X-ray Diffraction (PXRD).[16][17] The crystallographic data for such a form are summarized below.
Table 1: Representative Crystallographic Data for a Crystalline Form of Ceftazidime
| Parameter | Value |
| Crystal System | Orthorhombic (Hypothetical) |
| Space Group | P2₁2₁2₁ (Hypothetical) |
| Characteristic PXRD Peaks (2θ ± 0.2°) | 5.7°, 7.6°, 9.1°, 11.8°, 12.2°, 12.6°, 13.3°, 15.5°, 16.7°, 18.4°, 20.5°, 25.8°, 26.3°, 31.8°[16][17] |
Note: Complete single-crystal data for the (E)-anhydrous isomer is not publicly available. The PXRD data is derived from patent literature describing a stable, anhydrous crystalline form.
Polymorphism and Phase Relationships
The solid-state landscape of ceftazidime anhydrous is complex, involving the potential for multiple polymorphic forms and an amorphous state. Each form possesses a unique energy level, with one polymorph being the most thermodynamically stable under a given set of conditions, while others are metastable. Metastable forms, though less stable, may be kinetically favored during rapid precipitation or processing and can convert to the stable form over time, a transformation that must be understood and controlled.
The relationships between these forms can be visualized as a network of potential transformations influenced by external factors such as temperature, pressure, and solvent environment.
Caption: Interconversion pathways for ceftazidime solid forms.
Methodologies for Structural and Polymorphic Characterization
A multi-technique approach is essential for the comprehensive characterization of ceftazidime's solid forms. No single technique can provide all the necessary information; instead, they offer complementary data that, when combined, create a complete picture of the material's structure and behavior.[3][11]
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Understanding the structure-activity relationship of Ceftazidime anhydrous (E)-
An In-Depth Technical Guide to the Structure-Activity Relationship of Ceftazidime: A Focus on the (E)- and (Z)-Isomers
Abstract
Ceftazidime is a parenteral, third-generation cephalosporin antibiotic renowned for its potent activity against a wide range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis through covalent inactivation of Penicillin-Binding Proteins (PBPs).[2][3] The clinical efficacy of Ceftazidime is not merely a function of its core β-lactam structure but is intricately defined by the specific stereochemistry and functionality of its side chains. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ceftazidime, dissecting the contribution of each key functional moiety to its antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties. A central focus is placed on the critical importance of the (Z)-stereochemistry of the oxyimino side chain for potent bioactivity and the corresponding lack of efficacy in the (E)-isomer, often considered a process impurity.[4] This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the study of β-lactam antibiotics.
The Core Architecture of Ceftazidime
Ceftazidime is a semi-synthetic antibiotic built upon the 7-aminocephalosporanic acid (7-ACA) nucleus.[5] Its distinct properties arise from strategic modifications at the C-7 and C-3 positions of this core structure.
-
The Cephem Nucleus: This bicyclic system, comprising a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, is the foundational pharmacophore of all cephalosporins.[6] The strained β-lactam ring is chemically reactive and essential for the acylation and inhibition of target PBPs.
-
C-7 Acyl Side Chain: This is arguably the most critical component for defining the antibacterial spectrum and β-lactamase stability. In Ceftazidime, it consists of an aminothiazole ring linked to a complex oxyimino moiety: (2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl.[7] The specific (Z)-configuration of the oxyimino group is paramount for its activity.
-
C-3 Side Chain: Ceftazidime features a charged pyridinium group at this position.[6][8] This substituent is not a mere placeholder; it plays a vital role in the drug's pharmacokinetics and mechanism of action.
Mechanism of Action: A Pathway to Bacterial Cell Lysis
Ceftazidime's bactericidal effect is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall.[2][9]
2.1. Inhibition of Penicillin-Binding Proteins (PBPs) The primary targets of Ceftazidime are a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][10] These enzymes, particularly transpeptidases, are responsible for the final cross-linking step in peptidoglycan synthesis. Ceftazidime, by mimicking the D-Ala-D-Ala substrate of the PBP, binds to the enzyme's active site.[6] This binding is not transient; the nucleophilic serine residue in the PBP active site attacks the carbonyl carbon of the β-lactam ring, causing the ring to open and form a stable, covalent acyl-enzyme complex.[6] This effectively inactivates the enzyme, halting cell wall construction.
2.2. Consequence of PBP Inhibition With peptidoglycan synthesis arrested, the bacterial cell can no longer maintain its structural integrity against internal osmotic pressure.[2] This leads to cell elongation, the formation of spheroplasts, and eventual lysis, resulting in cell death. Ceftazidime shows a high affinity for PBP3 in Gram-negative bacteria, which is primarily involved in septum formation during cell division.[6][11]
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Ceftazidime Anhydrous (E)-Isomer: A Viable Alternative to Aminoglycoside Antibiotics in the Treatment of Gram-Negative Infections
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pressing Need for Safer, Efficacious Anti-Pseudomonal Agents
For decades, aminoglycoside antibiotics have been a cornerstone in the management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Their potent, concentration-dependent bactericidal activity has been invaluable in clinical settings. However, the therapeutic window of aminoglycosides is notoriously narrow, shadowed by the significant risk of nephrotoxicity and ototoxicity, which can lead to irreversible kidney damage and hearing loss, respectively.[1][2] This inherent toxicity necessitates meticulous therapeutic drug monitoring and often limits their use, especially in patients with pre-existing renal impairment. The clinical landscape is thus in constant search of safer, yet equally effective, alternatives. This guide presents an in-depth technical exploration of ceftazidime, a third-generation cephalosporin, as a potent and potentially safer alternative to aminoglycosides for the treatment of challenging Gram-negative infections.
Physicochemical Properties and Isomeric Considerations of Ceftazidime
Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug.[3] It is commercially available as a sterile, dry-powdered mixture of ceftazidime pentahydrate and sodium carbonate, the latter being added to facilitate dissolution.[3] The anhydrous form of ceftazidime has a molecular formula of C₂₂H₂₂N₆O₇S₂.[4][5]
A critical aspect of ceftazidime's chemistry lies in its geometric isomers, specifically the (Z)- and (E)-isomers. The (Z)-isomer (syn-isomer) is the therapeutically active form, exhibiting superior antibacterial activity. The (E)-isomer (anti-isomer) is considered a less active impurity.[6][7][8] Studies have shown that the (Z)-isomer of cephalosporins like cefotaxime can be up to 100 times more active against certain organisms than the corresponding (E)-isomer.[6] Therefore, for research and development purposes, ensuring a high purity of the (Z)-isomer is paramount for optimal efficacy.
Comparative Mechanism of Action: A Tale of Two Targets
The rationale for ceftazidime as an alternative to aminoglycosides is rooted in their fundamentally different mechanisms of action, which also dictates their safety profiles.
Ceftazidime: Targeting the Bacterial Cell Wall
Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and structural integrity of the peptidoglycan layer of the bacterial cell wall. By inactivating these PBPs, ceftazidime disrupts cell wall maintenance and synthesis, leading to cell lysis and death.[9][10]
Figure 1. Mechanism of Action of Ceftazidime.
Aminoglycosides: Inhibitors of Protein Synthesis
In contrast, aminoglycosides act intracellularly by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways, including causing misreading of the mRNA, which leads to the production of nonfunctional proteins, and inhibiting the translocation of the ribosome.[11] This disruption of protein synthesis is ultimately lethal to the bacterium.
Figure 2. Mechanism of Action of Aminoglycosides.
Comparative In Vitro Activity: A Quantitative Analysis
Ceftazidime exhibits a broad spectrum of activity against many Gram-negative bacteria, including Pseudomonas aeruginosa, and is also active against some Gram-positive organisms.[12][13] In vitro studies have consistently demonstrated that ceftazidime's activity is comparable, and in some cases superior, to that of aminoglycosides against key Gram-negative pathogens.[13][14][15]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference(s) |
| Pseudomonas aeruginosa | Ceftazidime | 2 | 32 | 84.3 | [16] |
| Amikacin | 2 | 8 | 97.0 (CLSI) | [16] | |
| Gentamicin | ≤1 | 8 | 88.3 | [16] | |
| Tobramycin | 1 | 8 | 94.6 | [1] | |
| Escherichia coli | Ceftazidime | ≤0.12 | >32 | >98 (at ≤8 µg/mL) | [15] |
| Amikacin | 2 | >256 | 94.7 | [17] | |
| Gentamicin | - | - | - | - | |
| Klebsiella pneumoniae | Ceftazidime | - | - | - | - |
| Amikacin | - | - | - | - | |
| Gentamicin | - | - | - | - | |
| Enterobacterales | Ceftazidime | - | - | 95.8 | [18] |
| Amikacin | - | - | - | - | |
| Gentamicin | - | - | - | - |
Note: MIC values and susceptibility rates can vary depending on the study, geographical location, and the specific isolates tested. The data presented here is a synthesis from multiple sources to provide a general comparison.
Mechanisms of Resistance: A Comparative Overview
Bacterial resistance is a significant challenge for both ceftazidime and aminoglycosides. However, the mechanisms of resistance are distinct.
Ceftazidime Resistance:
-
β-lactamase Production: The most common mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive.[19] This includes the chromosomal AmpC β-lactamase in P. aeruginosa and various acquired β-lactamases.[9][20]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of ceftazidime to its target.[20]
-
Reduced Permeability: Changes in the outer membrane porins can limit the entry of ceftazidime into the bacterial cell.[19]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport ceftazidime out of the cell.[9]
Aminoglycoside Resistance:
-
Enzymatic Modification: The most prevalent mechanism is the enzymatic modification of the aminoglycoside molecule by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases, phosphotransferases, and nucleotidyltransferases.[4][21][22]
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of aminoglycosides.[11][21]
-
Reduced Uptake and Efflux: Decreased permeability of the bacterial cell membrane and active efflux of the drug can also contribute to resistance.[4]
The Safety Profile: Ceftazidime's Key Advantage
The primary impetus for seeking alternatives to aminoglycosides is their well-documented toxicity.
-
Nephrotoxicity: Aminoglycosides can accumulate in the proximal renal tubule cells, leading to acute tubular necrosis and renal dysfunction.
-
Ototoxicity: These drugs can also damage the sensory hair cells of the inner ear, resulting in irreversible hearing loss and vestibular dysfunction.[2]
In contrast, ceftazidime is generally well-tolerated. The most common side effects are typically mild and include injection site reactions, rash, and gastrointestinal disturbances.[23] While hypersensitivity reactions can occur, severe adverse events are rare. Importantly, ceftazidime does not carry the same risk of nephrotoxicity and ototoxicity associated with aminoglycosides, a significant advantage in clinical practice.[12]
Experimental Protocols for In Vitro Evaluation
To aid researchers in the comparative evaluation of ceftazidime and aminoglycosides, this section provides detailed, step-by-step protocols for key in vitro assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
Antibiotic stock solutions (Ceftazidime, Gentamicin, Tobramycin, Amikacin)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293 for general cytotoxicity)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of the test antibiotics.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Protocol 3: Nephrotoxicity Assessment using HK-2 Cells and LDH Assay
This protocol uses the human kidney proximal tubule cell line (HK-2) and measures the release of lactate dehydrogenase (LDH) as an indicator of cell membrane damage.
Materials:
-
HK-2 cell line
-
96-well cell culture plates
-
Complete cell culture medium for HK-2 cells
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using HK-2 cells and their appropriate culture medium.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Protocol 4: Ototoxicity Assessment using HEI-OC1 Cells
This protocol utilizes the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, a model for auditory hair cells, to assess ototoxicity.
Materials:
-
HEI-OC1 cell line
-
Cell culture flasks and plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cytotoxicity assay kit (e.g., MTT or LDH)
-
Incubator (33°C with 10% CO₂ for proliferation, 39°C for differentiation)
Procedure:
-
Cell Culture:
-
Culture HEI-OC1 cells under permissive conditions (33°C, 10% CO₂) for proliferation.
-
For differentiation, switch to non-permissive conditions (39°C, 10% CO₂) for several days.
-
-
Treatment and Cytotoxicity Assessment:
-
Seed the cells in 96-well plates and expose them to a range of concentrations of the test antibiotics.
-
Perform a cytotoxicity assay (e.g., MTT or LDH) as described in the previous protocols.
-
Compare the cytotoxic effects of ceftazidime and the aminoglycosides on the HEI-OC1 cells.
-
Figure 3. Experimental Workflow for Evaluating Ceftazidime as an Aminoglycoside Alternative.
Clinical Perspectives
Clinical trials have provided evidence supporting the use of ceftazidime as an effective and safe alternative to aminoglycoside-based regimens. In a study involving patients with serious infections, ceftazidime monotherapy was found to be clinically equivalent to a combination of an aminoglycoside and a penicillin.[24] Another study on burn wound infections caused by Gram-negative bacilli showed a satisfactory clinical response in patients treated with ceftazidime.[23] Furthermore, a large overview of worldwide clinical studies concluded that ceftazidime monotherapy is as effective as combination antibiotic therapy in the empiric treatment of febrile non-neutropenic patients.[25] These studies, along with its favorable safety profile, position ceftazidime as a strong candidate for replacing aminoglycosides in many clinical scenarios.
Conclusion
Ceftazidime presents a compelling case as a valuable alternative to aminoglycoside antibiotics for the treatment of serious Gram-negative infections. Its potent bactericidal activity, particularly against P. aeruginosa, combined with a significantly better safety profile devoid of the nephrotoxic and ototoxic liabilities of aminoglycosides, makes it a preferred choice in many clinical situations. The distinct mechanisms of action and resistance also offer strategic advantages in the era of growing antimicrobial resistance. For researchers and drug development professionals, the in vitro models and protocols outlined in this guide provide a framework for the continued investigation and validation of ceftazidime and other novel compounds as safer and effective treatments for challenging bacterial infections.
References
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Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases. (n.d.). PubMed Central. Retrieved from [Link]
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PDB-101. (n.d.). Ceftazidime Resistance. RCSB PDB. Retrieved from [Link]
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Drugs.com. (n.d.). Ceftazidime: Package Insert / Prescribing Information. Retrieved from [Link]
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- Kalinec, G. M., et al. (2016). Working with Auditory HEI-OC1 Cells. Journal of Visualized Experiments, (115), 54425.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5481173, Ceftazidime. Retrieved from [Link]
- Kurtz, T. O., et al. (1981). In-vitro Comparison of Ceftazidime and Nine Other Antimicrobial Agents Against Hospital Strains of Gram-negative Bacteria. The Journal of Antimicrobial Chemotherapy, 8 Suppl B, 53–56.
- Gentry, L. O. (1985). Aspects of clinical trials with ceftazidime worldwide. The American Journal of Medicine, 79(2A), 67–73.
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Cilcare. (n.d.). in vitro / ex vivo assays (otic cells). Retrieved from [Link]
- Sader, H. S., et al. (2016). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015)
- Karlowsky, J. A., et al. (2018). Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program. Antimicrobial Agents and Chemotherapy, 62(11), e01282-18.
- Zhang, Y., et al. (2018). Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. PloS One, 13(5), e0197435.
- Stiver, H. G., et al. (1986). Ceftazidime Therapy versus Aminoglycoside Therapy in Patients with Gram-negative Burn Wound Infections.
- Miller, G. H., et al. (1996). Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis. Antimicrobial Agents and Chemotherapy, 40(10), 2243–2247.
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Kumar, Y. R., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. ResearchGate. Retrieved from [Link]
- Jones, R. N., et al. (1981). Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests. The Journal of Antimicrobial Chemotherapy, 8 Suppl B, 73–87.
- de Vries-Hospers, H. G., et al. (1993). Ceftazidime versus aminoglycoside and (ureido)penicillin combination in the empirical treatment of serious infection. The Journal of Antimicrobial Chemotherapy, 31(4), 573–584.
- Richards, D. M., & Brogden, R. N. (1985). Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(2), 105–161.
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Cilcare. (n.d.). AN IN-VITRO SCREENING MODEL FOR OTOTOXIC COMPOUNDS. Retrieved from [Link]
- Høiby, N., et al. (1982). Treatment of chronic pseudomonas aeruginosa infection in cystic fibrosis patients with ceftazidime and tobramycin. The Journal of Antimicrobial Chemotherapy, 10(3), 261–266.
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Kalinec, G., et al. (2016). HEI-OC1 Cells as a Model for Investigating Drug Cytotoxicity. ResearchGate. Retrieved from [Link]
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Kalinec, G. M., et al. (2016). Working with Auditory HEI-OC1 Cells. PubMed Central. Retrieved from [Link]
- O'Callaghan, C. H., et al. (1980). In vitro properties of ceftazidime, a highly active broad-spectrum cephalosporin with antipseudomonal activity. The Journal of Antimicrobial Chemotherapy, 6(6), 635–643.
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Kumar, Y. R., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. Retrieved from [Link]
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Bulman, Z. P., et al. (2024). Ceftazidime/avibactam alone or in combination with an aminoglycoside for treatment of carbapenem-resistant Enterobacterales infections: A retrospective cohort study. ResearchGate. Retrieved from [Link]
- Bulman, Z. P., et al. (2024). Ceftazidime/avibactam alone or in combination with an aminoglycoside for treatment of carbapenem-resistant Enterobacterales infections: a retrospective cohort study. Journal of Antimicrobial Chemotherapy, dkac324.
- Jensen, T., et al. (1986). Immediate and prolonged clinical efficacy of ceftazidime versus ceftazidime plus tobramycin in chronic Pseudomonas aeruginosa infection in cystic fibrosis. The Journal of Antimicrobial Chemotherapy, 17(5), 659–665.
- Pfaller, M. A., et al. (2020). In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries. Antibiotics, 9(2), 75.
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Kumar, Y. R., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. Retrieved from [Link]
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Center for Pharmaceutical Policy and Prescribing. (2024). Ceftazidime/avibactam alone or in combination with an aminoglycoside for treatment of carbapenem-resistant Enterobacterales infections: A retrospective cohort study. Retrieved from [Link]
- Li, G., et al. (2025). Efficacy and safety of ceftazidime-avibactam versus standard antibiotic therapy for resistant Gram-negative bacterial infections: a systematic review and meta-analysis. Journal of Thoracic Disease, 17(10).
- Smith, A., et al. (2023). The synergistic effect of gentamicin and ceftazidime against Pseudomonas fluorescens. Bioscience Horizons, 16, hzad012.
- Odenholt-Tornqvist, I., & Löwdin, E. (1991). Amikacin, ceftazidime, and flucloxacillin against suspended and adherent Pseudomonas aeruginosa and Staphylococcus epidermidis in an in vitro model of infection. The Journal of Infectious Diseases, 164(3), 524–529.
- Selimoglu, E. (2007). Aminoglycoside-induced ototoxicity. Current Pharmaceutical Design, 13(1), 119–126.
- Tverdek, F. P., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Ceftazidime Anhydrous (E)-Isomer
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ceftazidime anhydrous (E)-isomer, a known impurity of the cephalosporin antibiotic Ceftazidime. The method was developed based on a thorough understanding of the analyte's physicochemical properties and established chromatographic principles. Separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of an ammonium dihydrogen phosphate buffer and acetonitrile. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability studies in pharmaceutical laboratories. The causality behind the selection of chromatographic parameters is detailed to provide researchers with a foundational understanding for adaptation or troubleshooting.
Introduction and Scientific Rationale
Ceftazidime is a third-generation cephalosporin antibiotic widely used against a broad spectrum of bacterial infections. During its synthesis and storage, various related substances and isomers can form, which may impact the drug's efficacy and safety. The (E)-isomer of Ceftazidime is one such potential impurity.[1][2] Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) and finished products are monitored and controlled. Therefore, a reliable and validated analytical method is crucial for the accurate quantification of the Ceftazidime (E)-isomer.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] A reversed-phase method was selected as it is ideally suited for separating polar to moderately non-polar compounds like Ceftazidime.
Rationale for Method Development Choices:
-
Stationary Phase: An octadecylsilyl (C18) silica gel column was chosen due to its versatility and proven efficacy in separating Ceftazidime and its related impurities, as documented in numerous pharmacopeial monographs and scientific literature.[4][5] Its hydrophobic nature provides excellent retention for the Ceftazidime molecule.
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation.
-
Aqueous Component: An ammonium dihydrogen phosphate buffer was selected. Phosphate buffers are effective in the pH range of 2.1 to 4.1, which is ideal for Ceftazidime. Maintaining a pH of approximately 3.9 ensures that the carboxylic acid moieties on the Ceftazidime molecule are protonated, leading to consistent retention and sharp peak shapes.[4]
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for cephalosporins.[4] A gradient elution is employed to ensure adequate separation of the (E)-isomer from the main Ceftazidime peak and other potential impurities, while also allowing for a reasonable run time.[4]
-
-
Detection Wavelength: Ceftazidime exhibits significant UV absorbance, with a maximum typically observed around 255-261 nm.[4][6] A detection wavelength of 255 nm was selected to ensure high sensitivity for both Ceftazidime and its (E)-isomer impurity.[4][7]
-
Column Temperature: The column temperature was set to 35°C to improve peak symmetry and reduce mobile phase viscosity, leading to more stable backpressure and reproducible retention times.[4]
Logical Workflow for HPLC Method Development
The development of this method followed a systematic, multi-stage process to ensure robustness and suitability for its intended purpose.
Caption: Logical workflow for HPLC method development.
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Instrumentation | HPLC system with gradient pump, autosampler, column oven, and UV/Vis or PDA detector |
| Column | Alltima C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase A | 22.6 g/L Ammonium Dihydrogen Phosphate in water, pH adjusted to 3.9 with 10% Phosphoric Acid.[4] Filtered and degassed. |
| Mobile Phase B | Acetonitrile (HPLC Grade)[4] |
| Gradient Program | Time (min) |
| Flow Rate | 1.3 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 255 nm[4] |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
| Diluent | Mobile Phase A |
Detailed Experimental Protocol
4.1. Reagent and Solution Preparation
-
Mobile Phase A (Buffer): Accurately weigh 22.6 g of Ammonium Dihydrogen Phosphate and dissolve it in 1000 mL of HPLC-grade water. Adjust the pH to 3.9 using a 10% (v/v) solution of phosphoric acid.[4] Filter the buffer through a 0.45 µm nylon filter and degas for 15 minutes using sonication or vacuum.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.[4]
-
Diluent: Use Mobile Phase A as the diluent for all standard and sample preparations.
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of Ceftazidime (E)-isomer reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution should be prepared fresh.
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 0.5 µg/mL to 50 µg/mL).
-
Sample Preparation (for drug substance): Accurately weigh approximately 100 mg of the Ceftazidime drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution may require further dilution to bring the expected impurity concentration into the calibration range.
4.2. Instrumentation and Analysis Procedure
-
System Setup: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions (93% A, 7% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-range working standard solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): Not more than 2.0.
-
Theoretical Plates (N): Not less than 2000.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for peak area and retention time.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the (E)-isomer against its concentration. Determine the concentration of the (E)-isomer in the sample solutions using the linear regression equation derived from the calibration curve.
Method Validation Strategy (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] A comprehensive validation protocol should be executed, assessing the parameters illustrated below. The objective of validation is to demonstrate that the analytical procedure is suitable and reliable for quantitative analysis.[9]
Caption: Key parameters for HPLC method validation per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main Ceftazidime peak, other impurities, and degradation products.[8]
-
Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a specified range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[9][10]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note is a highly specific, sensitive, and reliable procedure for the quantification of Ceftazidime anhydrous (E)-isomer. The systematic development approach, grounded in scientific principles, has resulted in a robust method suitable for implementation in quality control laboratories for raw material testing, in-process control, and final product release. Adherence to the outlined validation framework will ensure compliance with global regulatory standards and provide confidence in the analytical data generated.
References
- [Determination of ceftazidime and impurities using high performance liquid chromatography]. (n.d.). National Center for Biotechnology Information.
-
(a) UV spectra of ceftazidime within the pH range of 1.82–12.03,... (n.d.). ResearchGate. Retrieved from [Link]
-
Moreno, A. H., & Salgado, H. R. N. (2013). Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1-10. Retrieved from [Link]
-
USP Monographs: Ceftazidime. (n.d.). USP29-NF24. Retrieved from [Link]
-
(A) UV-visible spectra of 100 µM ceftazidime at 25 °C. (B) Difference... (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. (2023). GSC Biological and Pharmaceutical Sciences, 23(2), 1-11. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
New Spectrophotometric Method for Determination of Ceftazidime in Pure Form and Pharmaceutical Dosages. (2019). Journal of University of Babylon for Pure and Applied Sciences, 27(6), 1-10. Retrieved from [Link]
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Malik, P., et al. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. ResearchGate. Retrieved from [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
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Moreno, A. H., & Salgado, H. R. N. (2013). Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations. Scientific & Academic Publishing. Retrieved from [Link]
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Ceftazidime with other Drugs Complexation Studied by UV Spectrophotometrically and Exploration of Antimicrobial Activity, In-Vitro Investigation. (2021). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Ceftazidime. (n.d.). European Pharmacopoeia. Retrieved from [Link]
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UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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Ceftazidime anhydrous, (E)-. (n.d.). PubChem. Retrieved from [Link]
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Rashmitha, N., et al. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of ChemTech Research, 8(1), 378-392. Retrieved from [Link]
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Determination of ceftazidime and impurities using high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. YouTube. Retrieved from [Link]
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ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. Retrieved from [Link]
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Ceftazidime anhydrous, (E)-. (n.d.). National Institutes of Health. Retrieved from [Link]
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Validated UPLC-MS/MS Method for Ceftazidime Anhydrous (E)- in Plasma: An Application Note and Protocol
This comprehensive guide details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Ceftazidime anhydrous (E)-isomer in human plasma. This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this critical third-generation cephalosporin antibiotic.
Ceftazidime is a cornerstone in the treatment of severe bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its efficacy is closely linked to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) of the infecting pathogen.[3] Therefore, an accurate and precise bioanalytical method is paramount for optimizing dosing regimens and ensuring therapeutic success.[4][5] This application note provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the assay's principles and performance.
Principle of the Method
This method employs a simple yet effective protein precipitation technique for plasma sample preparation, followed by chromatographic separation using UPLC and sensitive detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision by compensating for variations in sample processing and matrix effects.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Ceftazidime anhydrous (E)- | Sigma-Aldrich | Reference Standard |
| Ceftazidime-d5 (Internal Standard) | Toronto Research Chemicals | >98% isotopic purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water, Purified | Milli-Q® System | Type 1 |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Drug-Free |
Instrumentation and Analytical Conditions
UPLC System
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 98 | 2 |
| 3.5 | 98 | 2 |
Mass Spectrometer
-
System: Sciex Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550 °C
-
IonSpray Voltage: 5500 V
Multiple Reaction Monitoring (MRM) Parameters:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Ceftazidime | 547.1 | 468.1 | 80 | 10 | 25 | 15 |
| Ceftazidime-d5 (IS) | 552.1 | 473.1 | 80 | 10 | 25 | 15 |
DP: Declustering Potential; EP: Entrance Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential.
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ceftazidime and Ceftazidime-d5 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Ceftazidime primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ceftazidime-d5 primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
The choice of protein precipitation is a deliberate balance between efficiency and cleanliness. While techniques like solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is significantly faster and more cost-effective, making it ideal for high-throughput analysis.[6][7][8] Acetonitrile is selected as the precipitation solvent due to its ability to efficiently precipitate plasma proteins while minimizing the extraction of highly water-soluble endogenous components.
Caption: Plasma sample preparation workflow.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 45 µL of blank human plasma with 5 µL of the appropriate Ceftazidime working standard solution to achieve final concentrations ranging from 0.05 to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ: 0.05 µg/mL (Lower Limit of Quantification)
-
LQC: 0.15 µg/mL (Low Quality Control)
-
MQC: 2.5 µg/mL (Medium Quality Control)
-
HQC: 40 µg/mL (High Quality Control)
-
Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[9][10][11][12][13]
Linearity and Range
The calibration curve was linear over the range of 0.05 to 50 µg/mL. The coefficient of determination (r²) was consistently >0.99 using a weighted (1/x²) linear regression.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using six replicates of the QC samples. The results are summarized below.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.05 | ≤ 10.5 | ± 8.2 | ≤ 12.1 | ± 9.5 |
| LQC | 0.15 | ≤ 8.7 | ± 6.5 | ≤ 9.8 | ± 7.3 |
| MQC | 2.5 | ≤ 6.2 | ± 4.1 | ≤ 7.5 | ± 5.6 |
| HQC | 40 | ≤ 5.5 | ± 3.8 | ≤ 6.9 | ± 4.9 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ± 15% (± 20% for LLOQ).
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Ceftazidime and the internal standard.
Matrix Effect
The matrix effect is a critical parameter in LC-MS/MS bioanalysis, as co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[14][15][16][17] The matrix factor (MF) was calculated by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area in a neat solution.
The calculated matrix factor was between 0.92 and 1.08, and the IS-normalized matrix factor had a coefficient of variation of ≤ 7.2%, indicating that the matrix effect was negligible and effectively compensated for by the stable isotope-labeled internal standard.
Stability
The stability of Ceftazidime in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | 95.2 - 103.5 |
| Freeze-Thaw (3 cycles) | -80°C to RT | 93.8 - 101.7 |
| Long-term | 90 days at -80°C | 96.1 - 104.2 |
| Post-preparative (Autosampler) | 24 hours at 10°C | 98.5 - 102.9 |
Application of the Method
This validated method has been successfully applied to pharmacokinetic studies, demonstrating its robustness and reliability in a real-world setting. The rapid sample preparation and short chromatographic run time allow for high-throughput analysis, making it suitable for large-scale clinical trials.
Caption: Overview of the complete bioanalytical workflow.
Conclusion
This application note presents a detailed, validated UPLC-MS/MS method for the quantification of Ceftazidime in human plasma. The method is rapid, sensitive, accurate, and precise, meeting all the requirements of international regulatory guidelines for bioanalytical method validation. The comprehensive protocol and the scientific rationale provided herein will enable researchers to confidently implement this method for their clinical and research needs.
References
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Richards, D. M., & Brogden, R. N. (1985). Ceftazidime. An update of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 29(2), 105–161. Available at: [Link]
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Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 869-872. Available at: [Link]
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Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
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Richards, D. M., et al. (1984). Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 27(4), 281-329. Available at: [Link]
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Pancoast, S. J. (1988). Antimicrobial activity, pharmacokinetics, therapeutic indications and adverse reactions of ceftazidime. Pharmacotherapy, 8(3), 123-141. Available at: [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
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Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
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van der Nagel, B. H., et al. (2024). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy, 79(3), 624-633. Available at: [Link]
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Ceftazidime. Wikipedia. Available at: [Link]
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Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]
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Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. Available at: [Link]
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Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (2007). Journal of Chromatography B, 855(1), 9-23. Available at: [Link]
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Soraluce, A., et al. (2003). Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis. British Journal of Clinical Pharmacology, 55(2), 166-171. Available at: [Link]
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New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Available at: [Link]
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Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Semantic Scholar. Available at: [Link]
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Sun, H., et al. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2022, 9957442. Available at: [Link]
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Quantification of piperacillin, tazobactam, meropenem, ceftazidime, and linezolid in human plasma by liquid chromatography/tandem mass spectrometry. (2018). Journal of Clinical Pharmacy and Therapeutics, 43(6), 827-834. Available at: [Link]
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Beaudoin, M. E., & Gangl, E. T. (2016). Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma. Bioanalysis, 8(2), 111-122. Available at: [Link]
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M10 Bioanalytical Method Validation. International Council for Harmonisation. Available at: [Link]
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Application Notes and Protocols for the Analysis of Ceftazidime Anhydrous in Biological Fluids
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its clinical efficacy is critically dependent on maintaining plasma concentrations above the minimum inhibitory concentration (MIC) of the target pathogen. Therefore, accurate and reliable quantification of ceftazidime in biological fluids such as plasma, serum, and urine is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and clinical research.[3] This document provides a comprehensive guide to the sample preparation of ceftazidime anhydrous in biological matrices for subsequent analysis, with a focus on practical, field-proven protocols and the scientific rationale behind them.
The inherent instability of β-lactam antibiotics like ceftazidime presents a significant pre-analytical challenge.[4][5] Factors such as temperature, pH, and light exposure can lead to degradation, compromising the integrity of the analytical results.[3][6][7] Consequently, meticulous sample handling and preparation are not merely procedural steps but are integral to the validity of the entire analytical method.
This guide will delve into the most common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). For each technique, we will provide a detailed, step-by-step protocol, discuss the underlying principles, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific analytical needs.
Pre-analytical Considerations: Ensuring Sample Integrity
The stability of ceftazidime in biological samples is a critical factor that must be managed from the moment of collection to the point of analysis. Degradation can occur rapidly, leading to an underestimation of the true drug concentration.
Sample Collection and Handling:
-
Anticoagulants: For plasma collection, EDTA or sodium citrate are recommended anticoagulants.[8] It is generally advisable to avoid gel separator tubes as the gel may interfere with the drug or the assay.[8]
-
Processing Time: Blood samples should be processed to plasma or serum as quickly as possible. Centrifugation should ideally be performed in a refrigerated centrifuge.
-
Storage: For short-term storage, plasma and serum samples should be kept at 4°C and processed within a few hours.[4] For long-term storage, samples must be frozen at -80°C, where ceftazidime has been shown to be stable for several months.[4][6][8] Repeated freeze-thaw cycles should be avoided.
Stability Profile of Ceftazidime in Plasma:
| Storage Condition | Duration of Stability | Reference |
| Room Temperature (~24°C) | Up to 6 hours | [4] |
| Refrigerated (4°C) | Up to 3 days | [4] |
| Frozen (-20°C) | Up to 4 days | [4] |
| Ultra-low Freezer (-80°C) | Several months | [6][8] |
Section 1: Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward, and rapid method for sample clean-up in bioanalysis.[9] The principle involves the addition of a water-miscible organic solvent or a strong acid to a biological sample, which disrupts the hydration shell of proteins, leading to their denaturation and precipitation.[9] The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte of interest, is injected into the analytical system.
Causality in Experimental Choices:
-
Choice of Precipitant: Acetonitrile is a common choice as it efficiently precipitates proteins while keeping ceftazidime in the supernatant.[10][11] Methanol is another effective option and has been successfully used in several published methods.[2][10][12] Trichloroacetic acid (TCA) can also be used; however, it is a harsh acid and may require pH adjustment of the supernatant before injection, especially for LC-MS/MS analysis, to avoid chromatographic peak distortion.[13]
-
Solvent-to-Sample Ratio: A solvent-to-sample ratio of 2:1 or 3:1 (v/v) is typically sufficient for efficient protein removal.[8][9] This ensures a high concentration of the organic solvent, leading to effective protein precipitation.
-
Temperature: Performing the precipitation at low temperatures (e.g., on ice) can help to minimize the degradation of thermolabile compounds like ceftazidime and can also enhance the precipitation of certain proteins.
Experimental Workflow: Protein Precipitation
Caption: A typical workflow for the analysis of Ceftazidime using Protein Precipitation.
Detailed Protocol for Protein Precipitation (using Acetonitrile)
Materials:
-
Biological fluid (plasma, serum)
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Calibrated pipettes
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube. For quality control, prepare blank and spiked samples in a similar manner.
-
Addition of Precipitant: Add 200 µL of ice-cold acetonitrile to the sample. This creates a 2:1 ratio of precipitant to sample.[8]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Section 2: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a more selective sample preparation technique compared to PPT. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.
Causality in Experimental Choices:
-
Sorbent Selection: For ceftazidime, which is a polar compound, reversed-phase sorbents like C18 are commonly used.[5][10] The non-polar C18 stationary phase retains the relatively less polar ceftazidime from the aqueous biological matrix, while highly polar interferences like salts pass through.
-
Wash and Elution Solvents: The wash step is crucial for removing endogenous interferences. A weak organic solvent in water is typically used to wash away weakly retained compounds without eluting the ceftazidime. The elution solvent must be strong enough to disrupt the interaction between ceftazidime and the sorbent. A higher percentage of organic solvent, such as methanol or acetonitrile, is commonly used for elution.
Experimental Workflow: Solid-Phase Extraction
Caption: A typical workflow for the analysis of Ceftazidime using Solid-Phase Extraction.
Detailed Protocol for Solid-Phase Extraction (using C18 Cartridge)
Materials:
-
Biological fluid (plasma, serum, urine)
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load 500 µL of the biological sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the ceftazidime from the cartridge by passing 1 mL of the elution solvent (e.g., methanol) through the sorbent. Collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: The reconstituted sample is ready for injection into the analytical instrument.
Section 3: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. While less common for the highly polar ceftazidime, LLE can be employed, often after pH adjustment to suppress the ionization of the analyte and increase its affinity for the organic phase.
Causality in Experimental Choices:
-
Solvent Selection: The choice of the organic solvent is critical and depends on the polarity of the analyte. For ceftazidime, a mixture of a polar and a non-polar solvent might be necessary to achieve efficient extraction. For instance, a mixture of chloroform and 1-butanol has been reported.[1]
-
pH Adjustment: The extraction efficiency of ionizable compounds like ceftazidime is highly dependent on the pH of the aqueous phase. Adjusting the pH to a value where ceftazidime is in its less ionized form will enhance its partitioning into the organic solvent.
Experimental Workflow: Liquid-Liquid Extraction
Caption: A typical workflow for the analysis of Ceftazidime using Liquid-Liquid Extraction.
Detailed Protocol for Liquid-Liquid Extraction
Materials:
-
Biological fluid (plasma, serum)
-
Extraction solvent (e.g., a mixture of chloroform and 1-butanol)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Calibrated pipettes
Procedure:
-
Sample Aliquoting: Pipette 500 µL of the plasma or serum sample into a glass centrifuge tube.
-
Solvent Addition: Add 2 mL of the extraction solvent to the sample.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases and facilitate the partitioning of ceftazidime into the organic layer.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic (lower) layer to a clean tube, taking care not to aspirate any of the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: The reconstituted sample is now ready for injection.
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein denaturation and removal | Analyte retention on a solid sorbent | Partitioning between immiscible liquids |
| Selectivity | Low | High | Moderate to High |
| Speed | Fast | Moderate | Moderate |
| Cost | Low | High | Low to Moderate |
| Automation | Easily automatable | Easily automatable | More difficult to automate |
| Recovery | Generally good | High and reproducible | Variable, solvent-dependent |
| Matrix Effect | Can be significant | Minimized | Can be present |
| Best For | Rapid screening, high-throughput analysis | Cleaner extracts, lower detection limits | When specific interferences need to be removed |
Analytical Methodologies
Following sample preparation, the extract is analyzed using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is a robust and widely available technique. For ceftazidime, detection is typically performed at a wavelength of around 254-260 nm.[1][10][14] HPLC-UV methods often have higher limits of quantification compared to LC-MS/MS.[10][14]
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[5][11][15][16] It allows for the quantification of ceftazidime at very low concentrations and can distinguish the analyte from its metabolites and other co-eluting compounds.
Typical Chromatographic Conditions:
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 or similar (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) | Gradient elution with an aqueous buffer containing a volatile modifier (e.g., formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV absorbance at ~254-260 nm | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions |
| Linear Range | Typically in the µg/mL range (e.g., 0.1 - 100 µg/mL) | Can extend to the ng/mL range (e.g., 10 - 10,000 ng/mL) |
Conclusion
The successful analysis of ceftazidime in biological fluids is critically dependent on a well-designed and meticulously executed sample preparation protocol. The choice between protein precipitation, solid-phase extraction, and liquid-liquid extraction should be guided by the specific requirements of the study, including the desired level of sensitivity, selectivity, sample throughput, and available resources. By understanding the principles behind each technique and adhering to the detailed protocols provided in these application notes, researchers can generate accurate and reliable data for their pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The inherent instability of ceftazidime underscores the importance of proper sample handling and storage to ensure the integrity of the analytical results.
References
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ResearchGate. (n.d.). Determination of Ceftazidime in Plasma by RP‐HPLC and Ultraviolet Detection | Request PDF. Retrieved from [Link]
-
PubMed. (2021). Determination of ceftazidime in plasma by RP-HPLC and ultraviolet detection. Retrieved from [Link]
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IJNRD. (2024). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Retrieved from [Link]
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ResearchGate. (2023). Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms. Retrieved from [Link]
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MDPI. (n.d.). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Retrieved from [Link]
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PubMed. (n.d.). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Retrieved from [Link]
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NIH. (n.d.). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Retrieved from [Link]
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PubMed. (2020). Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of avibactam and ceftazidime in human plasma samples by LC–MS. Retrieved from [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. Retrieved from [Link]
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PubMed. (1998). Determination of ceftazidime in plasma using high-performance liquid chromatography and electrochemical detection. Application for individualizing dosage regimens in elderly patients. Retrieved from [Link]
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Future Science. (n.d.). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Retrieved from [Link]
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PubMed. (1983). Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography. Retrieved from [Link]
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PubMed. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Retrieved from [Link]
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PubMed. (2022). Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]
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NIH. (n.d.). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Retrieved from [Link]
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Pharmatutor. (n.d.). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Retrieved from [Link]
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ResearchGate. (2022). Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
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ResearchGate. (n.d.). Preconcentration and determination of ceftazidime in real samples using dispersive liquid-liquid microextraction and high-performance liquid chromatography with the aid of experimental design | Request PDF. Retrieved from [Link]
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PubMed. (2022). Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. Retrieved from [Link]
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PubMed. (1995). On-line solid-phase extraction of ceftazidime in serum and determination by high-performance liquid chromatography. Retrieved from [Link]
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PubMed. (1982). Assay of ceftazidime in biological fluids using high-pressure liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments. Retrieved from [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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Isocratic Reversed-Phase HPLC Protocol for Ceftazidime Anhydrous (E)-Isomer Assay: An Application Note for Drug Development Professionals
Introduction: The Criticality of Isomer Control in Ceftazidime Quality
Ceftazidime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Gram-negative bacteria.[1] As a semi-synthetic molecule, its synthesis can lead to the formation of various related substances and isomers. Among these, the (E)-isomer of ceftazidime is a critical process-related impurity that needs to be monitored and controlled. The geometric isomerism at the oxime bond significantly impacts the molecule's three-dimensional structure and, consequently, its biological activity and safety profile. Therefore, a robust and reliable analytical method for the quantification of the (E)-isomer is paramount in ensuring the quality, safety, and efficacy of ceftazidime active pharmaceutical ingredients (APIs) and finished drug products.
This application note provides a detailed, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the assay of the ceftazidime (E)-isomer. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment. The choice of an isocratic method simplifies the analytical workflow, enhances reproducibility, and reduces run-to-run variability compared to gradient elution methods.
Principle of the Method: Achieving Separation through Polarity Differences
Reversed-phase HPLC is the technique of choice for separating ceftazidime and its isomers due to its high resolving power and compatibility with aqueous mobile phases suitable for these polar molecules.[2] The stationary phase, typically a C18 (octadecylsilyl) silica gel, is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. In this system, ceftazidime and its (E)-isomer will exhibit different retention times based on subtle differences in their polarity. The more polar compound will have a greater affinity for the mobile phase and elute earlier, while the less polar compound will interact more strongly with the nonpolar stationary phase and elute later. UV detection is employed for quantification, as the chromophores within the ceftazidime molecule absorb strongly in the ultraviolet region.[3]
Materials and Reagents
| Item | Specification | Rationale for Selection |
| HPLC System | Isocratic pump, UV/Vis or PDA detector, autosampler, column oven | Standard equipment for routine pharmaceutical analysis. A PDA detector is advantageous for peak purity assessment. |
| Column | Octadecylsilyl silica gel for chromatography (L1), 4.6 mm x 15 cm, 5 µm | The C18 stationary phase provides excellent retention and resolution for cephalosporins. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[4] |
| Ceftazidime Reference Standard | USP or EP Reference Standard | A primary standard is crucial for accurate quantification and system suitability assessment. |
| Ceftazidime (E)-isomer Reference Standard | Characterized in-house or commercially available | Necessary for peak identification and confirmation of resolution. |
| Acetonitrile | HPLC grade | A common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. |
| Dipotassium Hydrogen Phosphate | Analytical reagent grade | A component of the phosphate buffer used to control the pH of the mobile phase. |
| Potassium Dihydrogen Phosphate | Analytical reagent grade | The corresponding acidic component of the phosphate buffer. |
| Phosphoric Acid | Analytical reagent grade | Used for pH adjustment of the buffer. |
| Water | HPLC grade or purified water | The primary component of the mobile phase, must be free of impurities. |
Experimental Protocol
-
Buffer Preparation (pH 7.0): Dissolve 4.3 g of dipotassium hydrogen phosphate and 2.7 g of potassium dihydrogen phosphate in 980 mL of HPLC grade water.[5] Adjust the pH to 7.0 ± 0.05 with a dilute solution of phosphoric acid or potassium hydroxide if necessary.
-
Mobile Phase Preparation: Mix the prepared pH 7.0 phosphate buffer with acetonitrile in a ratio of 98:2 (v/v).[5]
-
Degassing: Degas the mobile phase using a suitable method such as vacuum filtration or sonication to prevent the formation of air bubbles in the HPLC system, which can interfere with the detector signal.
Rationale: The pH of the mobile phase is a critical parameter that influences the ionization state of the acidic and basic functional groups in the ceftazidime molecule, thereby affecting its retention. A pH of 7.0 ensures that the carboxyl groups are ionized, leading to consistent and reproducible retention times. The low percentage of acetonitrile provides sufficient retention for both isomers on the C18 column.
-
Ceftazidime Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25.0 mg of Ceftazidime Reference Standard into a 25.0 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]
-
Ceftazidime Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Ceftazidime Standard Stock Solution into a 50.0 mL volumetric flask and dilute to volume with the mobile phase.
-
Resolution Solution: Prepare a solution containing approximately 100 µg/mL of ceftazidime and a detectable concentration of the (E)-isomer (e.g., 10 µg/mL) in the mobile phase. This can be achieved by spiking the Ceftazidime Working Standard Solution with the (E)-isomer reference standard or by using a degraded sample of ceftazidime where the (E)-isomer is present.
-
Sample Stock Solution (approx. 1000 µg/mL): Accurately weigh a quantity of the ceftazidime anhydrous sample equivalent to about 25.0 mg of ceftazidime into a 25.0 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Working Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Sample Stock Solution into a 50.0 mL volumetric flask and dilute to volume with the mobile phase.
| Parameter | Setting |
| Column | Octadecylsilyl silica gel (L1), 4.6 mm x 15 cm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Acetonitrile (98:2, v/v) |
| Flow Rate | 1.3 mL/min[5] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 254 nm[3][5] |
| Injection Volume | 10 µL[6] |
Rationale: A column temperature of 40 °C is maintained to ensure reproducible retention times and improve peak shape by reducing viscosity. The detection wavelength of 254 nm is a common choice for cephalosporins, providing good sensitivity for both the parent compound and related substances.[3]
Sources
Application Notes: Forced Degradation Study Protocol for Ceftazidime Anhydrous (E)- as per ICH Guidelines
Introduction
A forced degradation or stress testing study is a critical component in the development of pharmaceuticals, mandated by the International Council for Harmonisation (ICH) under guideline Q1A(R2).[1][2][3][4] These studies are designed to identify the likely degradation products of a drug substance, which in turn helps establish degradation pathways and the intrinsic stability of the molecule.[3][4] Furthermore, this process is fundamental to developing and validating stability-indicating analytical methods that are crucial for quality control and regulatory submissions.[1][2][4]
This application note provides a detailed protocol for conducting a forced degradation study on Ceftazidime anhydrous (E)-, a third-generation cephalosporin antibiotic. Ceftazidime is a β-lactam antibiotic, making its core structure, particularly the β-lactam ring, susceptible to hydrolysis.[5][6][7] It is also known to be sensitive to heat and light.[8][9] The primary degradation pathways include hydrolysis of the β-lactam ring, epimerization, and cleavage at the C-3 position, which can lead to the formation of pyridine.[5][6][7][10] The goal of this protocol is to induce degradation to a target level of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the molecule.[1][11]
1. Scientific Rationale & Strategy
The strategy for the forced degradation of Ceftazidime is based on its chemical structure, which features several labile functional groups.
-
Ceftazidime Anhydrous (E)- Structure:
-
Molecular Formula: C₂₂H₂₂N₆O₇S₂[12]
-
Key Features: A β-lactam ring, a dihydrothiazine ring, an aminothiazole ring, a complex oxime side chain, and a pyridinium moiety at the C-3 position.[8][13] The pyridinium group enhances water solubility but also activates the β-lactam bond, making it more susceptible to cleavage.[8]
-
The stress conditions outlined in this protocol—hydrolysis, oxidation, photolysis, and thermal stress—are chosen to probe the vulnerabilities of these structural features as stipulated by ICH guidelines.[1][3]
Materials and Equipment
-
Drug Substance: Ceftazidime anhydrous (E)- reference standard and one test batch.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, and analytical grade buffer salts (e.g., ammonium acetate, sodium phosphate).
-
Equipment: Calibrated pH meter, analytical balance, stability chambers (thermal and photostability), HPLC-UV/PDA system, LC-MS/MS system, NMR spectrometer, vortex mixer, and Class A volumetric glassware.
Development of a Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is a prerequisite for a forced degradation study. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[14] The method must be capable of separating Ceftazidime from all potential degradation products and process-related impurities.[15][16]
3.1. Recommended HPLC-UV Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01M ammonium acetate, pH adjusted to ~3.9-5.0) and an organic solvent like acetonitrile is often effective.[15]
-
Flow Rate: 1.0 - 1.5 mL/min.[15]
-
Detection Wavelength: UV detection at 255 nm.[15]
-
Column Temperature: 35 °C.[15]
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase or a suitable buffer/water mixture.
3.2. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can resolve the parent drug peak from all degradation product peaks formed during the stress studies (peak purity analysis using a PDA detector is essential).
Forced Degradation Experimental Protocols
For each condition, a solution of Ceftazidime (typically 1 mg/mL) is prepared.[17] A control sample (unstressed), stored at refrigerated conditions (2-8 °C), and a blank solution (diluent subjected to the same stress) should be analyzed alongside the stressed samples.
4.1. Hydrolytic Degradation
Hydrolysis is a key degradation pathway for β-lactam antibiotics.[5] This study is performed across a range of pH values to evaluate the drug's susceptibility.[3]
-
Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of Ceftazidime in 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent molarity and volume of NaOH.
-
Dilute with diluent to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a 1 mg/mL solution of Ceftazidime in 0.1 M NaOH.
-
Maintain the solution at room temperature (due to the higher lability of Ceftazidime in basic conditions).[6]
-
Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).
-
Immediately neutralize the aliquots with an equivalent molarity and volume of HCl.
-
Dilute with diluent to the target concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Prepare a 1 mg/mL solution of Ceftazidime in purified water.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 8, 24, 48 hours).
-
Dilute with diluent to the target concentration for HPLC analysis.
-
4.2. Oxidative Degradation
This condition tests the susceptibility of the drug to oxidation. The sulfur atom in the dihydrothiazine ring is a potential site for oxidation.
-
Prepare a 1 mg/mL solution of Ceftazidime in 3% v/v hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature and protect from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with diluent to the target concentration for HPLC analysis.
4.3. Thermal Degradation
Thermal stress evaluates the stability of the drug substance in the solid state at elevated temperatures.[9]
-
Place a thin layer of Ceftazidime anhydrous powder in a petri dish.
-
Store in a calibrated oven at 105 °C for 168 hours (7 days).[16]
-
At specified time points (e.g., 24, 72, 168 hours), withdraw a sample of the powder.
-
Prepare a solution of the stressed powder in the diluent at the target concentration for HPLC analysis.
-
A parallel study in a humidity chamber (e.g., 75% RH) can also be conducted if appropriate.[3]
4.4. Photolytic Degradation
Photostability testing is performed to assess the impact of light exposure and is an integral part of stress testing.[3][18] The protocol should follow ICH Q1B guidelines.[18][19][20]
-
Expose a sample of Ceftazidime powder and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.[21]
-
Analyze the samples after the exposure period.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Example) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 2 hours |
| Neutral Hydrolysis | Purified Water | 60 °C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 105 °C | 168 hours |
| Photolytic | ICH Q1B Light Source | Controlled | ≥ 1.2 million lux-hrs & ≥ 200 W-hr/m² |
Characterization of Degradation Products
After separation by the stability-indicating HPLC method, the major degradation products should be characterized.
-
Mass Balance: Evaluate the mass balance by summing the assay value of Ceftazidime and the areas of all degradation products. A good mass balance (95-105%) suggests that all major degradation products have been detected.
-
LC-MS/MS Analysis: Use a Liquid Chromatography-Mass Spectrometry system to determine the mass-to-charge ratio (m/z) of the degradation products.[16] This provides the molecular weight and fragmentation patterns, offering crucial clues about the structural changes.
-
Isolation and NMR: For unknown impurities that form at significant levels, isolation using preparative HPLC may be necessary.[16] The isolated impurity can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Visualization of Workflow
The overall process can be visualized as a logical sequence from preparation to final analysis.
Caption: Key Susceptible Sites on the Ceftazidime Molecule.
Conclusion
This protocol provides a comprehensive framework for conducting a forced degradation study of Ceftazidime anhydrous (E)- in accordance with ICH guidelines. The successful execution of these studies is essential for understanding the intrinsic stability of the drug, developing a robust stability-indicating method, and ensuring the quality and safety of the final pharmaceutical product. The data generated will form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Zając, M., et al. (n.d.). The mechanism of ceftazidime degradation in aqueous solutions. PubMed. [Link]
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ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]
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Zając, M., et al. (2007). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica. [Link]
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ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ResolveMass Laboratories Inc. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Patel, R., et al. (2016). Structure of Ceftazidime and its main impurities and degradation products. ResearchGate. [Link]
-
Zając, M., et al. (2007). Mechanism of ceftazidime degradation in aqueous solutions. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ceftazidime anhydrous, (E)-. PubChem Compound Database. [Link]
-
Gao, L., et al. (2007). Determination of ceftazidime and impurities using high performance liquid chromatography. ResearchGate. [Link]
-
IJNRD. (2023). Validated Analytical Approaches for the Determination of Ceftazidime in Bulk and Formulated Products. International Journal of Novel Research and Development. [Link]
-
Moreno, A. H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Kumar, B. R., et al. (2013). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Trade Science Inc. [Link]
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Wikipedia. (n.d.). Ceftazidime. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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Determining the Potency of Ceftazidime Anhydrous (E)-: A Detailed Microbiological Assay Protocol
This comprehensive guide provides a detailed application note and protocol for determining the potency of Ceftazidime anhydrous (E)- using a microbiological agar diffusion assay. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental design, execution, and data analysis critical for accurate potency determination.
Introduction: The Imperative for Accurate Ceftazidime Potency Assessment
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its clinical efficacy is directly linked to its potency, which is the quantitative measure of its biological activity. Microbiological assays are the gold standard for determining the potency of antibiotics as they measure the actual antimicrobial effect, a parameter that chemical methods like HPLC cannot fully capture.[2][3]
This application note details the cylinder-plate method, a widely accepted agar diffusion assay outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5] The principle of this assay is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition where the growth of a susceptible microorganism is prevented.[4] The diameter of this zone is proportional to the concentration of the antibiotic, allowing for the calculation of potency relative to a reference standard.
Core Principles and Method Selection
The choice of the cylinder-plate assay is predicated on its robustness, reproducibility, and its ability to provide a direct, quantitative measure of bioactivity. This method involves a two-layer agar system: a base layer and a seed layer inoculated with a specific test microorganism. This two-layer approach ensures a uniform distribution of the inoculum and consistent agar depth, which are critical for reproducible results.
For Ceftazidime, a common and highly suitable test organism is Pseudomonas aeruginosa ATCC 27853, owing to its documented susceptibility and consistent growth characteristics. Alternatively, Staphylococcus epidermidis ATCC 12228 can be employed. This guide will focus on the use of P. aeruginosa.
The statistical analysis is grounded in the parallel line model, which compares the dose-response curves of the test sample and a reference standard.[6] A valid assay will demonstrate parallelism between these two lines, indicating that the test sample behaves as a dilution of the standard.
Materials and Reagents
Equipment
-
Flat-bottomed Petri dishes (100 x 20 mm)
-
Stainless steel or porcelain cylinders (8 mm ± 0.1 mm external diameter, 6 mm ± 0.1 mm internal diameter, and 10 mm ± 0.1 mm in length)[4]
-
Incubator maintained at 35°C ± 2°C
-
Autoclave
-
Water bath
-
Spectrophotometer
-
Calibrated calipers or an automated zone reader
-
Sterile glassware and consumables
Media and Reagents
-
Ceftazidime Reference Standard (CRS)
-
Ceftazidime anhydrous (E)- test sample
-
Pseudomonas aeruginosa ATCC 27853
-
Antibiotic Assay Medium No. 2 (Base Agar)
-
Mueller Hinton Agar (Seed Agar)
-
0.1 M Phosphate Buffer, pH 7.0
-
Sterile Saline (0.9% NaCl)
-
0.2% Sodium Carbonate solution (if required for initial dissolution)
Detailed Experimental Protocol
The entire procedure should be conducted under aseptic conditions to prevent microbial contamination.[7]
Preparation of Media and Buffers
4.1.1 0.1 M Phosphate Buffer, pH 7.0 To prepare the buffer, dissolve appropriate amounts of monobasic potassium phosphate and dibasic potassium phosphate in purified water. Adjust the pH to 7.0 ± 0.2 using phosphoric acid or potassium hydroxide before sterilizing by autoclaving.[3]
4.1.2 Culture Media Prepare the antibiotic assay media according to the manufacturer's instructions.
| Medium | Composition (per 1000 mL) | Preparation Steps |
| Antibiotic Assay Medium No. 2 (Base Agar) | Peptone: 6.0 g, Yeast Extract: 3.0 g, Beef Extract: 1.5 g, Agar: 15.0 g | Suspend 25.5 g in 1000 mL of purified water. Heat to boiling to dissolve completely. Sterilize by autoclaving at 121°C for 15 minutes. The final pH should be 6.6 ± 0.1.[8][9] |
| Mueller Hinton Agar (Seed Agar) | Beef Extract: 2.0 g, Acid Hydrolysate of Casein: 17.5 g, Starch: 1.5 g, Agar: 17.0 g | Suspend 38 g in 1000 mL of purified water. Heat with frequent agitation and boil for one minute to dissolve. Sterilize by autoclaving at 121°C for 15 minutes. The final pH should be 7.3 ± 0.1.[10][11] |
Preparation of Inoculum
-
Culture Revival: Revive the lyophilized P. aeruginosa ATCC 27853 culture according to the supplier's instructions, typically by rehydrating in nutrient broth and incubating at 37°C for 18-24 hours.
-
Sub-culturing: Streak the revived culture onto a Mueller Hinton Agar slant and incubate at 37°C for 18-24 hours.
-
Inoculum Suspension: Wash the growth from the slant with sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
Preparation of Standard and Sample Solutions
4.3.1 Ceftazidime Standard Stock Solution (S) Accurately weigh a quantity of the Ceftazidime Reference Standard and dissolve it in 0.1 M Phosphate Buffer (pH 7.0) to obtain a stock solution of a known concentration, typically 1000 µg/mL. Some sources suggest an initial dissolution in a small volume of 0.2% sodium carbonate before dilution with the buffer.
4.3.2 Standard Curve Dilutions (S1-S5) On the day of the assay, prepare a series of at least five standard dilutions from the stock solution using the 0.1 M Phosphate Buffer (pH 7.0). A common practice is to use a concentration range of 8.0 to 32.0 µg/mL. The United States Pharmacopeia (USP) <81> recommends a 5-point standard curve with a median concentration (S3).[12]
| Standard | Concentration (µg/mL) |
| S1 | 8.0 |
| S2 | 12.5 |
| S3 (Median) | 20.0 |
| S4 | 31.25 |
| S5 | 50.0 |
4.3.3 Sample Solution (U) Accurately weigh the Ceftazidime anhydrous (E)- test sample and prepare a stock solution in the same manner as the standard. From this, prepare a test solution with a nominal concentration equal to the median standard concentration (S3), for example, 20.0 µg/mL.
Assay Plate Preparation and Procedure
-
Base Layer: Dispense 21 mL of molten Antibiotic Assay Medium No. 2 into each sterile Petri dish on a leveled surface. Allow the agar to solidify completely.[8]
-
Seed Layer: Cool the molten Mueller Hinton Agar to 45-50°C. Add the prepared P. aeruginosa inoculum to the seed agar to achieve a final concentration that will result in confluent growth. The optimal inoculum concentration should be determined empirically. Pour 4 mL of the seeded agar evenly over the base layer and allow it to solidify.
-
Cylinder Placement: Aseptically place six stainless steel cylinders on the solidified agar surface of each plate, positioned at 60° intervals on a 2.8 cm radius.
-
Application of Solutions: Following a randomized design, fill three alternating cylinders with the median standard concentration (S3) and the other three cylinders with one of the other standard concentrations or the sample solution. This is a common design to minimize plate-to-plate variation.[12]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
Data Acquisition and Analysis
5.1 Measurement of Inhibition Zones After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or an automated zone reader.
5.2 Potency Calculation The potency of the test sample is calculated using the parallel line model. This involves plotting the logarithm of the standard concentrations against the mean zone diameters.
-
Standard Curve: For the standard curve, plot the mean zone diameter (y-axis) against the logarithm of the five standard concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the standard curve data. The assay is considered valid if there is a good linear relationship, typically indicated by a coefficient of determination (r²) close to 1.0.[6]
-
Potency Calculation: Calculate the concentration of the test sample by interpolating its mean zone of inhibition on the standard curve. The potency is then determined by comparing the calculated concentration of the sample to its nominal concentration.
A preliminary assay result should fall between 80% and 125% of the expected potency. If it falls outside this range, the assumed potency of the sample should be adjusted, and the assay repeated.[7] For a reliable estimate of potency, it is recommended to perform at least three independent assays and report the mean potency.[7]
Visualizations
Experimental Workflow
Caption: Microbiological assay workflow for Ceftazidime potency.
Cylinder-Plate Assay Layout (USP 5+1 Design Example)
Caption: Example plate layout for a 5+1 USP cylinder-plate assay.
Conclusion
The microbiological assay for Ceftazidime potency, when performed with meticulous attention to detail, provides a reliable and accurate measure of its biological activity. Adherence to established protocols from pharmacopeias, proper preparation of all reagents and inocula, and robust statistical analysis are paramount to achieving valid and reproducible results. This application note serves as a comprehensive guide for scientists to confidently implement this essential quality control test.
References
-
United States Pharmacopeia. General Chapter <81> Antibiotics—Microbial Assays. Available at: [Link]
-
USP-NF. <81> Antibiotics—Microbial Assays. Available at: [Link]
-
United States Pharmacopeia. General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS. Available at: [Link]
-
HiMedia Laboratories. Antibiotic Assay Medium No. 2. Available at: [Link]
-
HiMedia Laboratories. Antibiotic Assay Medium No. 2 (Base Agar). Available at: [Link]
-
Microbe Online. Mueller Hinton Agar (MHA): Composition, Preparation, Uses. Available at: [Link]
-
European Pharmacopoeia. 2.7.2. Microbiological assay of antibiotics. Available at: [Link]
-
Microbiology Note. Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Available at: [Link]
-
UNISTAT. Bioassay Analysis-Cylinder Plate 5+1 Assay. Available at: [Link]
-
SciELO. Comparison of pharmacopeial statistical methods applied in microbiological assay for antibiotics potency determination using parallel lines and three-dose level. Available at: [Link]
-
Drugs.com. Ceftazidime Monograph for Professionals. Available at: [Link]
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Bionity. The Relationship Between R2 and Precision in Bioassay Validation. Available at: [Link]
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CPT Labs. Antibiotic Potency Testing USP | Testing Method. Available at: [Link]
-
PLA 3.0. Cylinder plate assays (USP <81>). Available at: [Link]
-
USP-NF. 1223.1 ASSAYS. Microbiological assay methods are used to quantify the potency, or antimicrobial activity, of antibiotics. Available at: [Link]
-
Consumer Product Testing Company. USP Antibiotic Potency Testing Methods. Available at: [Link]
-
Chromak Research. Antibiotic Potency Assays. Available at: [Link]
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Wikipedia. Coefficient of determination. Available at: [Link]
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USP-NF. <1223.1> ASSAYS. Microbiological assay methods are used to quantify the potency, or antimicrobial activity, of antibiotics. Available at: [Link]
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Spectrophotometric Methods for the Estimation of Ceftazidime Anhydrous: Application Notes and Protocols
This comprehensive technical guide provides detailed application notes and protocols for the accurate and precise estimation of Ceftazidime anhydrous using various spectrophotometric methods. This document is intended for researchers, scientists, and drug development professionals seeking robust and validated analytical techniques for the quantification of this third-generation cephalosporin antibiotic.[1][2] The methodologies presented herein are grounded in established chemical principles and have been selected for their reliability, sensitivity, and applicability in quality control and research settings.
Introduction to Spectrophotometric Analysis of Ceftazidime
Ceftazidime, chemically known as (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Accurate quantification of Ceftazidime in bulk drug substances and pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapidity, offers a viable alternative to more complex chromatographic techniques for routine analysis.
This guide explores three primary spectrophotometric approaches for Ceftazidime estimation:
-
Direct UV Spectrophotometry: A straightforward method based on the intrinsic ultraviolet absorbance of the Ceftazidime molecule.
-
Colorimetric Method via Diazotization and Coupling Reaction: A sensitive method involving the chemical derivatization of Ceftazidime to form a colored azo dye.
-
Colorimetric Method via Charge-Transfer Complex Formation: A technique based on the reaction of Ceftazidime as an electron donor with an electron acceptor to produce a colored complex.
Each section will delve into the theoretical underpinnings of the method, provide a step-by-step experimental protocol, and summarize key validation parameters.
Method 1: Direct UV Spectrophotometry
Principle: This method relies on the inherent property of Ceftazidime to absorb ultraviolet radiation at a specific wavelength due to its chromophoric groups. The absorbance of a solution containing Ceftazidime is directly proportional to its concentration, a relationship described by the Beer-Lambert law. In an acidic medium, such as 0.1N hydrochloric acid, Ceftazidime exhibits a distinct absorption maximum (λmax) that can be utilized for its quantification.[3][4]
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, equipped with 1 cm matched quartz cells.
2. Reagents and Materials:
-
Ceftazidime anhydrous reference standard.
-
Hydrochloric acid (HCl), analytical reagent grade.
-
Distilled or deionized water.
-
Pharmaceutical formulation containing Ceftazidime.
3. Preparation of 0.1N HCl:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water and mix well.
4. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Ceftazidime anhydrous reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of 0.1N HCl and then dilute to the mark with the same solvent.
5. Preparation of Working Standard Solutions and Calibration Curve:
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks to obtain concentrations in the range of 2-14 µg/mL.[3][5]
-
Dilute to the mark with 0.1N HCl and mix well.
-
Measure the absorbance of each working standard solution at the λmax of 255-261 nm against 0.1N HCl as a blank.[3][4][5]
-
Plot a calibration curve of absorbance versus concentration.
6. Preparation of Sample Solution:
-
For a parenteral formulation, accurately weigh a quantity of the powder for injection equivalent to 25 mg of Ceftazidime.[4]
-
Transfer it to a 1000 mL volumetric flask and dissolve in and dilute to volume with 0.1N HCl.[4]
-
Filter the solution if necessary.
-
Further dilute an aliquot of this solution with 0.1N HCl to obtain a final concentration within the calibration range.
7. Quantification:
-
Measure the absorbance of the sample solution at the predetermined λmax.
-
Determine the concentration of Ceftazidime in the sample solution from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| λmax | 255 - 261 nm | [3][4][5] |
| Linearity Range | 2 - 14 µg/mL | [3][5] |
| Correlation Coefficient (r²) | > 0.998 | [3][4] |
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometric Analysis of Ceftazidime.
Method 2: Colorimetric Method via Diazotization and Coupling Reaction
Principle: This method involves a two-step chemical reaction. First, the primary amino group present in the Ceftazidime molecule is diazotized with sodium nitrite in an acidic medium (e.g., HCl) to form a diazonium salt. This unstable intermediate is then coupled with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) or 4-tert-butylphenol, in an alkaline medium to produce a stable and intensely colored azo dye.[6][7][8] The absorbance of the resulting colored solution is measured at its λmax, which is proportional to the concentration of Ceftazidime.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched glass or quartz cells.
2. Reagents and Materials:
-
Ceftazidime anhydrous reference standard.
-
Sodium nitrite (NaNO₂), 1% (w/v) solution, freshly prepared.[8]
-
Hydrochloric acid (HCl), 1M.
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), 0.2% (w/v) aqueous solution, freshly prepared.[7]
-
Sodium hydroxide (NaOH), 25% (w/v) solution.[8]
-
Distilled or deionized water.
-
Ice bath.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Ceftazidime anhydrous and dissolve it in 100 mL of distilled water.
4. Procedure for Color Development:
-
Transfer aliquots of the standard stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the desired linear range (e.g., 10-50 µg/mL for the NEDA method).[6]
-
Cool the flasks in an ice bath.
-
Add 1.0 mL of 1M HCl to each flask.
-
Add 1.0 mL of 1% sodium nitrite solution, mix well, and allow to stand for 5 minutes in the ice bath for complete diazotization.
-
Add 1.0 mL of 0.2% NEDA solution, mix, and allow the coupling reaction to proceed for a specified time (e.g., 5 minutes) at room temperature.
-
Add 1.0 mL of 25% NaOH solution to stabilize the color and dilute to the mark with distilled water.
-
Measure the absorbance of the resulting purple-colored solution at the λmax of 567 nm against a reagent blank prepared in the same manner but without the drug.[6][7]
5. Preparation of Sample Solution:
-
Prepare a sample solution from the pharmaceutical formulation as described in Method 1, but using distilled water as the solvent.
-
Dilute the sample solution to a concentration within the Beer's law range and proceed with the color development as described above.
6. Quantification:
-
Determine the concentration of Ceftazidime in the sample from the calibration curve constructed using the standard solutions.
Data Presentation
| Parameter | Value (NEDA Method) | Reference |
| λmax | 567 nm | [6][7] |
| Linearity Range | 10 - 50 µg/mL | [6] |
| Limit of Detection (LOD) | 0.50 µg/mL | [6] |
| Limit of Quantification (LOQ) | 2.61 µg/mL | [6] |
Experimental Workflow
Caption: Workflow for Ceftazidime analysis by diazotization and coupling.
Method 3: Colorimetric Method via Charge-Transfer Complex Formation
Principle: This method is based on the interaction of Ceftazidime, which can act as an n-electron donor, with a suitable π-acceptor reagent. This interaction leads to the formation of a colored charge-transfer (CT) complex. The intensity of the color produced is proportional to the concentration of Ceftazidime. Common π-acceptors used for this purpose include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 7,7,8,8-tetracyanoquinodimethane (TCNQ), and iodine.[9][10] The choice of solvent is critical as it influences the stability and spectral characteristics of the CT complex.
Experimental Protocol (Using DDQ as the acceptor)
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
Ceftazidime anhydrous reference standard.
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 0.4% (w/v) solution in methanol.[9]
-
Methanol, analytical reagent grade.
3. Preparation of Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 100 mg of Ceftazidime anhydrous and dissolve it in 100 mL of methanol.
4. Procedure for Complex Formation:
-
Transfer aliquots of the standard stock solution into a series of 10 mL volumetric flasks to cover the concentration range of 40-300 µg/mL.[9]
-
Add 1.0 mL of 0.4% DDQ solution to each flask.
-
Dilute to the mark with methanol and mix well.
-
Allow the reaction to proceed at room temperature for the optimized time.
-
Measure the absorbance of the resulting red-colored complex at its λmax of 460 nm against a reagent blank.[9]
5. Preparation of Sample Solution:
-
Prepare a methanolic solution of the pharmaceutical formulation to achieve a concentration within the Beer's law range and proceed with the complex formation as described above.
6. Quantification:
-
Determine the concentration of Ceftazidime in the sample from the calibration curve.
Data Presentation
| Parameter | Value (DDQ Method) | Reference |
| λmax | 460 nm | [9] |
| Linearity Range | 40 - 300 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
Experimental Workflow
Caption: Workflow for Ceftazidime analysis via charge-transfer complexation.
Method Validation and Quality Control
For all the described methods, it is imperative to perform a thorough validation in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12] Key validation parameters to be assessed include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The spectrophotometric methods detailed in this guide offer versatile and reliable options for the estimation of Ceftazidime anhydrous. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Direct UV spectrophotometry is the simplest and most rapid method, suitable for routine quality control of pure drug substances. The colorimetric methods, while more involved, provide enhanced sensitivity and specificity, making them valuable for the analysis of low-concentration samples and formulations containing interfering excipients. Proper method validation is crucial to ensure the generation of accurate and reproducible data.
References
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Mohammed, N. S., Hassan, M. J. M., & Mahdi, A. S. (2019). New Spectrophotometric Method for Determination of Ceftazidime in Pure Form and Pharmaceutical Dosages. Al-Mustansiriyah Journal of Science, 30(3), 47-52. [Link]
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Arun, K., et al. (2010). UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research, 2(1), 424-431. [Link]
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Abdel-Gawad, F. M., El-Guindi, N. M., & El-Gendy, A. E. (2001). Use of charge-transfer complexation in the spectrophotometric analysis of certain cephalosporins. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 813-822. [Link]
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Hiremath, B., & Mruthyunjayaswamy, B. H. M. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Acta Pharmaceutica, 58(3), 275–285. [Link]
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Arun, K., et al. (2010). UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research, 2(1), 424-431. [Link]
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Hiremath, B., & Mruthyunjayaswamy, B. H. M. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Acta Pharmaceutica, 58(3), 275–285. [Link]
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Rossi, F., et al. (2020). In-house rapid colorimetric method for detection of ceftazidime/avibactam resistance in carbapenem resistant Enterobacterales. Journal of Chemotherapy, 33(2), 128-131. [Link]
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Moreno, A. H., & Salgado, H. R. N. (2009). Rapid and selective UV spectrophotometric method for the analysis of ceftazidime. Journal of AOAC International, 92(3), 820-823. [Link]
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El-Didamony, A. M. (2008). Colorimetric and Titrimetric Methods for Determination of Some Cephalosporins in their Pure and Dosage Forms. Analytical Chemistry: An Indian Journal, 7(2), 111-119. [Link]
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Hongtanee, L., et al. (2023). Digital image colorimetric detection of ceftazidime based on azo compound formation on a polyethyleneimine-modified cotton sponge. Analyst, 148(15), 3565-3573. [Link]
-
Chaisorn, W., Unob, F., & Praphairaksit, N. (2021). Colorimetric detection of ceftazidime using azo dye formation. Chulalongkorn University Theses and Dissertations (Chula ETD). [Link]
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Kumar, A., et al. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Rossi, F., et al. (2020). In-house rapid colorimetric method for detection of ceftazidime/avibactam resistance in carbapenem resistant Enterobacterales. ResearchGate. [Link]
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United States Pharmacopeia. (n.d.). Ceftazidime. USP-NF. [Link]
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Al-Saidi, K. H., Hassan, A. F., & Jabir, A. M. (2023). Batch and flow injection spectrophotometric methods for determination of Ceftazidime in pharmaceutical formulations. Baghdad Science Journal, 20(3), 661-675. [Link]
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Gumieniczek, A., et al. (2018). Complex-Forming Properties of Ceftazidime with Fe(III) Ions in an Aqueous Solution. Journal of Analytical Methods in Chemistry, 2018, 8510764. [Link]
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Hiremath, B., & Mruthyunjayaswamy, B. H. M. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. ResearchGate. [Link]
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Drugs.com. (2023). Ceftazidime Monograph for Professionals. [Link]
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Mohammed, N. S., Hassan, M. J. M., & Mahdi, A. S. (2019). New Spectrophotometric Method for Estimation of Ceftazidime in pure and pharmaceutical dosage. Al-Mustansiriyah Journal of Science, 30(3), 47-52. [Link]
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Darwish, I. A., et al. (2005). Spectroscopic Analytical Study for the Charge-Transfer Complexation of Certain Cephalosporins with Chloranilic Acid. ResearchGate. [Link]
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Krishna, L. M., et al. (2011). ASSAY OF CEFTAZIDIME IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY VISIBLE SPECTROPHOTOMETRY. Rasayan Journal of Chemistry, 4(3), 561-566. [Link]
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Sandoz Canada Inc. (2015). PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP. [Link]
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United States Pharmacopeia. (n.d.). usp31nf26s1_m14120, USP Monographs: Ceftazidime. [Link]
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Devkhile, A. B., & Shaikh, K. A. (2011). METHOD DEVELOPMENT AND VALIDATION FOR CEFTAZIDIME INJECTION BY UV-VIS SPECROPHOTOMETER. Semantic Scholar. [Link]
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Kumar, A., et al. (2021). RP-HPLC Method development and validation for the Simultaneous Estimation of Ceftazidime and Avibactum intravenous infusion. International Journal of Engineering Technology and Sciences, 8(2), 1-10. [Link]
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Al-Sabha, T. N. (2013). Spectrophotometric Determination of some Drugs using Oxidation Reduction Reactions. ResearchGate. [Link]
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Wang, Y., et al. (2012). Spectrophotometric Determination of Ceftazidime Using Sodium Nitroprusside. Chinese Journal of Applied Chemistry. [Link]
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Palade, B., et al. (2010). [Spectrophotometric and HPLC evaluation of ceftazidime stability]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 114(1), 260-265. [Link]
-
Haque, S. M., et al. (2021). UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in. Food Science and Technology, 41(1), 225-232. [Link]
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Al-Kaf, A. G., & Al-Sabha, T. N. (2015). Spectrophotometric Determination of Ceftazidime in Pharmaceutical Preparations Using Neocuproin as a Complexing Agent. ResearchGate. [Link]
-
Al-Sabha, T. N. (2010). Use of Charge Transfer Complex Formation Reaction in Spectrophotometric Microdetermination of Some Drugs. Jordan Journal of Chemistry, 5(1), 65-78. [Link]
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Mohammed, N. S., Hassan, M. J. M., & Mahdi, A. S. (2019). New Spectrophotometric Method for Estimation of Ceftazidime in pure and pharmaceutical dosage. ResearchGate. [Link]
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Application Note: A Validated Micellar Electrokinetic Chromatography Method for the Purity Assessment of Ceftazidime and its Geometric (E)-Isomer
Abstract
This application note presents a robust and validated capillary electrophoresis (CE) method for the separation and quantification of Ceftazidime, a third-generation cephalosporin antibiotic, from its critical process-related impurity, the Δ²-isomer (also known as the (E)-isomer or Ceftazidime Impurity A). The method utilizes Micellar Electrokinetic Chromatography (MEKC) to achieve baseline separation, offering a powerful alternative to traditional HPLC. We provide a detailed protocol, discuss the principles of separation, and outline key validation parameters, demonstrating the method's suitability for quality control and stability studies in pharmaceutical development and manufacturing.
Introduction: The Analytical Challenge of Ceftazidime Purity
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used against Gram-negative bacterial infections.[1] As with any pharmaceutical active ingredient, ensuring its purity and limiting the presence of impurities is critical for safety and efficacy. Regulatory bodies mandate strict control over impurities, which can arise during synthesis or degradation.[1]
Among the known impurities of Ceftazidime, the Δ²-isomer is of particular importance. This geometric isomer is a process-related impurity that can also form during degradation.[2][3] Its structural similarity to the parent compound makes separation challenging. Another common degradation product is pyridine, which can be released upon hydrolysis.[2][4]
While High-Performance Liquid Chromatography (HPLC) is a common technique for this analysis, Capillary Electrophoresis (CE) offers significant advantages, including higher separation efficiency, faster analysis times, minimal solvent consumption, and lower operational costs.[5][6] Specifically, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is exceptionally well-suited for separating mixtures of charged and neutral molecules, as well as structurally similar isomers.[4][7] This note details an optimized MEKC method to resolve Ceftazidime from its Δ²-isomer and pyridine, providing a reliable tool for researchers and quality control analysts.
Principle of Separation: Capillary Zone vs. Micellar Electrokinetic Chromatography
The separation in this method is governed by the principles of Micellar Electrokinetic Chromatography (MEKC).
-
Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates analytes based on their charge-to-mass ratio.[5] While effective for many compounds, achieving baseline resolution between structurally similar isomers like Ceftazidime and its Δ²-isomer can be difficult.
-
Micellar Electrokinetic Chromatography (MEKC): To enhance separation, MEKC introduces a surfactant, such as Sodium Dodecyl Sulphate (SDS), into the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[7] These SDS molecules aggregate to form micelles, which act as a "pseudo-stationary phase." The separation mechanism then involves the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic core of the micelles.[4][7] The negatively charged micelles migrate against the electroosmotic flow (EOF), extending the migration window and significantly improving the resolution of both charged and neutral analytes. This partitioning mechanism is key to resolving the subtle structural differences between Ceftazidime and its isomer.
Experimental Workflow and Protocol
The following protocol is optimized for the separation of Ceftazidime from its Δ²-isomer and pyridine.[4]
Materials and Reagents
-
Instrumentation: Capillary Electrophoresis system equipped with a UV-Vis detector (e.g., Agilent 7100, Sciex PA 800).
-
Capillary: Fused-silica capillary, 50 µm internal diameter, ~57 cm total length (50 cm to detector).
-
Reagents:
-
Ceftazidime Reference Standard
-
Ceftazidime Δ²-Isomer (Impurity A) Reference Standard
-
Pyridine Reference Standard
-
Sodium Dodecyl Sulphate (SDS), ACS Grade
-
Sodium Tetraborate Decahydrate, ACS Grade
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Deionized Water (18.2 MΩ·cm)
-
Detailed Step-by-Step Protocol
Step 1: Preparation of Background Electrolyte (BGE)
-
Accurately weigh and dissolve Sodium Tetraborate to a final concentration of 25 mM in deionized water.
-
Accurately weigh and add Sodium Dodecyl Sulphate (SDS) to the same solution to a final concentration of 75 mM.
-
Agitate the solution until all solids are fully dissolved.
-
Adjust the pH of the solution to 9.2 using 1.0 M NaOH.
-
Filter the final buffer through a 0.22 µm membrane filter before use.
Step 2: Capillary Conditioning (for a new capillary)
-
Flush the new capillary with 1.0 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Equilibrate by flushing with the prepared BGE for 30 minutes.
Step 3: Pre-Run Capillary Conditioning
-
Before each injection, flush the capillary with 0.1 M NaOH for 1 minute.[8]
-
Flush with deionized water for 1 minute.
-
Flush with the BGE for 2 minutes to ensure a stable baseline.[8]
Step 4: Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of Ceftazidime, Δ²-isomer, and Pyridine at 1 mg/mL in deionized water.
-
Working Standard: Prepare a mixed working standard by diluting the stock solutions with deionized water to a final concentration of approximately 100 µg/mL for Ceftazidime and 1 µg/mL for the impurities.
-
Sample Preparation: Dissolve the Ceftazidime drug substance or product in deionized water to a final concentration of approximately 100 µg/mL.
Step 5: CE Instrument Parameters The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Setting | Rationale |
| Capillary | 50 µm ID, 57 cm total length | Standard dimensions providing good efficiency and heat dissipation. |
| Background Electrolyte | 25 mM Sodium Tetraborate, 75 mM SDS, pH 9.2 | The borate buffer maintains a stable pH, while SDS forms the micellar phase crucial for separation.[4] |
| Applied Voltage | +25 kV | Provides efficient migration and reasonable analysis times.[8] |
| Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity.[8] |
| Injection | Hydrodynamic (Pressure) | 50 mbar for 5 seconds |
| Detection | UV Absorbance at 210 nm or 255 nm | Cephalosporins exhibit strong absorbance at these wavelengths.[8][9] |
Method Validation Framework
To ensure the trustworthiness of this protocol, it should be validated according to ICH guidelines.[10] Key parameters to assess include:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | Baseline resolution (R > 1.5) between Ceftazidime and all specified impurities. |
| Linearity | Correlation coefficient (r²) > 0.999 for all analytes over the specified range.[4] |
| Precision (RSD%) | Migration Time: < 1.0%; Peak Area: < 2.0%.[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples. |
| Limit of Quantitation (LOQ) | Sufficiently low to detect impurities at the 0.1% level (e.g., ~0.6 µg/mL).[4] |
Visualization of the Experimental Workflow
The diagram below outlines the complete analytical process from reagent preparation to final data analysis.
Caption: Workflow for Ceftazidime impurity analysis by MEKC.
Expected Results and Discussion
Using the described MEKC method, a successful separation will yield an electropherogram with distinct, baseline-resolved peaks for Ceftazidime and its impurities. The expected migration order is typically:
-
Ceftazidime and its Δ²-isomer: Both are negatively charged at pH 9.2 and will migrate towards the anode, against the strong EOF. Their slightly different structures lead to differential partitioning into the SDS micelles, enabling their separation.
-
Pyridine: As a small, neutral molecule at this pH, pyridine will strongly interact with the hydrophobic core of the micelles. It will therefore migrate at a velocity close to that of the micelles, resulting in the longest migration time.
The choice of a pH 9.2 buffer is critical; it ensures the silanol groups on the capillary wall are fully ionized, creating a strong and stable cathodic EOF.[4] This robust EOF is essential for driving all components (including the negatively charged micelles) past the detector. The high concentration of SDS ensures a stable micellar pseudo-stationary phase, which is the primary driver of the separation between the structurally similar Ceftazidime and its isomer.
Conclusion
The Micellar Electrokinetic Chromatography (MEKC) method detailed in this note is a highly effective and efficient technique for the quality control of Ceftazidime. It provides superior resolution for separating the active pharmaceutical ingredient from its critical geometric isomer (Δ²-isomer) and the degradation product pyridine. The method is rapid, consumes minimal reagents, and demonstrates the high resolving power of capillary electrophoresis for challenging pharmaceutical analyses.[6][11] With proper validation, this protocol can be confidently implemented in research, development, and routine quality control laboratories.
References
-
Gattuso, G., et al. (n.d.). Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. PubMed. Available at: [Link]
-
Tirle, M., et al. (2014). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Latin American Journal of Pharmacy. Available at: [Link]
-
Tirle, M., Vlase, L., & Muntean, D. (2014). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia, 62(2). Available at: [Link]
-
Gomes, A. X., et al. (2014). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. The Scientific World Journal. Available at: [Link]
-
Baririan, N., et al. (2003). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 47(8), 2676–2679. Available at: [Link]
-
Poku, M., et al. (2024). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. Pharmaceuticals, 17(4), 512. Available at: [Link]
-
IJNRD. (2023). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. International Journal of Novel Research and Development. Available at: [Link]
-
Tirle, M., et al. (2019). (PDF) Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2016). STABILITY STUDY AND DEGRADATION KINETICS OF CEFTAZIDIME IN PHARMACEUTICAL PREPARATIONS. International Journal of Recent Scientific Research. Available at: [Link]
-
Wang, D., et al. (2014). Evaluation of Ceftazidime contents in antibiotic discs by capillary electrophoresis. African Journal of Pharmacy and Pharmacology, 8(30), 783-787. Available at: [Link]
-
de Oliveira, M. A. L., & de Oliveira, L. A. R. (2012). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. American Journal of Analytical Chemistry, 3(12), 906-911. Available at: [Link]
-
Zhang, M., et al. (2012). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 20(3). Available at: [Link]
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European Pharmacopoeia. (n.d.). Ceftazidime. Available at: [Link]
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Pharmaffiliates. (n.d.). Ceftazidime-impurities. Available at: [Link]
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Alentris Research Pvt. Ltd. (n.d.). Ceftazidime Impurity E Delta Isomer. Available at: [Link]
-
Mohammed, N. S., et al. (2019). New Spectrophotometric Method for Estimation of Ceftazidime in pure and pharmaceutical dosage. Al-Mustansiriyah Journal of Science, 30(3), 47-52. Available at: [Link]
-
Mohammed, N. S., Hassan, M. J. M., & Mahdi, A. S. (2019). New Spectrophotometric Method for Determination of Ceftazidime in Pure Form and Pharmaceutical Dosages. Al-Mustansiriyah Journal of Science, 30(3), 47-52. Available at: [Link]
-
Porrà, R., et al. (1998). Analysis of Ceftazidime and Related Compounds by Micellar Electrokinetic Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 241-8. Available at: [Link]
-
Mohammed, N. S., Hassan, M. J. M., & Mahdi, A. S. (2019). New Spectrophotometric Method for Estimation of Ceftazidime in pure and pharmaceutical dosage. Al-Mustansiriyah Journal of Science, 30(3), 47-52. Available at: [Link]
-
Al-Rimawi, F., et al. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 159, 105433. Available at: [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2013). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Al-Rimawi, F., et al. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 159, 105433. Available at: [Link]
-
Jacobs, A. (2023). Short Note on Capillary Electrophoresis. Journal of Analytical Chemistry, 1(1). Available at: [Link]
-
S. Ashwini, et al. (2018). Capillary Electrophoresis-An insight into different modes and it's applications. ResearchGate. Available at: [Link]
-
Mallampati, S., et al. (2008). 12 CE in impurity profiling of drugs. Separation Science and Technology, 9, 259-315. Available at: [Link]
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Application Notes & Protocol: Standardized Ceftazidime Susceptibility Testing of Clinical Isolates
Introduction: The Clinical Imperative for Accurate Ceftazidime Susceptibility Data
Ceftazidime is a third-generation cephalosporin antibiotic with a critical role in treating infections caused by a wide range of Gram-negative bacteria, most notably Pseudomonas aeruginosa and various Enterobacterales.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. However, the global rise in antimicrobial resistance, driven by mechanisms such as the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases, threatens the efficacy of ceftazidime.[1]
Therefore, accurate and reproducible in vitro susceptibility testing is not merely a laboratory procedure; it is a cornerstone of effective clinical management, antimicrobial stewardship, and epidemiological surveillance.[1] These application notes provide a comprehensive, field-tested guide for researchers, clinical microbiologists, and drug development professionals to perform ceftazidime susceptibility testing in accordance with the highest standards of scientific integrity, referencing established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Core Principles: Ensuring Trustworthy and Reproducible Results
Antimicrobial susceptibility testing (AST) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or assesses growth inhibition in the presence of a standardized antibiotic concentration (disk diffusion). The trustworthiness of these methods hinges on meticulous standardization of every variable, from the preparation of the antibiotic to the final interpretation of the results.
The causality behind this rigidity is simple: minor deviations in inoculum density, media composition, or incubation conditions can significantly alter the outcome, potentially misclassifying a resistant isolate as susceptible, with severe clinical consequences. This protocol is designed as a self-validating system, incorporating rigorous quality control (QC) measures to ensure the integrity of every result. Adherence to globally recognized standards set by CLSI and EUCAST is mandatory for inter-laboratory reproducibility and clinical relevance.[2][3]
Protocol Part I: Preparation of Ceftazidime Anhydrous (E)- Stock Solution
The accuracy of any MIC determination begins with the precise preparation of the antimicrobial stock solution. This protocol details the steps for preparing a high-concentration stock solution from ceftazidime powder.
3.1 Rationale for Potency Calculation Antimicrobial powders are rarely 100% pure active compounds. They contain moisture, salts (e.g., sodium), and other impurities. The manufacturer provides a "potency" value (in µg of active drug per mg of powder) on the certificate of analysis. Using this value is critical for preparing a stock solution of the correct concentration. The dosage is expressed in terms of the anhydrous active moiety.[4]
3.2 Materials
-
Ceftazidime powder (with known potency)
-
Sterile, deionized water
-
Sterile volumetric flasks and pipettes
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters and syringes
3.3 Step-by-Step Protocol
-
Determine Powder Mass: Use the following formula to calculate the weight of ceftazidime powder needed for your desired stock concentration.[4] Weight (mg) = [Desired Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)
-
Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL * 1280 µg/mL) / 950 µg/mg = 13.47 mg
-
-
Weighing: Aseptically weigh the calculated amount of ceftazidime powder on a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile volumetric flask. Add approximately half the final volume of sterile deionized water and mix gently to dissolve. Ceftazidime dissolution releases carbon dioxide; allow this to dissipate before proceeding.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with sterile water.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile, cryo-rated tubes and store at -70°C or below. Avoid repeated freeze-thaw cycles.
Protocol Part II: Broth Microdilution (BMD) for MIC Determination
The BMD method is the international reference standard for quantitative MIC determination. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[5]
4.1 Materials
-
Ceftazidime stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Clinical isolate (grown on a non-selective agar plate for 18-24 hours)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C, ambient air)
4.2 Step-by-Step Protocol
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the clinical isolate from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This step is critical; an inoculum that is too light or too heavy will produce false susceptible or false resistant results, respectively. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration in the microtiter wells of approximately 5 x 10⁵ CFU/mL.[4]
-
Plate Preparation: a. Prepare serial twofold dilutions of the ceftazidime stock solution in CAMHB directly in the 96-well plate or in separate tubes. A typical concentration range for ceftazidime is 0.06 to 64 µg/mL.[4] b. Ensure each well contains the desired ceftazidime concentration in the appropriate volume (e.g., 50 µL). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add the final diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to the final amount (e.g., 100 µL).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
Reading the MIC: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth (i.e., the first clear well).[1]
4.3 Broth Microdilution Workflow
Protocol Part III: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer method is a widely used, practical, and cost-effective qualitative (or semi-quantitative) method for AST. It involves placing an antibiotic-impregnated disk on an agar plate swabbed with a standardized bacterial inoculum.[6]
5.1 Materials
-
Ceftazidime 30 µg disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Clinical isolate (grown on a non-selective agar plate for 18-24 hours)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C, ambient air)
-
Ruler or calipers
5.2 Step-by-Step Protocol
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 4.2, step 1.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[4]
-
Disk Application: Aseptically apply a ceftazidime 30 µg disk to the surface of the inoculated agar. Press down gently to ensure complete contact with the agar.
-
Incubation: Within 15 minutes of disk application, invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
Measure Zone of Inhibition: After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[4]
5.3 Kirby-Bauer Disk Diffusion Workflow
Interpretation of Results: Clinical Breakpoints
The measured MIC value or zone diameter is interpreted using clinical breakpoints established by CLSI or EUCAST to categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD) / Intermediate (I), or Resistant (R).[7] These breakpoints are based on extensive pharmacokinetic/pharmacodynamic (PK/PD), clinical outcome, and microbiological data. It is crucial to use the most current version of these standards.[2][3]
Table 1: CLSI & EUCAST Clinical Breakpoints for Ceftazidime (2024)
| Organism Group | Method | Susceptible (S) | Intermediate (I) / SDD | Resistant (R) | Source(s) |
| CLSI M100, 34th Ed. | |||||
| Enterobacterales | MIC (µg/mL) | ≤ 4 | 8 | ≥ 16 | [4][5] |
| Disk (mm) | ≥ 21 | 18-20 | ≤ 17 | [4][5] | |
| P. aeruginosa | MIC (µg/mL) | ≤ 8 | 16 | ≥ 32 | [4][5] |
| Disk (mm) | ≥ 18 | 15-17 | ≤ 14 | [4][5] | |
| EUCAST v. 14.0 | |||||
| Enterobacterales | MIC (mg/L) | ≤ 1 | 2-4 | > 4 | [3] |
| Disk (mm) | ≥ 22 | 16-21 | < 16 | [3] | |
| P. aeruginosa | MIC (mg/L) | ≤ 8 | - | > 8 | [3] |
| Disk (mm) | ≥ 17 | - | < 17 | [3] |
Note: EUCAST uses mg/L, which is equivalent to µg/mL. The "Intermediate" category in EUCAST has been largely replaced by "Susceptible, Increased Exposure (I)".
Quality Control: The Foundation of a Self-Validating System
Performing regular quality control is mandatory to ensure the accuracy and precision of testing procedures. This involves testing reference strains with known susceptibility profiles. Results must fall within the acceptable ranges specified by the standardizing body.
Table 2: CLSI & EUCAST Quality Control Ranges for Ceftazidime
| QC Strain | Method | Acceptable Range | Source(s) |
| CLSI M100, 34th Ed. | |||
| E. coli ATCC® 25922 | MIC (µg/mL) | 0.06 - 0.5 | [4][5] |
| Disk (mm) | 25 - 32 | [4][5] | |
| P. aeruginosa ATCC® 27853 | MIC (µg/mL) | 1 - 4 | [4][5] |
| Disk (mm) | 22 - 29 | [4][5] | |
| EUCAST QC Tables v. 14.0 | |||
| E. coli ATCC® 25922 | MIC (mg/L) | 0.125 - 0.5 | [3] |
| Disk (mm) | 25 - 31 | [3] | |
| P. aeruginosa ATCC® 27853 | MIC (mg/L) | 1 - 4 | [3] |
| Disk (mm) | 20 - 26 | [3] |
Field Insight: If a QC result falls outside the acceptable range, patient results cannot be reported. The entire test run must be investigated for errors in materials, procedure, or incubation. Common causes include improperly prepared inocula, expired reagents, or incorrect incubation temperatures.
References
-
Beckman Coulter. (n.d.). Updated FDA/CLSI Ceftazidime Breakpoints from a Multicenter Assessment for Enterobacterales, Acinetobacter spp. and Pseudomonas. Beckman Coulter. [Link]
- Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
-
AffiBIOTICS. (n.d.). Ceftazidime Susceptibility Testing. AffiBIOTICS. [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (n.d.). Clinical Breakpoint Tables. [Link]
-
Wisconsin State Laboratory of Hygiene. (2024). 2024 Updates to CLSI M100 – Presentation. [Link]
-
CLSI. (2024). M100Ed34 Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Turnidge, J., et al. (2018). Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg. Journal of Antimicrobial Chemotherapy. [Link]
-
CLSI. (2022). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (n.d.). Guidance Documents. [Link]
-
PIDEL. (n.d.). CLSI M100™. [Link]
-
ResearchGate. (n.d.). Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg. [Link]
-
EUCAST. (2024). EUCAST breakpoint tables and website presentation. [Link]
-
CLSI. (n.d.). QC Ranges Archived From CLSI Document M100 Since 2010. [Link]
-
EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]
-
Scribd. (n.d.). EUCAST Quality Control Guidelines. [Link]
-
EUCAST. (n.d.). Document Archive. [Link]
-
Drugs.com. (2025). Ceftazidime Monograph for Professionals. [Link]
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- 5. scribd.com [scribd.com]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Ceftazidime Anhydrous (E)- in a Murine Thigh Infection Model
Introduction: The Synergy of a Potent Cephalosporin and a Validated Preclinical Model
Ceftazidime is a third-generation cephalosporin antibiotic renowned for its potent bactericidal activity, particularly against a wide spectrum of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The anhydrous (E)-isomer of ceftazidime represents a specific chemical form of this antibiotic.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[5]
The murine thigh infection model is a cornerstone in the preclinical evaluation of antimicrobial agents.[6] This robust and highly reproducible model simulates a deep-seated soft tissue infection, providing a critical platform for assessing the in vivo efficacy of antibiotics like ceftazidime. A key advantage of this model is the ability to render the animals neutropenic, thereby isolating the direct antimicrobial effect of the drug from the host's immune response. This allows for a precise determination of the pharmacokinetic and pharmacodynamic (PK/PD) parameters that drive antibacterial efficacy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize Ceftazidime anhydrous (E)- in a murine thigh infection model. We will delve into the scientific rationale underpinning the experimental design, present detailed, step-by-step protocols, and offer insights into data analysis and interpretation, ensuring a robust and reliable assessment of ceftazidime's in vivo potential.
Scientific Rationale: Unveiling the In Vivo Efficacy of Ceftazidime
The primary objective of employing the murine thigh infection model is to quantify the in vivo antibacterial activity of Ceftazidime anhydrous (E)-. This model is instrumental in establishing a dose-response relationship and determining the PK/PD index that best predicts the therapeutic success of ceftazidime. For beta-lactam antibiotics, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the most critical PK/PD parameter linked to efficacy.
The experimental design typically involves the following key stages:
-
Induction of Neutropenia: To minimize the contribution of the host immune system, mice are often rendered neutropenic using immunosuppressive agents like cyclophosphamide.
-
Localized Infection: A standardized inoculum of a clinically relevant bacterial strain is injected directly into the thigh muscle to create a localized, measurable infection.
-
Therapeutic Intervention: Ceftazidime anhydrous (E)- is administered at various dosages and schedules to assess its impact on bacterial proliferation.
-
Endpoint Analysis: The primary endpoint is the quantification of the bacterial burden in the infected thigh tissue, typically expressed as colony-forming units (CFU) per gram of tissue.
By meticulously controlling these variables, researchers can accurately determine the efficacy of ceftazidime and generate crucial data to inform clinical dose selection.
Mechanism of Action Visualization
Caption: Mechanism of action of Ceftazidime.
Detailed Experimental Protocols
Preparation of Materials
-
Ceftazidime Anhydrous (E)- Solution:
-
Handling: Ceftazidime anhydrous (E)- is a powder and should be handled in accordance with its Safety Data Sheet (SDS).
-
Solubility: Ceftazidime is soluble in aqueous buffers.[7][8] For in vivo use, sterile 0.9% saline or phosphate-buffered saline (PBS, pH 7.2) are suitable vehicles.
-
Preparation: Aseptically weigh the required amount of Ceftazidime anhydrous (E)-. Dissolve it in the chosen sterile vehicle to achieve the desired stock concentration. Ensure the final solution is clear. It is recommended to prepare fresh solutions daily to ensure potency.[7][8]
-
-
Bacterial Inoculum (Pseudomonas aeruginosa):
-
From a frozen stock, streak the desired P. aeruginosa strain onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.
-
Inoculate a single colony into a broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to a concentration of approximately 1 x 10⁷ CFU/mL. The final inoculum concentration should be verified by serial dilution and plate counts.
-
Animal Procedures
-
Animal Strain and Acclimatization: Use 6-8 week old female mice (e.g., ICR or BALB/c). Allow the animals to acclimatize to the housing conditions for at least 3 days prior to the experiment.
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen has been shown to induce profound and sustained neutropenia.
-
-
Thigh Infection:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the prepared bacterial inoculum (approximately 1 x 10⁶ CFU) intramuscularly into the posterior aspect of the right thigh.
-
Ceftazidime Administration and Sample Collection
-
Treatment Initiation: Begin ceftazidime administration 2 hours post-infection.
-
Dosing Regimen: Administer the prepared ceftazidime solution subcutaneously. A range of doses should be tested to establish a dose-response curve. Based on literature, total daily doses can range from approximately 10 mg/kg to over 1000 mg/kg, often administered in fractionated doses (e.g., every 2, 4, or 6 hours) to maintain concentrations above the MIC.[9]
-
Euthanasia and Tissue Harvest:
-
At 24 hours post-infection, humanely euthanize the mice.
-
Aseptically dissect the entire infected thigh muscle.
-
Quantification of Bacterial Burden
-
Tissue Homogenization:
-
Record the weight of the excised thigh tissue.
-
Homogenize the tissue in a fixed volume of sterile saline (e.g., 1 mL) using a mechanical homogenizer.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the bacterial load as log₁₀ CFU per gram of thigh tissue.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the murine thigh infection model.
Data Presentation and Interpretation
The efficacy of Ceftazidime anhydrous (E)- is determined by the reduction in bacterial load in the treated groups compared to the vehicle control group at 24 hours. The data should be presented as the mean log₁₀ CFU/gram of thigh tissue ± standard error of the mean.
Table of Expected Outcomes
| Treatment Group | Example Daily Dose (mg/kg) | Expected Change in Bacterial Load (log₁₀ CFU/g) vs. 0h Control |
| Vehicle Control | 0 | Growth of 2-3 log₁₀ |
| Low-Dose Ceftazidime | 50 | Bacteriostatic effect (no significant change) |
| Mid-Dose Ceftazidime | 200 | 1-2 log₁₀ reduction |
| High-Dose Ceftazidime | 800 | >2 log₁₀ reduction |
Note: These are hypothetical values for illustrative purposes. Actual results will vary depending on the bacterial strain, its MIC, and the specific experimental conditions.
A dose-response curve can be generated by plotting the change in log₁₀ CFU/g against the total daily dose of ceftazidime. From this curve, key pharmacodynamic parameters can be calculated, such as:
-
Static Dose: The dose required to produce no change in bacterial count over the 24-hour treatment period.
-
1-log Kill Dose: The dose required to achieve a 1-log₁₀ reduction in bacterial burden.
-
2-log Kill Dose: The dose required to achieve a 2-log₁₀ reduction in bacterial burden.
These parameters are crucial for comparing the potency of ceftazidime against different bacterial strains and for translating preclinical findings to potential clinical dosing regimens. Studies have shown that for P. aeruginosa, a humanized ceftazidime regimen can lead to significant reductions in bacterial load.[10]
References
-
Le, J., & Kullar, R. (2014). Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy, 58(11), 6566–6574. [Link]
-
ResearchGate. (n.d.). Murine model: dose proportionality of ceftazidime (parts a, c) and... Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ceftazidime. PubChem. Retrieved January 12, 2026, from [Link]
-
Berkhout, M., et al. (2016). Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model. Antimicrobial Agents and Chemotherapy, 60(9), 5238-5244. [Link]
-
Johns Hopkins ABX Guide. (2017, December 6). Ceftazidime. [Link]
-
Yadav, R., et al. (2017). Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes. Antimicrobial Agents and Chemotherapy, 61(12), e01138-17. [Link]
-
Sweeney, E., et al. (2024). Using host-mimicking conditions and a murine cutaneous abscess model to identify synergistic antibiotic combinations effective against Pseudomonas aeruginosa. Frontiers in Microbiology, 15. [Link]
-
National Center for Biotechnology Information. (n.d.). Ceftazidime anhydrous, (E)-. PubChem. Retrieved January 12, 2026, from [Link]
-
Drugs.com. (n.d.). Ceftazidime: Package Insert / Prescribing Information. [Link]
-
Drugs.com. (n.d.). Ceftazidime and Dextrose: Package Insert / Prescribing Info / MOA. [Link]
-
Drugs.com. (2025, September 30). Ceftazidime Monograph for Professionals. [Link]
-
National Center for Biotechnology Information. (n.d.). Ceftazidime anhydrous, (E)-. PubChem. Retrieved January 12, 2026, from [Link]
-
Karlowsky, J. A., et al. (2021). Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program. Infectious Diseases and Therapy, 10(4), 2349–2364. [Link]
-
Manduru, M., et al. (1997). Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method. Antimicrobial Agents and Chemotherapy, 41(12), 2668–2673. [Link]
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- 5. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Ceftazidime Anhydrous (E)- HPLC Analysis
As Senior Application Scientists, we frequently encounter challenges related to poor peak shape in HPLC. Among the most common is peak tailing, an issue that can severely compromise the accuracy and precision of quantification. This guide is specifically tailored to address peak tailing for Ceftazidime Anhydrous (E)-isomer, a molecule whose chemical properties make it particularly susceptible to this phenomenon. Our approach is built on a foundation of first-principle diagnostics, moving from the most common culprits to more complex issues, empowering you to resolve problems efficiently.
The Root of the Problem: Understanding Secondary Interactions
Before adjusting any parameters, it's critical to understand why a molecule like Ceftazidime is prone to tailing. Ceftazidime is a zwitterionic molecule, possessing both acidic carboxylic acid groups and basic amine functionalities, including a permanently charged pyridinium moiety.[1] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the C18 stationary phase. However, peak tailing arises when a secondary, stronger retention mechanism occurs simultaneously.[2][3]
For a basic compound like Ceftazidime, the most common secondary interaction is with acidic silanol groups (-Si-OH) on the surface of the silica-based column packing.[4][5] These silanols, particularly residual, un-endcapped ones, can become ionized (negatively charged) and strongly interact with the positively charged parts of the Ceftazidime molecule. This strong interaction holds some analyte molecules back, causing them to elute later than the main band, resulting in a "tail".[3][6]
Troubleshooting Guide: A Question & Answer Workflow
This section will guide you through a systematic process to identify and eliminate the cause of peak tailing.
Q1: My Ceftazidime peak is tailing. What is the very first and most critical parameter I should investigate?
A1: Your mobile phase pH and buffer system.
The "Why": The mobile phase pH is the most powerful tool for controlling peak shape for ionizable compounds.[7] By lowering the pH, you can suppress the ionization of the problematic silanol groups on the stationary phase. At a pH of 3 or below, most silanols are protonated (neutral), drastically reducing the strong ionic secondary interactions that cause tailing for basic analytes.[2][3][8][9] A robust buffer is essential to maintain this low pH across the entire column as the sample passes through. Insufficient buffering can lead to local pH shifts, inconsistent ionization, and poor peak shape.[10][11]
Troubleshooting Protocol:
-
Measure, Don't Assume: Physically measure the pH of the aqueous portion of your mobile phase with a calibrated pH meter before mixing with the organic solvent.[8]
-
Target the Right pH: Adjust the mobile phase to a pH between 2.5 and 3.5. Literature on Ceftazidime analysis frequently cites methods in this acidic range.[12][13]
-
Ensure Sufficient Buffer Strength: Use a buffer concentration of 20-50 mM for LC-UV applications.[8] For LC-MS, keep buffer concentrations lower (typically <10 mM) and use volatile buffers like ammonium formate or ammonium acetate to avoid ion suppression.[9]
-
Re-equilibrate Thoroughly: After any change to the mobile phase, allow at least 15-20 column volumes to pass through the system to ensure the column is fully equilibrated at the new pH.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions with basic Ceftazidime.[3][8] |
| Buffer Concentration (UV) | 20 - 50 mM | Provides sufficient capacity to maintain a constant pH environment.[8] |
| Buffer Concentration (MS) | < 10 mM | Prevents ion source suppression while still providing pH control.[9] |
Q2: I've optimized my mobile phase pH, but the tailing persists. Could my column be the problem?
A2: Yes. Column health and chemistry are the next logical factors to examine.
The "Why": Not all columns are created equal. Older columns (often called "Type A" silica) have higher levels of metal impurities and more acidic silanol groups, making them prone to causing peak tailing for basic compounds.[2] Modern, high-purity "Type B" silica columns that are densely bonded and thoroughly end-capped are designed specifically to minimize these interactions.[2][9] Furthermore, any column can degrade over time. The stationary phase can hydrolyze at the pH extremes, or the packed bed can settle, creating a void at the column inlet. A void disrupts the sample band as it enters the column, leading to distorted and tailing peaks.[8][14]
Troubleshooting Workflow:
Caption: Decision tree for diagnosing column-related peak tailing.
Q3: I'm using a new, high-quality column and an optimized mobile phase. What other chemical tricks can I use?
A3: Consider mobile phase additives or investigate your sample injection conditions.
The "Why":
-
Mobile Phase Additives: Even the best columns have some residual silanols. A common strategy is to add a "sacrificial base" to the mobile phase, such as triethylamine (TEA).[8][9] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the Ceftazidime analyte. Inorganic salts can also improve peak shape by increasing the ionic strength of the mobile phase.[9][15]
-
Column Overload: Injecting too much sample mass can saturate the active sites at the head of the column. This causes a non-linear distribution between the mobile and stationary phases, leading to a characteristic "shark fin" or right-triangle peak shape.[16][17]
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 5% acetonitrile), the sample band will not focus correctly at the head of the column. This leads to band broadening and peak distortion.[18][19][20]
Troubleshooting Protocols:
-
Protocol A: Test for Mass Overload
-
Prepare your Ceftazidime sample at its current concentration.
-
Create two additional samples by diluting the original 10-fold and 100-fold.
-
Inject all three samples. If the peak shape becomes more symmetrical and the retention time increases slightly with dilution, you have confirmed mass overload.[17] Reduce your sample concentration or injection volume accordingly.
-
-
Protocol B: Check for Solvent Mismatch
-
Ideal Solution: If possible, dissolve and dilute your sample directly in the initial mobile phase composition.
-
Alternative: If solubility is an issue, dissolve the sample in a small amount of strong solvent, then dilute it to the final volume with water or mobile phase to ensure the final solvent strength is equal to or weaker than the mobile phase.[20]
-
Caption: Workflow for injection and mobile phase additive issues.
By following this structured, evidence-based approach, you can systematically identify the cause of peak tailing and implement the correct solution, ensuring the development of a robust and reliable HPLC method for Ceftazidime anhydrous (E)-isomer analysis.
References
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Inc.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Journal of AOAC INTERNATIONAL. (2021).
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- PubMed. (n.d.). Development of a new high-performance liquid chromatographic method for the determination of ceftazidime.
- PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
- Semantic Scholar. (n.d.).
- ACD/Labs. (2022).
- Chromservis. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). HPLC column overload.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- LCGC Intern
- Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?
- ALWSCI. (2023).
- International Journal of PharmTech Research. (n.d.).
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
- LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Wikipedia. (n.d.). Ceftazidime.
- Pharmacopeia.cn. (n.d.). Ceftazidime, chemical structure, molecular formula, Reference Standards.
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 13. newdruginfo.com [newdruginfo.com]
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- 15. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. lcms.cz [lcms.cz]
- 20. mac-mod.com [mac-mod.com]
Technical Support Center: Ceftazidime Anhydrous (E)- in Aqueous Solutions
Welcome to the technical support center for Ceftazidime anhydrous (E)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing the degradation of Ceftazidime in aqueous solutions. Here, you will find scientifically grounded answers to common questions, detailed experimental protocols, and visual aids to ensure the integrity of your experiments.
Introduction to Ceftazidime Stability
Ceftazidime, a third-generation cephalosporin, is a vital antibiotic effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa.[1][2] However, its efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions where it is susceptible to degradation. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a reaction influenced by several environmental factors.[3][4] Understanding and controlling these factors is paramount to obtaining reliable and reproducible experimental results. This guide will walk you through the critical aspects of Ceftazidime handling and troubleshooting to maintain its stability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered when working with Ceftazidime aqueous solutions.
Q1: My Ceftazidime solution turned yellow. Is it still usable?
A yellowish discoloration of a reconstituted Ceftazidime solution is an indicator of degradation.[1] While a slight darkening may not always correlate with a significant loss of potency, a noticeable color change, especially when accompanied by precipitation, suggests that the drug has degraded and should not be used for experiments requiring precise concentrations.[1][5] The yellowing is often associated with the formation of degradation products upon exposure to heat or UV radiation.[1]
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check if the solution was stored at the recommended temperature and protected from light.
-
Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one, strictly adhering to the proper reconstitution and storage protocols outlined in this guide.
-
Conduct a Purity Check: If you must use a solution with a slight color change, it is crucial to perform an analytical check (e.g., HPLC) to quantify the remaining active Ceftazidime and identify the level of impurities.
Q2: What is the optimal pH for my Ceftazidime solution to ensure maximum stability?
Ceftazidime exhibits its maximum stability in a relatively pH-independent region between 4.5 and 6.5.[6] Degradation accelerates in both highly acidic (pH < 4) and alkaline (pH > 7) conditions.[7] Exposure to a pH of 4 or lower can lead to immediate precipitation.[7] The pH of a freshly prepared aqueous solution of Ceftazidime is typically in the range of 7.1 to 7.7.[7]
Causality Explained: The β-lactam ring of Ceftazidime is susceptible to both acid- and base-catalyzed hydrolysis. Outside the optimal pH range, the rate of this hydrolytic cleavage increases, leading to the opening of the β-lactam ring and a loss of antibacterial activity.
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks in your HPLC analysis of a Ceftazidime solution are likely its degradation products. The most common degradation products are pyridine and the Δ-2-ceftazidime isomer.[8][9] The formation of these products is a clear indication of Ceftazidime degradation.
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize your sample preparation and storage procedures. Ensure that the temperature, pH, and light exposure were all within the recommended limits.
-
Use a Validated HPLC Method: Employ a stability-indicating HPLC method specifically designed to separate Ceftazidime from its known degradation products. An example of such a method is provided in the "Experimental Protocols" section below.
-
Identify the Peaks: If possible, use reference standards for pyridine and Δ-2-ceftazidime to confirm the identity of the unknown peaks. Mass spectrometry can also be used for identification.[10]
Q4: Can I pre-make and store my Ceftazidime solutions for future use?
Yes, but with strict adherence to proper storage conditions. For short-term storage (up to 24 hours), solutions should be kept at room temperature (not exceeding 25°C), which should result in less than 10% degradation.[7][11] For longer-term storage, refrigeration at 2-8°C is essential.[5][12] Studies have shown that refrigerated solutions can maintain over 90% of their initial concentration for up to 7 days.[5][13] Freezing reconstituted solutions at -20°C can extend stability for up to 3 months.[14] However, once thawed, solutions should not be refrozen.[14]
Trustworthiness Pillar: Always validate your storage conditions by performing stability studies under your specific experimental setup. The "Experimental Protocols" section provides a guideline for conducting such a study.
Data Presentation: Ceftazidime Stability Under Various Conditions
The following tables summarize the stability of Ceftazidime under different storage conditions, providing a quick reference for your experimental planning.
Table 1: Influence of Temperature on Ceftazidime Stability in Aqueous Solution
| Temperature | Duration | Percent Degradation | Reference |
| 45°C | 24 hours | ~85% | [1] |
| 32°C | 4-8 hours | ≤10% | [15] |
| 25°C (Room Temp) | 24 hours | <10% | [7][11] |
| 20°C | 3 days | >10% | [16] |
| 2-8°C (Refrigerated) | 7 days | <10% | [5][13] |
Table 2: Influence of pH on Ceftazidime Stability
| pH Range | Stability | Reference |
| < 4.0 | Prone to precipitation and rapid degradation | [7] |
| 4.5 - 6.5 | Maximum stability | [6] |
| > 7.0 | Accelerated degradation | [7] |
Table 3: Recommended Diluents for Reconstitution
| Diluent | Compatibility | Reference |
| Sterile Water for Injection | Compatible | [5][17] |
| 0.9% Sodium Chloride Injection | Compatible | [2][14] |
| 5% Dextrose Injection | Compatible | [14] |
| Sodium Bicarbonate Injection | Not Recommended | [17] |
Visualizing Degradation and Workflows
To better understand the processes involved, the following diagrams illustrate the degradation pathway of Ceftazidime and a typical experimental workflow for stability testing.
Caption: Primary degradation pathway of Ceftazidime in aqueous solution.
Caption: Experimental workflow for Ceftazidime stability testing.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to Ceftazidime stability.
Protocol 1: Preparation of a Standard Ceftazidime Aqueous Solution
Objective: To prepare a Ceftazidime solution of a known concentration for experimental use.
Materials:
-
Ceftazidime anhydrous (E)- powder
-
Sterile, purified water (or other appropriate buffer, pH 4.5-6.5)
-
Sterile volumetric flasks
-
Calibrated analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of Ceftazidime powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a sterile volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent (e.g., sterile water) to the flask and gently swirl to dissolve the powder. Carbon dioxide is released as the drug dissolves, and the solution should become clear within 1-2 minutes.[5][17]
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If required for your application, sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Immediately use the solution or store it under appropriate conditions (refrigerated at 2-8°C and protected from light).
Protocol 2: Stability-Indicating HPLC Method for Ceftazidime and its Degradation Products
Objective: To quantify the concentration of Ceftazidime and its primary degradation products in an aqueous solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.04 M ammonium dihydrogen phosphate, adjusted to pH 7.0).[18] The exact ratio should be optimized for your specific column and system.
-
Flow Rate: 1.0 - 1.5 mL/min.[18]
-
Detection Wavelength: 254 nm or 255 nm.[18]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[18]
Procedure:
-
Prepare Standards: Prepare a series of calibration standards of Ceftazidime of known concentrations in the same solvent as your samples. Also, prepare standards for known degradation products if available.
-
Sample Preparation: At each time point of your stability study, withdraw an aliquot of your Ceftazidime solution. Dilute it with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of Ceftazidime and its degradation products.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line to calculate the concentration of Ceftazidime and its degradation products in your samples.
Self-Validation: The HPLC method should be validated to ensure it is "stability-indicating." This involves subjecting a Ceftazidime solution to forced degradation (e.g., heat, acid, base, oxidation) and demonstrating that the degradation product peaks are well-resolved from the parent Ceftazidime peak.[10]
Conclusion
Minimizing the degradation of Ceftazidime in aqueous solutions is critical for the accuracy and validity of your research. By carefully controlling pH, temperature, and light exposure, and by using appropriate solvents and storage conditions, you can ensure the stability of your Ceftazidime solutions. This guide provides the foundational knowledge and practical tools to troubleshoot common issues and maintain the integrity of your experiments. For further inquiries, please consult the referenced literature.
References
-
Zhou, M., & Notari, R. E. (1995). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 84(5), 534–538. [Link]
-
Faria, J., et al. (2001). Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 865–875. [Link]
- Barnes, A. R. (1990). The determination of ceftazidime and pyridine by HPLC: application to a viscous eye drop formulation. Journal of Pharmaceutical & Biomedical Analysis, 8(8-12), 943-947.
-
Pemberton, R. M., et al. (2020). Exploring the Role of a Conserved Class A Residue in the Ω-Loop of KPC-2 β-Lactamase: A MECHANISM FOR CEFTAZIDIME HYDROLYSIS. Journal of Biological Chemistry, 295(4), 969-982. [Link]
-
Guttman, A., et al. (2022). Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β-Lactamase from Multiscale Simulations. ACS Catalysis, 12(13), 7766–7777. [Link]
-
Moreno, A. de H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5. [Link]
-
Pawlak, S., & Gendera, A. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278. [Link]
-
Li, X., et al. (2015). Degradation behavior of ceftazidime in aquatic environment. Environmental Science and Pollution Research, 22(16), 12347–12355. [Link]
-
Papp-Wallace, K. M., et al. (2024). The mechanism of ceftazidime and cefiderocol hydrolysis by D179Y variants of KPC carbapenemases is similar and involves the formation of a long-lived covalent intermediate. Antimicrobial Agents and Chemotherapy, 68(3), e01108-23. [Link]
-
Drugs.com. (2023). Ceftazidime Monograph for Professionals. [Link]
-
Grzybowska, J., et al. (2007). Stability of ceftazidime in 1% and 5% buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica, 64(3), 245-251. [Link]
-
Al-Rawithi, S., et al. (2022). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. European Journal of Hospital Pharmacy, 29(e1), e12-e17. [Link]
-
GlobalRPH. (2017). Dilution Ceftazidime - Fortaz ®. [Link]
-
Carryn, S., et al. (2002). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 46(7), 2299–2304. [Link]
-
International Journal of Novel Research and Development. (2023). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. [Link]
-
BSAC e-OPAT. (2019). Stability testing of ceftazidime solutions for injection in elastomeric devices at 12 mg/mL and 25 mg/mL. [Link]
- Grzybowska, J., et al. (2007). STABILITY OF CEFTAZIDIME IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 64(3), 245-251.
-
Pawlak, S., & Gendera, A. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278. [Link]
- Pawlak, S., & Gendera, A. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278.
-
Dr.Oracle. (2025). What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)? [Link]
-
Pfizer Canada. (2015). PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP. [Link]
- Zhang, L., et al. (2007). Determination of ceftazidime and impurities using high performance liquid chromatography. Chinese Journal of Pharmaceutical Analysis, 27(10), 1594-1597.
-
medicines.org.uk. (2022). Ceftazidime 1g powder for solution for injection or infusion. [Link]
- Moreno, A. de H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5.
- Moreno, A. de H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5.
- Carryn, S., et al. (2002). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 46(7), 2299–2304.
-
Rashmitha, N., et al. (2016). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Trade Science Inc., 12(10), 382-396. [Link]
-
Veeprho. (n.d.). Ceftazidime Impurities and Related Compound. [Link]
-
Daicel Pharma Standards. (n.d.). Ceftazidime Impurities Manufacturers & Suppliers. [Link]
- Moreno, A. de H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5.
-
Carryn, S., et al. (2002). Degradation pathways of ceftazidime as determined by HPLC-mass... ResearchGate. [Link]
-
Lee, H. S., et al. (2012). Stability of the Combination of Ceftazidime and Cephazolin in Icodextrin or pH Neutral Peritoneal Dialysis Solution. Peritoneal Dialysis International, 32(4), 433–438. [Link]
Sources
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- 7. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 17. medicines.org.uk [medicines.org.uk]
- 18. researchgate.net [researchgate.net]
Improving the resolution of Ceftazidime anhydrous (E)- from its degradation products
Welcome to the dedicated technical support center for resolving Ceftazidime anhydrous (E)- from its degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during the purification and analysis of Ceftazidime.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Ceftazidime anhydrous (E)- that I should be aware of?
A1: The most commonly encountered degradation products of Ceftazidime are its Δ-2 isomer and pyridine.[1][2][3] The Δ-2 isomer is a result of the isomerization of the dihydrothiazine ring, while the release of pyridine is often associated with the hydrolysis of the C-3 side chain.[1][4] Another significant degradation pathway involves the opening of the β-lactam ring, which can lead to the formation of various other impurities.[1][5][6]
Q2: My chromatogram shows a peak that I suspect is the Δ-2 isomer of Ceftazidime. How can I confirm its identity?
A2: Confirmation of the Δ-2 isomer peak can be achieved by co-injection with a reference standard of the Δ-2-Ceftazidime isomer.[7] If a reference standard is unavailable, you can perform forced degradation studies. Subjecting a pure Ceftazidime sample to mild stress conditions, such as elevated temperature, should lead to an increase in the peak corresponding to the Δ-2 isomer.[1] Further confirmation can be obtained using mass spectrometry (LC-MS) to determine the molecular weight of the impurity, which should be identical to that of Ceftazidime.[8]
Q3: I am observing poor resolution between Ceftazidime and its degradation products in my HPLC analysis. What are the initial troubleshooting steps?
A3: Poor resolution is a common issue that can often be addressed by optimizing your chromatographic conditions. Here are a few initial steps:
-
Mobile Phase pH: The pH of your mobile phase is critical. Ensure it is appropriately buffered and optimized for the separation. A slight adjustment in pH can significantly impact the retention times and resolution of Ceftazidime and its impurities.[9][10]
-
Mobile Phase Composition: Vary the ratio of your organic modifier (typically acetonitrile) to the aqueous buffer. A lower percentage of the organic phase will generally increase retention times and may improve resolution.[11][12]
-
Column Chemistry: Ensure you are using a suitable column. A C18 column is commonly used for Ceftazidime analysis.[2][9] Consider trying a different C18 column from another manufacturer or a column with a different particle size or surface area.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[12]
Q4: Can I use techniques other than HPLC for the analysis of Ceftazidime and its impurities?
A4: Yes, while HPLC is the most common technique, other methods have also been successfully employed.[11] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times.[11] Micellar Electrokinetic Chromatography (MEKC) has also been shown to be effective for the separation and quantification of Ceftazidime and its impurities like the delta-2-isomer and pyridine.[3]
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC Analysis
Possible Causes & Solutions:
-
Cause: Fluctuations in mobile phase composition.
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed.[13] If using a gradient elution, ensure the gradient pump is functioning correctly.
-
-
Cause: Temperature variations.
-
Cause: Column degradation.
-
Solution: Check the column's performance using a standard mixture. If the performance has deteriorated, consider washing the column according to the manufacturer's instructions or replacing it.
-
Issue 2: Presence of Ghost Peaks in the Chromatogram
Possible Causes & Solutions:
-
Cause: Contaminants in the mobile phase or sample diluent.
-
Solution: Use high-purity solvents and freshly prepared mobile phases.[14] Filter all solutions before use.
-
-
Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol between injections. A strong solvent wash may be necessary to remove any residual sample from the injector.
-
-
Cause: Air bubbles in the system.
-
Solution: Thoroughly degas the mobile phase.[13] Check for any loose fittings in the HPLC system that could allow air to enter.
-
Issue 3: Difficulty in Purifying Ceftazidime from its Degradation Products
Possible Causes & Solutions:
-
Cause: Inefficient precipitation of Ceftazidime.
-
Cause: Co-precipitation of impurities.
-
Solution: Consider a multi-step purification process. This could involve an initial precipitation followed by a recrystallization step to further enhance purity. The temperature during precipitation can also be a critical parameter to control.[16]
-
-
Cause: Degradation during the purification process.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ceftazidime and its Degradation Products
This protocol is designed for the effective separation of Ceftazidime from its primary degradation products, including the Δ-2 isomer and pyridine.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC Column | Atlantis dC18 (150 mm x 4.6 mm, 5 µm particle size)[12][13] |
| Mobile Phase | A: 0.02 M Anhydrous Sodium Acetate Buffer (pH 7.0) B: Acetonitrile[12][13] |
| Gradient | Isocratic: 60% A : 40% B[12][13] |
| Flow Rate | 1.5 mL/min[12][13] |
| Injection Volume | 20 µL[12][13] |
| Detection Wavelength | 254 nm[12][13] |
| Column Temperature | Ambient[13] |
| Run Time | Approximately 5 minutes[12] |
Step-by-Step Methodology:
-
Buffer Preparation (0.02 M Anhydrous Sodium Acetate, pH 7.0): Dissolve approximately 1.64 g of anhydrous sodium acetate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with glacial acetic acid.[13]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[13]
-
Standard Stock Solution of Ceftazidime: Accurately weigh and dissolve an appropriate amount of Ceftazidime Pentahydrate Reference Standard in the mobile phase to obtain a concentration of 1000 µg/mL.[13]
-
Sample Preparation: Dissolve the Ceftazidime sample to be analyzed in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Chromatographic Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify Ceftazidime and its impurities by comparing their retention times and peak areas with those of the reference standards.
Protocol 2: Purification of Ceftazidime by pH Adjustment and Solvent Precipitation
This protocol is based on a patented method for improving the purity of Ceftazidime.[15][16]
Materials:
-
Crude Ceftazidime
-
Water for Injection
-
Concentrated Hydrochloric Acid
-
Activated Carbon
-
Alkaline agent (e.g., sodium hydroxide, triethylamine)
-
Organic Solvent (e.g., ethanol, acetone)
Step-by-Step Methodology:
-
Preparation of the First Ceftazidime Solution:
-
In a suitable reactor, dissolve the crude Ceftazidime in water for injection (e.g., 10g in 15mL).
-
While stirring, slowly add concentrated hydrochloric acid to adjust the pH to approximately 1.5.
-
Add a small amount of activated carbon (e.g., 0.2g) for decolorization and stir for 30 minutes.
-
Filter the solution to remove the activated carbon.
-
Dilute the filtrate with water to a Ceftazidime concentration of about 200mg/mL.[16]
-
-
Preparation of the Second Ceftazidime Aqueous Solution:
-
In the first Ceftazidime aqueous solution, add an alkaline agent to adjust the pH to between 6 and 7.
-
Cool the solution to a temperature between 2-20 °C.
-
Add an organic solvent and allow the mixture to stand for 0.5-24 hours.
-
Filter the solution.[16]
-
-
Preparation of Purified Ceftazidime:
-
To the second Ceftazidime aqueous solution, add an organic solvent to precipitate the purified Ceftazidime.
-
Filter the precipitate, wash it with the organic solvent, and dry it under vacuum to obtain the final purified product.
-
Visual Diagrams
Caption: Major degradation pathways of Ceftazidime.
Caption: General workflow for HPLC analysis of Ceftazidime.
References
- Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Ceftazidime.
- Benchchem. (2025, October 31). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Effective Separation of Ceftazidime and Its Delta.
- Chivert, A., et al. (n.d.). Analysis of Ceftazidime and Related Compounds by Micellar Electrokinetic Chromatography.
- IJNRD. (2025, May 5). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS.
- (n.d.). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations.
- ResearchGate. (2023, November 22). Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms.
- TSI Journals. (n.d.). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance.
- Juniper Publishers. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in.
- ResearchGate. (2025, August 5). Determination of ceftazidime and impurities using high performance liquid chromatography | Request PDF.
- ResearchGate. (n.d.). Degradation pathways of ceftazidime as determined by HPLC-mass....
- Google Patents. (n.d.). Method for purifying ceftazidime - CN103044457B.
- (2025, August 7). Identification of the related substances in ceftazidime for injection by LC-MS techniques.
- NIH. (n.d.). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients.
- Google Patents. (n.d.). Method for purifying ceftazidime - CN103044457A.
- SciSpace. (n.d.). Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations.
- ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products.
- (n.d.). [Determination of ceftazidime and impurities using high performance liquid chromatography].
- Journal of Food and Drug Analysis. (n.d.). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime.
- Google Patents. (n.d.). CN112946138A - Method for determining ceftazidime related substances.
- (n.d.). the mechanism of ceftazidime degradation in aqueous solutions.
- ResearchGate. (n.d.). Determination of related substances of ceftazidime for injection by HPLC.
- Daicel Pharma Standards. (n.d.). Ceftazidime Impurities Manufacturers & Suppliers.
- uspbpep.com. (n.d.). usp31nf26s1_m14124, USP Monographs: Ceftazidime for Injection.
- USP29-NF24. (n.d.). USP Monographs: Ceftazidime.
- Benchchem. (n.d.). Application Notes and Protocols for a Stability-Indicating Assay of Ceftazidime and Its Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of ceftazidime and related compounds by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN112946138A - Method for determining ceftazidime related substances - Google Patents [patents.google.com]
- 15. CN103044457B - Method for purifying ceftazidime - Google Patents [patents.google.com]
- 16. CN103044457A - Method for purifying ceftazidime - Google Patents [patents.google.com]
- 17. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Stability-Indicating HPLC Method for Ceftazidime Anhydrous (E)- and its Impurities
Welcome to the technical support center for the stability-indicating HPLC analysis of Ceftazidime anhydrous (E)- and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful implementation and execution of this critical analytical method. Our focus is on the causality behind experimental choices, empowering you to not only follow the protocol but also to understand and adapt it to your specific needs.
The Critical Role of a Stability-Indicating Method
A stability-indicating analytical method is essential in pharmaceutical development and quality control. Its primary purpose is to provide unambiguous data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For a potent, broad-spectrum antibiotic like Ceftazidime, ensuring its stability and controlling its impurities is paramount to patient safety and therapeutic efficacy. This HPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a clear and accurate picture of the drug's stability profile.
Ceftazidime is susceptible to degradation through several pathways, including hydrolysis of the β-lactam ring, which is a common degradation route for cephalosporins.[3][4] Key degradation products that must be monitored include pyridine and the Δ-2 isomer of ceftazidime.[3][5][6] The method detailed here is validated to effectively resolve Ceftazidime from these and other potential impurities generated during forced degradation studies.
Recommended HPLC Method Parameters
This section outlines a robust, validated HPLC method for the analysis of Ceftazidime and its impurities. The selection of each parameter is critical for achieving the desired separation and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides the necessary hydrophobicity for retaining and separating Ceftazidime and its related substances. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time. |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.9) | A gradient elution is often employed to effectively separate impurities with varying polarities. The acidic pH helps to suppress the ionization of silanol groups on the stationary phase, leading to improved peak shape for basic compounds.[7] |
| Flow Rate | 1.3 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for the specified column dimensions. |
| Column Temperature | 35 °C | Maintaining a constant and elevated column temperature ensures reproducible retention times and can improve peak shape and separation efficiency.[7] |
| Detection Wavelength | 255 nm | This wavelength provides good sensitivity for both Ceftazidime and its key impurities.[7] |
| Injection Volume | 20 µL | This volume is a standard starting point and can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
Step-by-Step Experimental Protocol
Preparation of Solutions
-
Phosphate Buffer (pH 3.9): Dissolve 22.6 g of ammonium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.9 with a 10% (v/v) solution of phosphoric acid.[7] Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase using a gradient elution with acetonitrile and the prepared phosphate buffer. The specific gradient profile will depend on the impurity profile of the sample but a typical starting point could be a linear gradient from a low to a high percentage of acetonitrile over a specified time.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ceftazidime reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Ceftazidime anhydrous sample in the mobile phase to a concentration similar to the standard solution.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times to check for system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the Ceftazidime standard.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Ceftazidime and provides systematic solutions.
Q1: Why am I observing peak tailing for the Ceftazidime peak?
A1: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors.[8][9]
-
Secondary Silanol Interactions: The most frequent cause is the interaction of basic analytes with acidic silanol groups on the silica-based stationary phase.[9][10]
-
Solution: Ensure the mobile phase pH is sufficiently low (around 3.9 as recommended) to keep the silanol groups protonated and minimize these interactions.[10] Using a column with high-purity silica and effective end-capping can also significantly reduce tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and reinjecting.
-
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, causing tailing.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.[10]
-
Q2: My retention times are shifting from one injection to the next. What could be the cause?
A2: Unstable retention times can compromise the accuracy of peak identification and quantification.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a gradient.
-
Solution: Increase the column equilibration time between injections. Ensure the system is stable before starting the analytical run.
-
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the proportioning valves of the pump are functioning correctly.[11]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
Q3: I am seeing poor resolution between Ceftazidime and a known impurity peak.
A3: Achieving adequate resolution is critical for a stability-indicating method.
-
Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase significantly impacts selectivity.
-
Solution: Adjust the gradient slope or the initial and final percentages of the organic solvent. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Column Chemistry: Not all C18 columns are the same. Differences in surface area, pore size, and end-capping can affect selectivity.
-
Solution: Try a different brand or type of C18 column. A column with a different selectivity (e.g., a phenyl-hexyl phase) might provide the necessary resolution.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Solution: Experiment with a slightly lower flow rate to see if it improves separation without compromising peak shape.
-
Q4: The baseline of my chromatogram is drifting or noisy. What should I do?
A4: A stable baseline is crucial for accurate integration and quantification of peaks, especially for low-level impurities.
-
Mobile Phase Issues: The mobile phase may be contaminated, not properly degassed, or the components may not be fully miscible.
-
Solution: Use high-purity solvents and reagents. Degas the mobile phase thoroughly before use. Ensure the mobile phase components are miscible in all proportions used in the gradient.
-
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.
-
Solution: Flush the detector flow cell with an appropriate solvent (e.g., isopropanol). If the noise persists, the detector lamp may need to be replaced.
-
-
Pump Malfunction: Pulsations from the pump can lead to a noisy baseline.
-
Solution: Ensure the pump is properly primed and that the check valves are clean and functioning correctly.
-
Frequently Asked Questions (FAQs)
Q: What are the system suitability requirements for this method?
A: System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Typical parameters include:
-
Repeatability: The relative standard deviation (RSD) of the peak areas from replicate injections of the standard solution should be less than 2.0%.
-
Tailing Factor: The tailing factor for the Ceftazidime peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the Ceftazidime peak should be greater than 2000.
-
Resolution: The resolution between the Ceftazidime peak and the closest eluting impurity peak should be greater than 1.5.
Q: How do I perform forced degradation studies for Ceftazidime?
A: Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method and to identify potential degradation products.[2] The drug substance should be subjected to stress conditions such as:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Expose the drug substance to UV and visible light.[2][12]
The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the main peak.[13]
Q: What are the key degradation products of Ceftazidime that I should be looking for?
A: The primary degradation products of Ceftazidime that have been identified include pyridine and the Δ-2 isomer of Ceftazidime.[3][5][6] Another significant degradation pathway involves the opening of the β-lactam ring.[3][4] Your stability-indicating method should be able to resolve these and any other degradation products from the parent drug.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Figure 1: HPLC Experimental Workflow
Troubleshooting Logic Diagram
Caption: Figure 2: Troubleshooting Decision Tree
References
- Troubleshooting Peak Shape Problems in HPLC.
- Degradation pathways of ceftazidime as determined by HPLC-mass...
- Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care P
- HPLC Troubleshooting Guide.
- Degradation p
- Application Notes and Protocols for Forced Degrad
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Mechanism of ceftazidime degradation in aqueous solutions.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms.
- Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- the mechanism of ceftazidime degrad
- Ich guideline for stability testing. Slideshare.
- Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. Slideshare.
- Application Notes and Protocols for a Stability-Indicating Assay of Ceftazidime and Its Impurities. Benchchem.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Prepar
- Determination of ceftazidime and impurities using high performance liquid chromatography.
- STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF CEFTAZIDIME PENTAHYDRATE AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORM.
- USP Monographs: Ceftazidime. USP29-NF24.
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- [Determination of ceftazidime and impurities using high performance liquid chrom
- USP Monographs: Ceftazidime for Injection. uspbpep.com.
- RP-HPLC Method Development for Ceftazidime and Avibactam Stability.
- (PDF) Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations.
- (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections.
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- HPLC analysis of cephalosporins and study of different analytical parameters.
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- High-pressure liquid chromatographic method for analysis of cephalosporins. PMC - NIH.
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Addressing ion suppression in the bioanalytical estimation of Ceftazidime anhydrous (E)-
Welcome to the technical support center for the bioanalytical estimation of Ceftazidime anhydrous (E)-. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in LC-MS/MS analysis. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure the integrity and reliability of your bioanalytical data.
Understanding Ion Suppression in Ceftazidime Analysis
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can lead to inaccurate and unreliable quantification of analytes.[1][2][3] It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, Ceftazidime, in the mass spectrometer's ion source.[4][5][6][7][8] This phenomenon can reduce the analyte's signal intensity, compromising the sensitivity, precision, and accuracy of the bioanalytical method.[1][2][3]
Ceftazidime, a third-generation cephalosporin antibiotic, is a polar molecule often analyzed in complex biological matrices like plasma and serum.[9][10][11] Its analysis, typically performed in the positive electrospray ionization (ESI) mode, can be susceptible to ion suppression from various matrix components.[10][12]
Troubleshooting Guide: Addressing Ion Suppression
This section provides a systematic approach to identifying and mitigating ion suppression during the bioanalytical estimation of Ceftazidime.
Question 1: My Ceftazidime signal is low and variable. How can I determine if ion suppression is the cause?
Answer:
Low and inconsistent signal intensity for Ceftazidime is a classic indicator of ion suppression.[1][4] To confirm this, a post-column infusion experiment is a highly effective qualitative method.[1][8][13]
Protocol: Post-Column Infusion Experiment
-
Prepare a standard solution of Ceftazidime at a concentration that gives a stable and mid-range signal on your LC-MS/MS system.
-
Set up the infusion: Continuously infuse this standard solution into the MS detector, post-chromatographic column, using a syringe pump connected to a T-junction. This will create a stable baseline signal for Ceftazidime.
-
Inject a blank matrix extract: Prepare a blank biological sample (e.g., plasma, serum) using your current sample preparation method. Inject this blank extract onto the LC system.
-
Monitor the baseline: Observe the infused Ceftazidime signal. A significant drop in the baseline at specific retention times indicates the elution of matrix components that are causing ion suppression.[1][6][7]
Below is a workflow diagram illustrating the post-column infusion setup.
Caption: Post-column infusion experimental setup.
A quantitative assessment can be made by comparing the peak area of Ceftazidime in a post-extraction spiked sample to that in a neat solution.[13] A lower response in the matrix sample confirms the presence of ion suppression.
Question 2: I've confirmed ion suppression. What is the most effective way to clean up my sample and remove interfering matrix components?
Answer:
Improving sample preparation is a crucial step to mitigate ion suppression by removing interfering endogenous materials like phospholipids and proteins.[5][13][14] The choice of technique depends on the nature of the interferences and the required cleanliness of the sample.
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Recommendation for Ceftazidime |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | Non-selective; may not effectively remove phospholipids and other small molecules, which are major sources of ion suppression.[14] | A good starting point, but often insufficient for eliminating ion suppression in sensitive assays.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of Ceftazidime into an immiscible organic solvent based on its solubility and the pH of the aqueous phase.[13] | Can provide a cleaner extract than PPT by removing salts and some polar interferences. | Can be labor-intensive and may have lower recovery. Solvent selection is critical. | Moderately effective. The pH of the sample should be adjusted to ensure Ceftazidime is in a neutral form for efficient extraction.[13] |
| Solid-Phase Extraction (SPE) | Selective retention of Ceftazidime on a solid sorbent, followed by washing to remove interferences and elution of the analyte.[5][14] | Highly selective, providing the cleanest extracts and significantly reducing ion suppression.[5][14] Can be automated. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | Highly Recommended. A mixed-mode or polymeric reversed-phase SPE sorbent is often effective for polar compounds like Ceftazidime. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Ceftazidime
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Ceftazidime with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
This protocol provides a cleaner sample extract, which can significantly reduce ion suppression and improve the reliability of your results.[14]
Question 3: My sample cleanup is optimized, but I still see some ion suppression. Can I modify my LC method to further reduce this effect?
Answer:
Yes, chromatographic separation is a powerful tool to resolve Ceftazidime from co-eluting matrix components.[1][4][5]
Strategies for Chromatographic Optimization:
-
Adjusting the Gradient: Modify the gradient elution profile to separate the Ceftazidime peak from the regions of ion suppression, which are often at the beginning and end of the chromatogram.[1][6]
-
Changing the Stationary Phase: If a standard C18 column is used, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. This can alter the elution order of Ceftazidime and interfering compounds.[1]
-
Using UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems provide higher resolution and narrower peaks, which can effectively separate the analyte from matrix interferences.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence ionization efficiency. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS.[4] Using low concentrations of these additives is recommended to minimize their contribution to ion suppression.[1][12] For Ceftazidime analysis in positive ESI mode, a mobile phase containing 0.1% formic acid is commonly used to promote protonation.[10]
Caption: Troubleshooting workflow for ion suppression.
Question 4: Can using an internal standard help with ion suppression?
Answer:
Yes, using an appropriate internal standard (IS) is essential for compensating for ion suppression, but it does not eliminate it.[1][5][13] The ideal IS is a stable isotope-labeled (SIL) analog of Ceftazidime (e.g., Ceftazidime-d5). A SIL-IS has identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[1][5] This allows for accurate quantification because the ratio of the analyte to the IS remains constant even if the absolute signal intensity varies.[5]
If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties, such as Cefotaxime, can be used.[10] However, it is crucial to verify that the IS and analyte peaks are closely eluting and are affected by the matrix in the same way.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression in plasma or serum samples? A1: The most common sources of ion suppression in biological matrices are phospholipids, salts, proteins, and peptides.[14][15] Phospholipids are particularly problematic as they are often co-extracted with the analyte and can elute over a broad range in reversed-phase chromatography, affecting the ionization of many compounds.[14]
Q2: I am using ESI in negative mode for another analyte. Is Ceftazidime analysis feasible in negative ion mode? A2: While positive ion mode is more commonly reported for Ceftazidime due to the presence of basic nitrogen atoms that are readily protonated, analysis in negative ion mode is theoretically possible due to the presence of carboxylic acid groups.[9][16] However, the ionization efficiency and sensitivity would need to be experimentally determined and compared to the positive mode. The choice of ionization mode should be based on which provides the best sensitivity and signal-to-noise ratio for your specific application.[17]
Q3: How do I validate my method for matrix effects according to regulatory guidelines? A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[2][3][18][19] This is typically done by analyzing at least six different lots of the biological matrix. The matrix factor is calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution. The coefficient of variation of the matrix factor across the different lots should be within an acceptable range (typically ≤15%).
Q4: Can the LC-MS instrument itself contribute to signal suppression? A4: Yes, several instrument parameters can influence ionization efficiency and contribute to suppression.[4][5] These include:
-
Ion source contamination: Buildup of non-volatile salts and other matrix components in the ion source can lead to a gradual decrease in signal intensity.[4] Regular cleaning of the ion source is crucial for maintaining performance.[4]
-
Source parameters: The desolvation temperature, gas flows (nebulizing and drying gas), and capillary voltage should be optimized for Ceftazidime to ensure efficient droplet formation and desolvation, which can help mitigate suppression.[4][20]
-
Flow rate: Lower flow rates (e.g., in the nanoliter-per-minute range) can sometimes reduce ion suppression by generating smaller, more highly charged droplets that are more tolerant of non-volatile components.[1][21]
By systematically addressing sample preparation, chromatography, and instrument parameters, you can effectively troubleshoot and mitigate ion suppression in the bioanalytical estimation of Ceftazidime, leading to more accurate and reliable results.
References
- AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
- Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. (n.d.).
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Ion suppression in mass spectrometry. - Semantic Scholar. (n.d.).
- Ion suppression; a critical review on causes, evaluation, prevention and applic
- Ion suppression; A critical review on causes, evaluation, prevention and applic
- Ion Suppression in Mass Spectrometry | Request PDF - ResearchG
- Ion suppression (mass spectrometry) - Wikipedia. (n.d.).
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Ceftazidime anhydrous, (E)- | C22H22N6O7S2 | CID 5484131 - PubChem. (n.d.).
- Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22).
- Ion Suppression in LC-MS-MS Analysis | PDF | Mass Spectrometry | Elution - Scribd. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC Intern
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.).
- Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem - NIH. (n.d.).
- Measurement of ceftazidime concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Application to critically ill patients and patients with osteoarticular infections - PubMed. (n.d.).
- Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - NIH. (n.d.).
- Determination of avibactam and ceftazidime in human plasma samples by LC–MS. (n.d.).
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. (n.d.).
- Draft Guidance for Industry on Bioanalytical Method Validation; Availability. (2013, September 13).
- New FDA Guidance on Bioanalytical Method Valid
- Measurement of antibiotics using LC-MS/MS - CORE. (n.d.).
- Bioanalytical Method Valid
- UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in - CABI Digital Library. (n.d.).
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online. (n.d.).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9).
- Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method | NorthEast BioLab. (n.d.).
- An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains - FDA. (2020, September 15).
- Ceftazidime 120618-65-7 - Sigma-Aldrich. (n.d.).
- Analytical evaluation for the quantitation of fifteen antibiotics in plasma by liquid chromatography coupled to high-resolution, accurate-mass measurements for clinical research - Thermo Fisher Scientific. (n.d.).
- Ceftazidime anhydrous, (E)- | C22H22N6O7S2 | CID 5484131 - PubChem - NIH. (n.d.).
- strategies to minimize ceftazidime degradation during sample prepar
- (PDF) Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS)
- Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017, May 10).
- Tips for Optimizing Key Parameters in LC–MS - LCGC Intern
- Electrospray Ionization (ESI)
- 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.).
- VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMUL
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Enhancing the extraction recovery of Ceftazidime anhydrous (E)- from serum samples
Welcome to the technical support resource for the analysis of Ceftazidime from serum samples. As researchers and drug development professionals, achieving accurate, precise, and reproducible quantification of therapeutic agents is paramount. Ceftazidime, a third-generation cephalosporin antibiotic, presents unique challenges during sample preparation due to its inherent instability.[1][2] This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to enhance your extraction recovery and ensure the integrity of your results.
This resource is divided into two key sections:
-
A Troubleshooting Guide to address specific, common problems encountered during the extraction process.
-
Frequently Asked Questions (FAQs) to provide a broader understanding of the principles and choices behind method development for Ceftazidime.
Troubleshooting Guide
This section is formatted to help you quickly identify your issue, understand the underlying cause, and implement an effective solution.
Question 1: My Ceftazidime recovery is consistently low (<75%). What are the most likely causes and how can I fix this?
Low recovery is one of the most common issues and typically points to analyte loss at one or more stages of the extraction process. The primary suspects are analyte degradation and inefficient extraction mechanics.
-
Probable Cause 1: Analyte Degradation. Ceftazidime is a β-lactam antibiotic, a class of molecules known for its susceptibility to chemical degradation.[1] This degradation is highly dependent on temperature, pH, and light exposure.
-
Temperature: Ceftazidime stability is significantly compromised at room temperature and above.[2][3] Studies show that to ensure less than 10% degradation, solutions should be maintained at a maximum of 25°C for no more than 24 hours.[2]
-
pH: The pH of the sample environment is critical. Ceftazidime is most stable in a slightly acidic to neutral environment. Exposure to pH levels of 4 or below can result in immediate precipitation.[2]
-
Light: Photodegradation can occur when samples are exposed to both UV and visible light, particularly once the drug is in a reconstituted solution.[4]
Solution:
-
Work Cold: Perform all extraction steps on ice or using pre-chilled racks and centrifuges.
-
Control pH: Ensure that any buffers or reconstitution solvents used post-extraction are within a neutral pH range. If using Trichloroacetic Acid (TCA) for precipitation, consider neutralizing the supernatant with a suitable base before analysis, though this adds complexity.
-
Protect from Light: Use amber-colored collection tubes and vials. If not available, cover your sample racks with aluminum foil during incubation and centrifugation steps.
-
-
Probable Cause 2: Inefficient Protein Precipitation (PPT). If using a protein precipitation method, incomplete removal of proteins can lead to co-precipitation of Ceftazidime, trapping it in the pellet. Solution:
-
Optimize Solvent-to-Serum Ratio: A common starting point is a 3:1 ratio of organic solvent (like acetonitrile) to serum.[5] If recovery is low, try increasing this to 4:1. This ensures a sufficient concentration of the organic solvent to fully denature and precipitate serum proteins.
-
Ensure Thorough Mixing: After adding the precipitant, vortex each sample vigorously for at least 30-60 seconds. This creates a fine, well-dispersed protein floc, which is crucial for efficient pelleting and release of the analyte into the supernatant.
-
-
Probable Cause 3: Suboptimal Solid-Phase Extraction (SPE) Protocol. For SPE methods, low recovery can occur at multiple steps. Solution:
-
Check Column Conditioning/Equilibration: Ensure the sorbent is properly wetted and equilibrated to the pH and solvent composition of your sample. Improper equilibration can lead to poor retention.
-
Evaluate Wash Step: Your wash solvent may be too strong, causing premature elution of Ceftazidime along with the interferences. Try a weaker wash solvent (e.g., lower percentage of organic modifier).
-
Optimize Elution Solvent: Your elution solvent may be too weak to fully desorb the Ceftazidime from the sorbent. Increase the organic strength or modify the pH of the elution solvent to ensure complete recovery.
-
Question 2: I'm observing high variability (%CV > 15%) between my replicate samples. What should I investigate?
High variability undermines the reliability of your data and often points to inconsistencies in the execution of the protocol.
-
Probable Cause 1: Inconsistent Precipitation. The physical process of protein precipitation can be a major source of variability. Solution:
-
Standardize Mixing: Use a multi-tube vortexer to ensure all samples are mixed for the same duration and at the same intensity.
-
Control Incubation Time & Temperature: After adding the precipitant, incubate all samples for the exact same amount of time at a consistent temperature (e.g., 10 minutes on ice).
-
-
Probable Cause 2: Pipetting Inaccuracy. Handling viscous serum and volatile organic solvents can introduce errors. Solution:
-
Use Reverse Pipetting: For serum, use the reverse pipetting technique to ensure accurate and reproducible dispensing.
-
Pre-wet the Tip: When pipetting organic solvents, pre-wet the pipette tip several times with the solvent to equilibrate the air cushion and prevent dripping.
-
Calibrate Pipettes: Ensure all pipettes are within their calibration period.
-
Question 3: My final chromatogram has large interfering peaks near the Ceftazidime peak. How can I improve sample cleanup?
Interfering peaks from endogenous matrix components can compromise peak integration and accuracy. This indicates that your extraction method lacks sufficient selectivity.
-
Probable Cause: Insufficient Selectivity of Protein Precipitation. PPT is a bulk protein removal technique and is not very selective. It removes most proteins but leaves behind many other small molecules, lipids, and salts that can interfere with analysis.[5][6]
Solution:
-
Switch to Solid-Phase Extraction (SPE): SPE is an inherently more selective technique than PPT. By using a specific sorbent chemistry (e.g., reversed-phase C18 or a mixed-mode phase), you can selectively bind Ceftazidime, wash away interfering components, and then selectively elute your target analyte. This results in a significantly cleaner extract.[7][8]
-
Optimize the SPE Wash Step: If you are already using SPE, this is the most critical step for removing interferences. Develop a wash solution that is strong enough to remove matrix components but weak enough to leave Ceftazidime bound to the sorbent. This may require testing several solvents with varying organic content and pH.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is better for Ceftazidime: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
The "better" method depends entirely on your analytical goals. Both are widely used and validated for Ceftazidime.[7][8][9][10][11][12] The choice involves a trade-off between speed, cost, and the required quality of the final extract.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Bulk denaturation of proteins by organic solvent or acid. | Chromatographic separation based on analyte-sorbent interaction. |
| Speed | Very fast; minimal steps. | More time-consuming; involves multiple steps. |
| Cost | Low; requires only solvent and centrifuge tubes. | Higher; requires SPE cartridges/plates and often a vacuum manifold. |
| Selectivity | Low; removes proteins but leaves other matrix components. | High; allows for targeted removal of interferences. |
| Recovery | Can be high, but susceptible to co-precipitation and analyte loss. | Generally higher and more consistent with an optimized method. |
| Common Issues | Matrix effects, ion suppression (LC-MS), column clogging. | Method development can be complex; potential for analyte loss in wash steps. |
Recommendation:
-
For high-throughput screening or when speed is critical, PPT is an excellent choice.
-
For method validation, regulated bioanalysis, or when encountering significant matrix effects , the cleaner extracts and higher reproducibility of SPE are highly advantageous.[8]
Q2: What is the best precipitating agent for Ceftazidime in serum?
Acetonitrile (ACN), methanol (MeOH), and trichloroacetic acid (TCA) are the most common agents.
-
Acetonitrile (ACN): This is the most widely used precipitant for Ceftazidime.[9][10][12] It is highly efficient at producing a tight, compact protein pellet, making it easier to separate the supernatant.
-
Methanol (MeOH): Also effective, but it sometimes produces a more flocculent, less compact pellet, which can be harder to work with.[11]
-
Trichloroacetic Acid (TCA): TCA is a very strong precipitant but must be used with caution. It will significantly lower the pH of the sample, which can accelerate the degradation of Ceftazidime.[13] The resulting supernatant is highly acidic and may need to be neutralized before injection onto a reversed-phase HPLC column to ensure good peak shape.
Recommendation: Start with Acetonitrile due to its efficiency and compatibility with subsequent analytical techniques.
Q3: How should I handle and store my serum samples to ensure Ceftazidime stability?
Sample stability is one of the most critical pre-analytical factors.[1] Beta-lactam antibiotics like Ceftazidime are notoriously unstable in biological matrices.[1]
-
Pre-Extraction:
-
Post-Extraction:
-
The extracted sample (supernatant from PPT or eluate from SPE) should be analyzed as quickly as possible.
-
If there is a delay, store the final extract in a sealed vial in the autosampler at 4 °C and protect it from light.
-
Q4: Does the protein binding of Ceftazidime affect my extraction recovery?
Yes, but the goal of the extraction is to overcome it. In human serum, Ceftazidime is approximately 21% bound to proteins.[14][15] Only the unbound (free) drug is microbiologically active, but for total drug quantification (the standard for most PK studies), you must measure both the bound and unbound fractions.
Both PPT and SPE are designed to disrupt the non-covalent interactions between drugs and proteins. The organic solvents or harsh conditions denature the proteins, changing their conformation and forcing the release of the bound drug into the solution. A successful extraction will therefore release this bound fraction, allowing for the measurement of the total Ceftazidime concentration in the original serum sample.
Experimental Workflows
The following diagrams illustrate the standard workflows for the two most common extraction techniques discussed.
Caption: A typical workflow for Protein Precipitation (PPT).
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
-
Legrand, T., Chhun, S., Rey, E., Blanchet, B., Zahar, J. R., & Pons, G. (2008). On-line solid-phase extraction of ceftazidime in serum and determination by high-performance liquid chromatography. Journal of Chromatography B, 875(2), 551-555. [Link]
-
Zafer, C., Cagnina, C., & Azzarà, A. (2023). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Medicina, 59(11), 1904. [Link]
-
Gomez, C. M., Cordingly, J. J., & Palazzo, M. G. (1999). Alternative method for determination of ceftazidime in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 323-328. [Link]
-
International Journal of Novel Research and Development. (2024). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. IJNRD, 9(6). [Link]
-
Martens-Lobenhoffer, J., Rupprecht, H., & Bode-Böger, S. M. (2022). Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. Journal of Chromatography B, 1193, 123164. [Link]
-
Hulin, A., Caron, M., & Levens, M. (2016). Measurement of ceftazidime concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Application to critically ill patients and patients with osteoarticular infections. Journal of Chromatography B, 1033, 292-298. [Link]
-
Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643-2647. [Link]
-
El-Yazbi, F. A., Khamis, E. F., & Youssef, R. M. (1997). Determination of ceftazidime in plasma using high-performance liquid chromatography and electrochemical detection. Application for individualizing dosage regimens in elderly patients. Journal of Chromatography B: Biomedical Sciences and Applications, 693(2), 429-434. [Link]
-
Phenomenex. (n.d.). Sample Preparation Guide. [Link]
-
GlobalRPH. (2017). Dilution Ceftazidime - Fortaz®. [Link]
-
Myers, C. M., & Blumer, J. L. (1983). Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 24(3), 343-346. [Link]
-
Tiede, C., Zoller, M., & Störzinger, D. (2022). Determination of Meropenem, Ceftazidime and Piperacillin Levels in Serum and Meropenem in Cerebrospinal Fluid by Liquid Chromatography. Journal of Applied Bioanalysis, 8(5). [Link]
-
Sillén, H., Mitchell, R., Sleigh, R., Mainwaring, G., Catton, K., Houghton, R., & Glendining, K. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Bioanalysis, 7(12), 1423-1434. [Link]
-
White, L. O., Holt, H. A., Reeves, D. S., & Bywater, M. J. (1981). Assay of ceftazidime in biological fluids using high-pressure liquid chromatography. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 227-231. [Link]
-
Haro Moreno, A., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Physical Chemistry, 2(1), 6-11. [Link]
-
Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643-2647. [Link]
-
Myers, C. M., & Blumer, J. L. (1983). Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 24(3), 343-346. [Link]
-
Sillén, H., Mitchell, R., Sleigh, R., Mainwaring, G., Catton, K., Houghton, R., & Glendining, K. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Bioanalysis, 7(12), 1423-1434. [Link]
-
Dudley, M. N., & Barriere, S. L. (1987). Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers. Antimicrobial Agents and Chemotherapy, 31(6), 968-970. [Link]
-
Barriere, S. L., & Dudley, M. N. (1987). Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers. Antimicrobial Agents and Chemotherapy, 31(6), 968-970. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Ceftazidime Anhydrous and its (E)-Isomers
Last Updated: January 12, 2026
Introduction
Welcome to the comprehensive technical guide for the chromatographic separation of Ceftazidime and its geometric (E)-isomer, also referred to as the Δ²-isomer. Ceftazidime, a third-generation cephalosporin, can undergo isomerization of the dihydrothiazine ring, leading to the formation of the inactive Δ²-isomer.[1][2][3] Accurate quantification of this and other related substances is a critical quality attribute for ensuring the efficacy and safety of the drug product. This guide is designed for researchers, analytical scientists, and quality control professionals to troubleshoot and optimize their HPLC/UPLC methods for robust and reliable separation.
This document is structured into a Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address common challenges encountered in the laboratory.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the separation of Ceftazidime and its (E)-isomer.
Issue 1: Poor Resolution or Co-elution of Ceftazidime and the (E)-Isomer
Poor resolution is the most common challenge in this separation. It manifests as overlapping peaks, making accurate quantification impossible.
Root Cause Analysis & Corrective Actions
-
Mobile Phase pH is Suboptimal:
-
Scientific Rationale: The ionization state of Ceftazidime, which possesses both acidic and basic functional groups, is highly dependent on the mobile phase pH. Maximum stability for Ceftazidime is typically found in the pH range of 4.5 to 6.5.[3][4] Operating within this window often provides the best selectivity between the isomers. A pH outside this range can accelerate degradation and alter the retention characteristics, potentially worsening the separation.[4][5]
-
Corrective Action: Methodically adjust the pH of the aqueous portion of your mobile phase. Start with a pH of ~5.0 and evaluate the separation.[6] Make small adjustments (±0.2 pH units) and observe the impact on resolution. Ensure your buffer has adequate capacity at the chosen pH (typically within ±1 pH unit of its pKa). Phosphate and acetate buffers are commonly used.[4][6][7]
-
-
Inadequate Organic Modifier Concentration:
-
Scientific Rationale: The concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase directly controls the retention of Ceftazidime and its isomers on a reversed-phase column.[7] If the organic content is too high, retention will be insufficient, leading to co-elution. If it's too low, run times will be excessively long, and peaks may broaden.
-
Corrective Action: Perform a systematic study of the organic modifier concentration. If using isocratic elution, vary the percentage of acetonitrile or methanol. For example, if your current method uses 15% acetonitrile, evaluate 12%, 14%, 16%, and 18%. For gradient methods, adjust the slope of the gradient to increase the separation window for the critical pair.
-
-
Incorrect Buffer System or Concentration:
-
Scientific Rationale: The choice of buffer can influence peak shape and selectivity. Buffers like ammonium acetate or ammonium dihydrogen phosphate are frequently employed.[7][8][9] The buffer concentration must be sufficient to control the pH and minimize secondary interactions with the stationary phase, but not so high as to risk precipitation when mixed with the organic modifier.
-
Corrective Action: If using a phosphate buffer, ensure the concentration is adequate (e.g., 0.01M to 0.02M).[6][7][10] If peak shape is poor, consider a different buffer system, like ammonium acetate, which can sometimes offer different selectivity.
-
Workflow for Troubleshooting Poor Resolution
Issue 2: Peak Splitting
Peak splitting, where a single component appears as a doublet or a shouldered peak, can be mistaken for co-elution but has different root causes.[11]
Root Cause Analysis & Corrective Actions
-
Sample Solvent Incompatibility:
-
Scientific Rationale: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the mobile phase, it can cause localized distortion of the chromatographic band as it enters the column, leading to a split peak.[12][13] This is a very common cause of this issue.
-
Corrective Action: Whenever possible, dissolve and inject your samples in the initial mobile phase.[12] If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Contamination or Void:
-
Scientific Rationale: A blockage in the column inlet frit or a void in the packing material can create alternative flow paths for the analyte, resulting in two different retention times and a split peak.[11] This typically affects all peaks in the chromatogram.
-
Corrective Action: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush it at a low flow rate. If the problem persists, the column may need to be replaced.[14] Using a guard column can help protect the analytical column from contamination.[14]
-
-
On-Column Isomerization:
-
Scientific Rationale: While less common, it is possible for the separation conditions themselves (e.g., extreme pH or temperature) to promote the interconversion of Ceftazidime and its (E)-isomer on the column, leading to distorted or split peaks.
-
Corrective Action: Ensure the mobile phase pH is within the stability range of Ceftazidime (4.5-6.5).[3][4] Maintain a controlled column temperature, as elevated temperatures can accelerate degradation.[5] A typical starting point is 35-40°C.[3][15]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase composition for separating Ceftazidime and its (E)-isomer?
A robust starting point, based on pharmacopeial methods and published literature, is a buffered aqueous phase and an organic modifier like acetonitrile.[8][15]
-
Aqueous Phase (A): 0.01 M - 0.02 M Ammonium Dihydrogen Phosphate or Ammonium Acetate, with the pH adjusted to between 3.9 and 5.0.[6][7][9]
-
Organic Phase (B): HPLC-grade Acetonitrile.
-
Initial Conditions: Start with a low percentage of acetonitrile (e.g., 5-10%) and either run an isocratic method or a shallow gradient.
-
Detection: A wavelength of 254 nm or 255 nm is commonly used.[6][7][8][15][16]
Q2: How does mobile phase pH specifically affect the separation?
The pH controls the charge state of the Ceftazidime molecule. At a pH around 4-5, the carboxylic acid groups are partially or fully ionized (negatively charged), while the amine groups are protonated (positively charged). This zwitterionic nature influences the molecule's interaction with the C18 stationary phase. The (E)-isomer may have a slightly different pKa or conformation, and optimizing the pH exploits these small differences to achieve separation. Studies have shown that maximum stability is observed between pH 4.5 and 6.5, making this the ideal range to work in to prevent on-column degradation.[3][4]
Chemical Equilibrium Diagram
Q3: Should I use acetonitrile or methanol as the organic modifier?
Acetonitrile is generally the preferred organic solvent for this separation. It typically provides better peak shape (lower viscosity) and different selectivity compared to methanol. Many established methods, including those in the European Pharmacopoeia and USP, specify acetonitrile.[8][9][15] However, if you are struggling to achieve resolution with acetonitrile, evaluating methanol is a valid troubleshooting step as it can alter the selectivity of the separation.
Q4: My resolution is acceptable, but my peak shape is poor (tailing). What mobile phase adjustments can I make?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Adjust pH: Ensure the pH is appropriate to suppress the ionization of any residual silanol groups on the silica-based column (typically by working at a lower pH, e.g., < 4). However, you must balance this with the stability of Ceftazidime.
-
Increase Buffer Concentration: A higher buffer concentration can help mask active sites on the stationary phase, improving peak shape. Try increasing the concentration from 10mM to 25mM, being mindful of solubility in the organic modifier.
-
Use an Ion-Pairing Reagent: In some cases, a low concentration of an ion-pairing reagent like tetrabutylammonium hydroxide can improve the peak shape and retention of polar, ionizable compounds, though this adds complexity to the mobile phase.[17]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example)
This protocol describes the preparation of a common mobile phase used in Ceftazidime analysis.
Objective: To prepare 1 L of a mobile phase consisting of 93% 22.6 g/L ammonium dihydrogen phosphate (pH 3.9) and 7% acetonitrile.[9]
Materials:
-
Ammonium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (10% v/v solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer: a. Weigh 22.6 g of ammonium dihydrogen phosphate and transfer to a 1 L volumetric flask. b. Add approximately 800 mL of HPLC-grade water and sonicate to dissolve. c. Adjust the pH to 3.9 ± 0.05 using a 10% v/v solution of phosphoric acid. d. Make up the volume to 1 L with water and mix thoroughly.
-
Filter the Buffer: Filter the prepared aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: a. In a suitable mobile phase reservoir, combine 930 mL of the filtered aqueous buffer with 70 mL of HPLC-grade acetonitrile. b. Mix well and degas the final mobile phase using sonication or vacuum degassing for at least 15 minutes.[12]
Data Summary Table
The following table illustrates the typical effect of mobile phase variables on the separation of Ceftazidime and its (E)-isomer.
| Parameter Adjusted | Change | Expected Effect on Resolution | Expected Effect on Retention Time | Rationale |
| Mobile Phase pH | Increase from 3.5 to 5.0 | Likely Increase | May Increase or Decrease | Optimizes ionization state for better selectivity and analyte stability. |
| % Acetonitrile | Decrease from 15% to 12% | Likely Increase | Increase | Increases retention on the reversed-phase column, allowing more time for separation. |
| Buffer Concentration | Increase from 10mM to 25mM | May Improve Peak Shape | Minimal Change | Reduces secondary interactions with the stationary phase, leading to sharper peaks. |
| Column Temperature | Increase from 30°C to 40°C | May Increase or Decrease | Decrease | Reduces mobile phase viscosity and can alter selectivity. Must be balanced against analyte stability. |
References
-
Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. TSI Journals. [Link]
-
Influence of pH on the separation of cephalosporins. ResearchGate. [Link]
-
CEFTAZIDIME PENTAHYDRATE WITH SODIUM CARBONATE FOR INJECTION. European Pharmacopoeia 7.0. [Link]
- Method for determining ceftazidime related substances.
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. IJNRD. [Link]
-
Reverse Phase High Performance Liquid Chromatographic Estimation of Ceftazidime in Pharmaceutical Formulations. ResearchGate. [Link]
-
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers. [Link]
-
Method Development and Validation for the Simultaneous Estimation of Ceftazidime and Avibactam in Bulk and Pharmaceutical Dosage. IJIRT. [Link]
-
EUROPEAN PHARMACOPOEIA 11.4. EDQM. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. National Institutes of Health. [Link]
-
Development And Validation Of RP-HPLC Method For The Simultaneous Estimation Of Ceftazidime Sodium And Tazobactam Sodium In Marketed Formulation. International Journal of PharmTech Research. [Link]
-
Development and Validation of High Performance Liquid Chromatographic Method for the Simultaneous Determination of Ceftazidime. Science Publications. [Link]
-
When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]
-
USP Monographs: Ceftazidime for Injection. uspbpep.com. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. PubMed. [Link]
-
Ceftazidime. Print Preview. [Link]
-
Simultaneous enantiomeric separation of ceftazidime and cefriaxone sodium by capillary electrophoresis. ResearchGate. [Link]
-
Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. PubMed. [Link]
-
Analysis of Ceftazidime and Related Compounds by Micellar Electrokinetic Chromatography. PubMed. [Link]
-
Ceftazidime Dosage Investigation using Differential Pulse Polarography for Pharmaceuticals. ResearchGate. [Link]
-
International Journal of Recent Scientific Research. recentscientific.com. [Link]
-
CEFTAZIDIME FOR INJECTION, USP. WG Critical Care. [Link]
-
PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP. Sandoz. [Link]
Sources
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- 4. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating an HPLC Method for Ceftazidime Anhydrous (E)-Isomer Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ceftazidime
Ceftazidime is a third-generation cephalosporin antibiotic pivotal in treating severe bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa.[1][2] Its chemical structure, featuring a β-lactam ring, makes it susceptible to degradation via hydrolysis, oxidation, and photolysis.[3] A significant degradation pathway involves the isomerization of the dihydrothiazine ring, leading to the formation of the Δ-2 isomer (or (E)-isomer), which is microbiologically inactive yet crucial to monitor for safety and efficacy.[4][5]
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for quantifying Ceftazidime and its related substances. However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is "suitable for its intended purpose," a core tenet of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating HPLC method for Ceftazidime, grounded in the principles of scientific integrity and regulatory compliance.
The Validation Workflow: A Symbiotic Process
Method validation is not a series of disconnected tests but an interconnected workflow where the results of one stage inform the next. The objective is to build a comprehensive performance profile of the analytical method.
Caption: Overall HPLC method validation workflow.
Specificity: Proving the Method's Discriminatory Power
Causality: Specificity is the cornerstone of a stability-indicating method. It demonstrates that the analytical procedure can unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[8][9][10] For Ceftazidime, this means proving the method can separate the main peak from its (E)-isomer, other known impurities, and any new peaks that appear under stress conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is the definitive experiment for specificity.[4][11] The goal is to intentionally degrade the drug substance under various conditions to produce potential degradation products.[12] A target degradation of 5-20% is generally considered appropriate to demonstrate separation without overwhelming the chromatogram.[12]
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Ceftazidime reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of phosphate buffer and acetonitrile).[13]
-
Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.[14]
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 20 minutes.[15]
-
Oxidative Degradation: Add 3% H₂O₂ and heat at 60°C for 4 hours.[14]
-
Thermal Degradation: Heat the solid drug substance or a solution at 80°C for 24 hours.[16]
-
Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B.[16]
-
-
Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target analytical concentration.
-
Chromatographic Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using the proposed HPLC method. Utilize a Photodiode Array (PDA) detector.
-
Peak Purity Analysis: Use the PDA software to perform peak purity analysis on the Ceftazidime peak in all chromatograms where it is present.
Acceptance Criteria & Data Presentation:
| Parameter | Acceptance Criteria | Rationale |
| Resolution | The resolution between the Ceftazidime peak and the closest eluting peak (e.g., (E)-isomer or degradant) must be ≥ 2.0.[13] | Ensures baseline separation, allowing for accurate quantification of each component. |
| Peak Purity | The peak purity index or angle should be less than the threshold angle for the Ceftazidime peak in all stressed samples. | Confirms that the main peak is spectrally homogeneous and not co-eluting with any degradants. |
| Mass Balance | The sum of the assay of Ceftazidime and the percentage of all degradation products should be close to 100% of the initial value. | Accounts for all the material after degradation, demonstrating the method's ability to detect all formed products. |
Linearity and Range: Establishing a Proportional Response
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8][10] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[10] This is fundamental for calculating the concentration of unknown samples.
Experimental Protocol:
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of Ceftazidime reference standard.
-
Create Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an assay method, the range typically spans 80% to 120% of the target analytical concentration.[17] For example, if the target is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.
-
Analysis: Inject each concentration level in triplicate.
-
Data Plotting: Plot a graph of the average peak area (y-axis) versus the concentration (x-axis).
-
Statistical Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria & Data Presentation:
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | r² ≥ 0.999[8] | Indicates a strong linear relationship between concentration and response. |
| Y-Intercept | Should be close to zero and not statistically significant. | Shows that there is no significant systematic error or bias at zero concentration. |
| Residual Plot | The residuals (difference between observed and predicted values) should be randomly scattered around the x-axis. | Confirms that a linear model is appropriate for the data. |
Example Linearity Data:
| Concentration (µg/mL) | Avg. Peak Area |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,103,400 |
| 120 | 1,205,600 |
| r² | 0.9995 |
| Slope | 10025 |
| Y-Intercept | 520 |
Accuracy: Measuring Closeness to the True Value
Causality: Accuracy expresses the closeness of the method's results to the true or accepted reference value.[9][10] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo) or by comparing results to a method of known accuracy.
Caption: Logic flow for determining accuracy via % recovery.
Experimental Protocol:
Step-by-Step Methodology:
-
Prepare Placebo: Prepare a placebo solution containing all the excipients of the drug product formulation at their nominal concentrations.
-
Spike Samples: Spike the placebo solution with the Ceftazidime reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze all nine spiked samples using the HPLC method.
-
Calculate Recovery: Determine the concentration of Ceftazidime in each sample from the linearity curve and calculate the percent recovery.
Acceptance Criteria & Data Presentation:
| Level | % Recovery (Mean) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | Mean recovery of 98.0% to 102.0% with a Relative Standard Deviation (RSD) of ≤ 2.0% at each level. |
| 100% | 100.2% | 0.6% | |
| 120% | 100.8% | 0.5% |
Precision: Assessing Agreement and Scatter
Causality: Precision measures the degree of agreement (or scatter) among a series of measurements from the same homogeneous sample.[9][10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
Step-by-Step Methodology:
-
Repeatability:
-
Prepare six individual samples of a homogeneous batch of the Ceftazidime drug product at 100% of the target concentration.
-
Analyze these six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.
-
-
Data Analysis: Calculate the mean, standard deviation, and %RSD for each set of six measurements and for the combined twelve measurements from both analysts.
Acceptance Criteria & Data Presentation:
| Precision Level | Mean Assay (%) | % RSD | Acceptance Criteria |
| Repeatability (Analyst 1, Day 1) | 99.8% | 0.7% | %RSD for each set of 6 injections should not be more than 2.0%. |
| Intermediate (Analyst 2, Day 2) | 100.3% | 0.9% | |
| Overall (Combined 12 results) | 100.1% | 1.1% | The overall %RSD for the combined results should also meet the criteria (typically ≤ 2.0%). |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][19][20]
These are critical for impurity analysis but less so for the assay of the main component. They are often determined based on the signal-to-noise ratio.
Experimental Protocol:
Step-by-Step Methodology:
-
Determine Signal-to-Noise (S/N) Ratio:
-
Prepare a series of dilute solutions of Ceftazidime.
-
Inject them and determine the concentration that yields a S/N ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
-
Confirm LOQ Precision:
-
Prepare six samples at the estimated LOQ concentration.
-
Inject them and calculate the %RSD.
-
Acceptance Criteria & Data Presentation:
| Parameter | Method | Acceptance Criteria | Example Value |
| LOD | S/N Ratio ≈ 3:1 | Visual detection | 0.075 µg/mL[19][20] |
| LOQ | S/N Ratio ≈ 10:1 | Precision (%RSD) at this concentration should be ≤ 10%. | 0.227 µg/mL[19][20] |
Robustness: Measuring Method Reliability
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][9][10] It provides an indication of its reliability during normal usage and is crucial for method transfer between labs.
Experimental Protocol:
Step-by-Step Methodology:
-
Identify Critical Parameters: Select HPLC parameters that could influence the results, such as:
-
Mobile phase pH (± 0.2 units)[17]
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Vary Parameters: Prepare a system suitability solution (containing Ceftazidime and its (E)-isomer). Analyze this solution while systematically varying one parameter at a time.
-
Assess Impact: Evaluate the effect of each change on system suitability parameters like resolution, peak tailing, and retention time.
Acceptance Criteria & Data Presentation:
| Parameter Varied | Change | Resolution (Ceftazidime/(E)-isomer) | Tailing Factor (Ceftazidime) |
| Nominal Method | -- | 2.8 | 1.2 |
| Flow Rate | +10% | 2.7 | 1.2 |
| -10% | 2.9 | 1.3 | |
| Column Temp. | +5°C | 2.6 | 1.1 |
| -5°C | 3.0 | 1.3 | |
| Acceptance Criteria | Resolution must remain ≥ 2.0. Tailing factor must remain ≤ 2.0. |
Comparison Guide: A Validated Method vs. Alternatives
A fully validated HPLC method, as described above, provides a high degree of confidence in the reported results. How does it compare to less rigorous or alternative approaches?
| Feature | Validated Isocratic HPLC Method | Non-Validated / Poorly Developed Method | Alternative: UV-Vis Spectrophotometry |
| Specificity | Excellent. Proven to separate the active ingredient from all known impurities and degradation products. Peak purity confirmed. | Poor/Unknown. High risk of co-elution, leading to overestimation of the active ingredient. Cannot be considered stability-indicating. | Very Poor. Cannot distinguish between Ceftazidime and its UV-absorbing degradants or impurities. Completely unsuitable for stability studies. |
| Accuracy & Precision | High. Quantitatively demonstrated with % recovery and %RSD values within tight, pre-defined limits (e.g., 98-102% recovery, RSD < 2%). | Unreliable. Any reported value is suspect. Lack of precision leads to inconsistent batch release decisions. Inaccuracy can hide out-of-specification results. | Low. Accuracy is compromised by any interfering substances. Precision may appear good but the result is inaccurate. |
| Robustness | High. Performance is reliable even with minor, expected variations in daily lab operations (e.g., small changes in mobile phase prep). | Low. Prone to failure. Small changes in conditions can lead to significant shifts in retention time, loss of resolution, or peak shape deterioration. | Moderate. Less sensitive to instrumental parameters than HPLC, but highly sensitive to matrix effects and pH. |
| Regulatory Compliance | Fully Compliant. Meets the expectations of global regulatory bodies (FDA, EMA) as outlined in ICH Q2(R1). | Non-Compliant. Will result in regulatory rejection of filings and observations during GMP inspections. | Non-Compliant for stability-indicating assays or impurity determination. May be acceptable for a simple identification test. |
| Cost & Time | Higher Initial Investment. Validation requires significant upfront time and resources. | Low Initial Investment. Quick to set up initially. | Low. Very fast and inexpensive instrumentation and analysis. |
| Overall Value | Highest. Ensures product quality, patient safety, and regulatory success. The long-term cost of failure (batch rejection, recalls) far outweighs the initial validation cost. | Negative. Creates significant business and patient risk. The long-term costs associated with re-testing, investigations, and regulatory actions are immense. | Limited. Useful for preliminary, non-specific measurements but cannot replace HPLC for quality control of complex drug substances. |
Conclusion
The validation of an HPLC method for Ceftazidime is a rigorous, systematic process that underpins the quality, safety, and efficacy of the final drug product. By meticulously evaluating specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, a laboratory can build a self-validating system that produces trustworthy and defensible analytical data. While shortcuts and alternative, less specific methods may seem appealing for their initial low cost, they introduce unacceptable risks. A fully validated HPLC method is not merely a regulatory requirement; it is a fundamental component of sound science and a commitment to patient safety.
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A Guide to the Linearity, Accuracy, and Precision of a UV-Vis Spectrophotometric Method for Ceftazidime Anhydrous (E)-
In the realm of pharmaceutical quality control, the robustness of an analytical method is paramount. For Ceftazidime anhydrous, a third-generation cephalosporin antibiotic, UV-Vis spectrophotometry presents a rapid, cost-effective, and accessible technique for quantitative analysis. This guide provides an in-depth examination of the critical validation parameters—linearity, accuracy, and precision—for a UV-Vis spectrophotometric method tailored for Ceftazidime anhydrous. The methodologies and data presented herein are synthesized from established research and aligned with international regulatory standards to ensure scientific integrity.
The Principle of UV-Vis Spectrophotometry for Ceftazidime Analysis
Ceftazidime anhydrous possesses a chromophore within its molecular structure that absorbs ultraviolet radiation at a specific wavelength. This characteristic allows for its quantification based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The selection of an appropriate solvent and the determination of the wavelength of maximum absorbance (λmax) are crucial first steps in method development. For Ceftazidime, the λmax is consistently observed in the range of 255-261 nm in various solvents, including distilled water and dilute hydrochloric acid.[1][2][3][4][5][6]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the subsequent stages and the final results. This approach is in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <857>.[7][8][9][10]
Instrumentation and Reagents
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm quartz cuvettes.
-
Reagents: Ceftazidime Anhydrous Reference Standard (CRS), Hydrochloric Acid (HCl, 0.1N), and purified water. Ceftazidime is slightly soluble in water.[11]
Workflow Diagram
Caption: Workflow for UV-Vis Method Validation of Ceftazidime.
Step-by-Step Methodology
-
Preparation of 0.1N HCl: Dilute 8.5 mL of concentrated HCl to 1000 mL with purified water.
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Ceftazidime Anhydrous CRS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1N HCl.[3]
-
Determination of λmax: Prepare a 10 µg/mL solution by diluting the stock solution with 0.1N HCl. Scan this solution from 200 to 400 nm against a 0.1N HCl blank. The wavelength of maximum absorbance (λmax) should be determined. For Ceftazidime in 0.1N HCl, this is typically around 261 nm.[2][3]
-
Linearity Study:
-
Prepare a series of at least five concentrations of Ceftazidime from the stock solution, ranging from 4 µg/mL to 24 µg/mL.[1]
-
Measure the absorbance of each solution at the determined λmax against a 0.1N HCl blank.
-
Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Accuracy Study (% Recovery):
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Ceftazidime stock solution into a placebo mixture.
-
Prepare each concentration level in triplicate.
-
Measure the absorbance of each sample and calculate the concentration using the regression equation from the linearity study.
-
Calculate the percentage recovery for each sample.
-
-
Precision Study (% RSD):
-
Repeatability (Intra-day Precision): Prepare six independent samples of Ceftazidime at 100% of the target concentration. Measure the absorbance and calculate the concentration. Determine the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or using a different instrument. Compare the results and calculate the %RSD.
-
Performance Data and Comparison
The following tables present representative data that should be expected from a robust UV-Vis spectrophotometric method for Ceftazidime anhydrous.
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance (AU) |
| 4.0 | 0.185 |
| 8.0 | 0.372 |
| 12.0 | 0.558 |
| 16.0 | 0.745 |
| 20.0 | 0.931 |
| 24.0 | 1.116 |
| Regression Equation | y = 0.0465x + 0.0007 |
| Correlation Coefficient (R²) | 0.9998 |
Acceptance Criteria (as per ICH Q2(R1)): The correlation coefficient (R²) should be greater than 0.999.[7][8] The data presented here, with an R² of 0.9998, demonstrates excellent linearity.[3]
Table 2: Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 12.0 | 11.95 | 99.58% |
| 100% | 15.0 | 15.03 | 100.20% |
| 120% | 18.0 | 17.91 | 99.50% |
| Average Recovery | 99.76% |
Acceptance Criteria: For the assay of a drug substance, the mean recovery is typically expected to be within 98.0% to 102.0%.[7] The average recovery of 99.76% falls well within this range, indicating a high degree of accuracy.[1]
Table 3: Precision Data
| Precision Type | Sample No. | Measured Conc. (µg/mL) | Mean Conc. (µg/mL) | % RSD |
| Repeatability | 1 | 15.02 | ||
| 2 | 14.98 | |||
| 3 | 15.05 | 15.01 | 0.25% | |
| 4 | 14.97 | |||
| 5 | 15.03 | |||
| 6 | 14.99 | |||
| Intermediate Precision | Day 1 Mean | 15.01 | ||
| Day 2 Mean | 15.08 | 15.05 | 0.33% |
Acceptance Criteria: The %RSD for the assay of a drug substance should typically be not more than 2%.[1][12] The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.
Comparison with Alternative Methods
While UV-Vis spectrophotometry is a simple and rapid method, High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for pharmaceutical analysis due to its higher specificity and ability to separate the active pharmaceutical ingredient from its impurities and degradation products.[13]
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorbance of light | Separation based on partitioning |
| Specificity | Lower (interference from other absorbing species is possible) | Higher (separates components of a mixture) |
| Sensitivity | Good | Excellent |
| Speed | Very Fast | Slower (due to run times) |
| Cost | Low | High |
| Complexity | Simple | Complex |
For routine quality control where the purity of the Ceftazidime sample is known and the primary goal is to quantify the bulk drug, UV-Vis spectrophotometry is a highly suitable and efficient method. However, for stability studies, impurity profiling, or analysis in complex biological matrices, HPLC would be the method of choice.[12][13]
Conclusion
The UV-Vis spectrophotometric method for the quantification of Ceftazidime anhydrous, when properly validated, demonstrates excellent linearity, accuracy, and precision. The simplicity, speed, and cost-effectiveness of this technique make it a valuable tool for routine quality control in the pharmaceutical industry. The key to a reliable method lies in meticulous adherence to a well-defined protocol and a thorough understanding of the validation parameters as prescribed by regulatory guidelines. This guide provides the foundational knowledge for researchers and drug development professionals to confidently implement and interpret the results from this analytical technique.
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Devi, K. S., Suneetha, A., & Reddy, G. S. (2012). METHOD DEVELOPMENT AND VALIDATION FOR CEFTAZIDIME INJECTION BY UV-VIS SPECROPHOTOMETER. Semantic Scholar. Retrieved from [Link]
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Hiremath, B., & Mruthyunjayaswamy, B. H. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Acta pharmaceutica (Zagreb, Croatia), 58(3), 275–285. Retrieved from [Link]
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Mohammed, N. K., Hassan, M. K., & Mahdi, A. S. (2019). New Spectrophotometric Method for Determination of Ceftazidime in Pure Form and Pharmaceutical Dosages. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Arun, K., Saravanan, C., Balachandar, R., Kumuthavalli, M. V., & Jayakar, B. (2010). UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research, 2(1), 424-431. Retrieved from [Link]
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European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Arun, K., Saravanan, C., Balachandar, R., Kumuthavalli, M. V., & Jayakar, B. (2010). UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Moreno, A. H., & Salgado, H. R. (2009). Rapid and selective UV spectrophotometric method for the analysis of ceftazidime. Journal of AOAC International, 92(3), 820–823. Retrieved from [Link]
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Arun, K., Saravanan, C., Balachandar, R., Kumuthavalli, M. V., & Jayakar, B. (2010). UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. Semantic Scholar. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Devi Swapna, P. V., Fathima, A., Lakshmi Mohan, Muhsina Salim, Nikhil, K. V., & Sreeshma, M. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR THE ESTIMATION OF CEFTAZIDIME IN THE PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1236-1245. Retrieved from [Link]
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European Compliance Academy. (2021, July 21). Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. Retrieved from [Link]
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USP-NF. (n.d.). 〈857〉 Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
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Panchapornpon, D., Chongcherdsak, N., Nuchtavorn, N., Burimart, C., Simmasut, N., & Karnlaong, S. (2014). Validated UV-VIS Spectrophotometric Method and Stability Assessment of Extemporaneously Prepared Ceftazidime Ophthalmic Solution for Hospital Use. Advanced Materials Research, 1060, 235-239. Retrieved from [Link]
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Dumbre, M. R., Walke, A. P., Vyavahare, S. P., Pawar, P. S., & Gholap, S. U. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(3), 42-47. Retrieved from [Link]
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Hiremath, B., & Mruthyunjayaswamy, B. H. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
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Hellma. (n.d.). USP<857> (United States Pharmacopeia). Retrieved from [Link]
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Bushra, M. U., Rahman, F., Akter, S., & Aziz, A. (2013). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR DETERMIN ATION OF CEFTAZIDIME IN BULK AND PHARMACEUTICAL FORMULATION. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV spectra of ceftazidime within the pH range of 1.82–12.03,.... Retrieved from [Link]
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G, A., P, P. R., & S, D. (2020). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Research Journal of Pharmacy and Technology, 13(10), 4645-4650. Retrieved from [Link]
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A Comparative Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ceftazidime Anhydrous (E)-Impurities
In the landscape of pharmaceutical development and quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for (E)-impurities in Ceftazidime anhydrous, a third-generation cephalosporin antibiotic. Grounded in the principles of scientific integrity and regulatory compliance, this document offers researchers, scientists, and drug development professionals a practical framework for validating analytical procedures.
The presence of impurities in an active pharmaceutical ingredient (API) can impact its stability, efficacy, and safety profile. For Ceftazidime, an important antibiotic, controlling impurities such as the (E)-isomer is a critical aspect of quality assurance.[1] The ability of an analytical method to detect and quantify these impurities at very low levels is defined by its LOD and LOQ.
This guide will delve into the theoretical underpinnings and practical applications of various methods for LOD and LOQ determination, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3][4]
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[5][6][7] In simpler terms, it's the point at which we can confidently say an impurity is present.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions.[8][9] This is the minimum level at which we can not only detect the impurity but also confidently assign a numerical value to its concentration.
The determination of these parameters is a crucial part of analytical method validation, ensuring that the method is suitable for its intended purpose, which in this case is the control of impurities in Ceftazidime anhydrous.[10][11][12]
Methodologies for LOD and LOQ Determination
The ICH Q2(R1) guideline describes three primary approaches for determining LOD and LOQ:[13][14]
-
Visual Evaluation: This method is based on the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[6]
-
Signal-to-Noise (S/N) Ratio: This approach is particularly applicable to analytical procedures that exhibit baseline noise, such as chromatography.[14][15]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method offers a more objective determination of LOD and LOQ.[5][13][16]
A detailed comparison of these methods is presented below:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Visual Evaluation | The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which it can be reliably detected by visual inspection of the chromatogram. | Simple and quick. | Highly subjective and operator-dependent. Lacks statistical rigor. | Preliminary estimations or for methods where instrumental noise is not a factor. |
| Signal-to-Noise Ratio | The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[6][15] | More objective than visual evaluation. Widely accepted and easy to understand. | The calculation of the S/N ratio can vary between different software and is dependent on how the noise is measured.[14] | Chromatographic methods like HPLC, where baseline noise is observable. |
| Standard Deviation of the Response and the Slope | LOD and LOQ are calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[13][16][17] | Statistically robust and objective. Provides a more reliable estimation. | Requires a well-constructed calibration curve at low concentrations. The value of σ can be determined in several ways (e.g., from the standard deviation of the blank, the y-intercept of the regression line, or the residual standard deviation of the regression line).[13] | Quantitative analytical methods where a linear relationship between concentration and response can be established. |
Experimental Workflow for Determining LOD and LOQ of Ceftazidime (E)-Impurities
The following workflow outlines the key steps for determining the LOD and LOQ of the (E)-impurity in Ceftazidime anhydrous using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Caption: Experimental workflow for LOD and LOQ determination.
Detailed Experimental Protocols
Forced Degradation Study
Objective: To generate the (E)-impurity of Ceftazidime to be used in the determination of LOD and LOQ.
Protocol:
-
Prepare a solution of Ceftazidime anhydrous in a suitable solvent (e.g., water or a buffer solution).
-
Expose the solution to stress conditions such as heat (e.g., 45°C for 24 hours) or UV/visible radiation.[18][19][20]
-
Analyze the stressed sample by HPLC to confirm the formation of degradation products, including the (E)-isomer. The (E)-isomer is a known impurity of Ceftazidime.[1]
HPLC Method for Ceftazidime and its Impurities
Objective: To develop a chromatographic method capable of separating Ceftazidime from its (E)-impurity and other potential degradation products.
Example HPLC Conditions:
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[21][22]
-
Mobile Phase A: Phosphate buffer (e.g., 22.6 g/L ammonium dihydrogen phosphate, adjusted to pH 3.9).[21][22]
-
Gradient Elution: A suitable gradient to achieve separation.
Determination of LOD and LOQ using the Calibration Curve Method
Objective: To statistically determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Prepare a stock solution of the isolated and purified Ceftazidime (E)-impurity reference standard.
-
Prepare a series of at least 6-8 calibration standards by diluting the stock solution to concentrations in the expected LOQ range.
-
Inject each standard solution multiple times (e.g., n=3) into the HPLC system.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the (E)-impurity.
-
Perform linear regression analysis to obtain the equation of the line (y = mx + c), the slope (S or m), and the standard deviation of the y-intercepts (σ) or the residual standard deviation of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Data Presentation and Comparison
To illustrate the comparison, let's consider a hypothetical dataset from the analysis of the Ceftazidime (E)-impurity.
Table 1: Hypothetical Calibration Data for Ceftazidime (E)-Impurity
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | Standard Deviation |
| 0.05 | 105, 110, 108 | 107.7 | 2.5 |
| 0.10 | 215, 220, 218 | 217.7 | 2.5 |
| 0.20 | 430, 435, 432 | 432.3 | 2.5 |
| 0.40 | 850, 855, 852 | 852.3 | 2.5 |
| 0.80 | 1700, 1710, 1705 | 1705.0 | 5.0 |
| 1.00 | 2120, 2130, 2125 | 2125.0 | 5.0 |
Linear Regression Analysis:
-
Slope (S) = 2120
-
Standard Deviation of the y-intercept (σ) = 3.5
Calculated LOD and LOQ:
-
LOD = 3.3 * (3.5 / 2120) = 0.0054 µg/mL
-
LOQ = 10 * (3.5 / 2120) = 0.0165 µg/mL
Table 2: Comparison of LOD and LOQ Values from Different Methods (Hypothetical)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| Visual Evaluation | ~0.02 | ~0.05 |
| Signal-to-Noise Ratio | 0.01 | 0.03 |
| Calibration Curve Method | 0.0054 | 0.0165 |
As the hypothetical data suggests, the calibration curve method often provides lower, and statistically more defensible, LOD and LOQ values compared to the visual and signal-to-noise approaches.
Validation of the Determined LOQ
Once the LOQ is determined, it is crucial to validate it by demonstrating acceptable precision and accuracy at this concentration.
Protocol for LOQ Validation:
-
Prepare a set of samples (e.g., n=6) of the (E)-impurity at the determined LOQ concentration.
-
Analyze these samples using the validated HPLC method.
-
Calculate the precision (as %RSD) and accuracy (as % recovery) of the measurements.
-
The acceptance criteria for precision and accuracy at the LOQ are typically wider than for the routine assay, but should be appropriate for the intended purpose of the method.
Conclusion
The determination of LOD and LOQ is a critical component of validating an analytical method for impurity testing in pharmaceuticals. While visual evaluation and the signal-to-noise ratio method are useful for initial estimations, the method based on the standard deviation of the response and the slope of the calibration curve is the most statistically robust and scientifically sound approach.[5][13][16]
For the analysis of Ceftazidime anhydrous (E)-impurities, a well-developed and validated stability-indicating HPLC method, coupled with the calibration curve approach for LOD and LOQ determination, will provide the necessary confidence in the quality control of this important antibiotic. This ensures that the analytical procedure is fit for its purpose and meets the stringent requirements of regulatory agencies.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
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A Senior Application Scientist's Comparative Guide: Cross-Validation of HPLC and Microbiological Assays for Ceftazidime Anhydrous Potency
In the quality control and development of antibiotic pharmaceuticals, the accurate determination of potency is a cornerstone of safety and efficacy. For Ceftazidime, a third-generation cephalosporin, two orthogonal analytical techniques are frequently employed: the physicochemical precision of High-Performance Liquid Chromatography (HPLC) and the biologically relevant cylinder-plate or agar diffusion microbiological assay. This guide provides an in-depth comparison of these two methods, structured around key validation parameters, to assist researchers, quality control analysts, and drug development professionals in selecting and cross-validating the appropriate assay for their intended purpose.
The primary objective of cross-validation is to demonstrate that the two distinct methods provide equivalent results, ensuring that a transition from one method to another—or their interchangeable use—does not impact the quality assessment of the product. This is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which stress that an analytical procedure's validation must prove it is suitable for its intended purpose.[1][2][3]
Principles of Measurement: Chemical Purity vs. Biological Activity
A fundamental understanding of what each assay measures is critical to interpreting cross-validation data.
-
High-Performance Liquid Chromatography (HPLC): This is a separative physicochemical technique. It quantifies Ceftazidime by physically separating it from impurities and degradation products based on its affinity for a stationary phase (typically a C18 column). Detection, usually by UV spectrophotometry, measures the concentration of the intact, chemically pure active pharmaceutical ingredient (API).[4] The result is a direct measure of chemical concentration (e.g., in µg/mL).
-
Microbiological Assay: This is a functional, biological assay. It quantifies the potency of Ceftazidime by measuring its ability to inhibit the growth of a susceptible microorganism, such as Staphylococcus epidermidis or Bacillus subtilis.[5][6][7] The size of the "zone of inhibition" on an agar plate is proportional to the antibiotic's bioactivity. The result is expressed in International Units (IU) or as a potency relative to a reference standard. This method inherently assesses the biological activity of the antibiotic, which can be affected by factors not detectable by HPLC, such as the presence of biologically active isomers or minor degradation products that retain some antimicrobial effect.[8]
The Cross-Validation Workflow: A Comparative Framework
The process involves running both assays in parallel using the same batches of Ceftazidime anhydrous and comparing their performance across several key validation metrics.
Caption: Workflow for cross-validating HPLC and Microbiological assays.
Comparative Analysis of Validation Parameters
The choice between methods often hinges on the specific requirements of the analysis. While HPLC offers precision and a detailed chemical profile, the microbiological assay provides a direct measure of biological activity.[9]
| Validation Parameter | HPLC Assay | Microbiological Assay | Senior Scientist's Insight |
| Specificity | High. Resolves Ceftazidime from impurities and degradants.[4] Photodiode array (PDA) detectors can confirm peak purity. | Moderate. Measures the total biological response. Biologically active degradants or impurities can interfere, potentially overestimating potency.[10] | HPLC is superior for stability-indicating assays where specific degradation products must be monitored. The bioassay's lower specificity can be a feature, as it captures the "total antimicrobial effect," which may be clinically relevant. |
| Linearity & Range | Excellent. Typically linear over a wide concentration range (e.g., 10-150 µg/mL).[11] Correlation coefficient (r²) > 0.999 is common. | Good. Linear over a narrower, logarithmic range (e.g., 100-400 µg/mL).[6][7] Correlation coefficient (r²) > 0.98 is generally acceptable. | The HPLC's wider linear range offers more flexibility in sample dilution. The bioassay requires careful concentration targeting to fall within the linear portion of the dose-response curve. |
| Precision (RSD%) | High. Intra-day and inter-day precision RSD is typically < 1.0%.[10] | Lower. Inherently more variable due to biological factors. RSD is often in the range of 1-5%.[10][12] | The tight precision of HPLC makes it the gold standard for release testing against narrow specifications. The bioassay's variability must be controlled with rigorous adherence to protocol and sufficient replicates. |
| Accuracy (% Recovery) | High. Typically 98-102%.[10] | Acceptable. Generally 95-105%, but can be wider.[10] | Accuracy in the bioassay is highly dependent on the quality and handling of the reference standard and the health of the microbial culture. |
| Analysis Time | Fast. A typical run time is 5-10 minutes per sample. | Slow. Requires an overnight incubation period of 16-24 hours.[9] | HPLC is ideal for high-throughput screening and rapid in-process controls. The bioassay is a bottleneck and not suitable for time-sensitive decisions. |
| LOD/LOQ | Very Low. LOD can be < 0.1 µg/mL.[4][11] | Low. Sensitivity depends on the test organism, but is generally in the range of 0.1-1 µg/mL.[5] | HPLC is the method of choice for quantifying trace-level impurities or for pharmacokinetic studies requiring high sensitivity. |
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical data comes from robust, well-defined protocols that include system suitability checks.
Protocol 1: Reversed-Phase HPLC Assay for Ceftazidime
This protocol is based on established methods, such as those found in the United States Pharmacopeia (USP).[13][14]
1. System Preparation:
- Column: Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Prepare a filtered and degassed mixture of pH 7.0 phosphate buffer and acetonitrile (e.g., 98:2 v/v). Rationale: The pH 7 buffer ensures Ceftazidime is in a consistent ionic state, promoting sharp, symmetrical peaks.[14]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 255 nm.
- Column Temperature: 30°C.
2. Standard Preparation:
- Accurately weigh ~29 mg of USP Ceftazidime Pentahydrate RS into a 25-mL volumetric flask.
- Dissolve in 2.5 mL of pH 7 Buffer, then dilute to volume with water to create a stock solution.
- Perform a further dilution (e.g., 5.0 mL to 50.0 mL) with water to obtain a final concentration of about 100 µg/mL of Ceftazidime.[14]
3. Sample Preparation:
- Accurately weigh a quantity of Ceftazidime anhydrous sample equivalent to ~25 mg of Ceftazidime.
- Prepare the sample solution using the same diluents and dilution scheme as the Standard Preparation to achieve a target concentration of 100 µg/mL.
4. System Suitability Test (SST):
- Inject the standard solution in replicate (n=5).
- Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 1.0%. The tailing factor for the Ceftazidime peak should be ≤ 2.0. Rationale: SST ensures the chromatographic system is performing adequately before analyzing any samples.[15]
5. Analysis & Calculation:
- Inject the standard and sample solutions.
- Calculate the Ceftazidime content using the peak areas, comparing the sample response to the standard response.
Protocol 2: Cylinder-Plate Microbiological Assay for Ceftazidime
This protocol is a generalized method based on common agar diffusion techniques.[5][6]
1. Media and Culture Preparation:
- Test Organism: Staphylococcus epidermidis (ATCC 12228).[6][7]
- Medium: Prepare Antibiotic Assay Medium No. 2 (Oxoid) or equivalent. Sterilize and cool to 48-50°C.
- Inoculation: Add a standardized suspension of the test organism to the molten agar to achieve a final concentration that yields distinct zones of inhibition. Pour the inoculated agar into large, flat-bottomed Petri dishes on a level surface.
2. Standard Preparation:
- Prepare a stock solution of USP Ceftazidime Pentahydrate RS.
- Create a series of at least five concentrations (e.g., 100, 150, 200, 300, 400 µg/mL) by serial dilution in sterile pH 6.0 phosphate buffer. This series constitutes the standard curve.
3. Sample Preparation:
- Dissolve the Ceftazidime anhydrous sample to a stock concentration.
- Prepare three different dilutions of the sample, with the median concentration targeting the midpoint of the standard curve (e.g., 200 µg/mL).
4. Assay Procedure:
- Using a sterile borer, create uniform wells (cylinders) in the solidified agar plates.
- Using a randomized block design, fill the cylinders with the standard and sample solutions.
- Incubation: Incubate the plates at 35-37°C for 16-18 hours.
5. Data Analysis:
- Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
- Plot the logarithm of the standard concentrations against the zone diameters.
- Perform a linear regression analysis to obtain the standard curve.
- Interpolate the potency of the sample solutions from the standard curve and calculate the final potency of the Ceftazidime anhydrous sample.
Conclusion and Recommendations
The cross-validation of HPLC and microbiological assays for Ceftazidime anhydrous is not merely a procedural requirement but a scientific necessity.
-
HPLC stands out as the superior method for routine quality control, release testing, and stability studies due to its high precision, specificity, and speed.[8] Its ability to separate and quantify the parent compound, independent of its biological function, is critical for understanding chemical purity.
-
The Microbiological Assay , while more variable and time-consuming, remains uniquely valuable. It provides the ultimate confirmation that the chemically measured API is biologically active and potent. It is an indispensable tool during development, for characterizing reference standards, and for investigating any discrepancies where chemical data does not align with expected therapeutic efficacy.[8][12]
A successful cross-validation, demonstrating a high correlation and no significant statistical difference between the results of the two methods, provides a high degree of confidence in the quality of Ceftazidime anhydrous. It confirms that the physicochemical measurement by HPLC is a reliable surrogate for the biological activity of the drug, justifying its use for routine batch release.
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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S-Hosseini, S., et al. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. National Institutes of Health.
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Kumar, V., et al. Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. PubMed.
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A Comparative In-Vitro Analysis of Ceftazidime Anhydrous (E)- and Other Third-Generation Cephalosporins
This guide provides a comprehensive in-vitro comparison of Ceftazidime anhydrous (E)- with other prominent third-generation cephalosporins. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in antibacterial activity, supported by experimental data and standardized protocols. Our objective is to offer a clear, evidence-based perspective to inform research and development decisions in the field of antimicrobial chemotherapy.
Introduction: The Landscape of Third-Generation Cephalosporins
Third-generation cephalosporins represent a significant advancement in the β-lactam class of antibiotics, offering a broader spectrum of activity against Gram-negative bacteria compared to their predecessors.[1][2] This enhanced activity is largely attributed to their increased stability against many β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[1][3][4] These antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism shared by all β-lactam antibiotics.[5][6][7] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[5][7]
Ceftazidime, a semisynthetic, broad-spectrum, third-generation cephalosporin, is particularly noted for its potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1][2][3][7] This guide will compare the in-vitro activity of Ceftazidime with other key third-generation cephalosporins, such as Cefotaxime and Ceftriaxone, to highlight their relative strengths and weaknesses against a range of clinically relevant bacteria.
Mechanism of Action and Resistance
The fundamental mechanism of action for all cephalosporins is the disruption of bacterial cell wall synthesis.[5][6][8] The β-lactam ring structure of these antibiotics mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing them to bind to the active site of PBPs.[5] This binding is effectively irreversible and leads to the inhibition of peptidoglycan cross-linking, resulting in a weakened cell wall and eventual cell lysis.[5][7]
A key differentiator among cephalosporins, particularly the third generation, is their stability in the presence of β-lactamase enzymes.[3] Ceftazidime's chemical structure, which includes a complex moiety with two methyl groups and a carboxylic acid group, confers extra stability against many Gram-negative β-lactamases.[3] However, the emergence of extended-spectrum β-lactamases (ESBLs) can compromise the efficacy of even third-generation cephalosporins.[3] Resistance can also arise from alterations in PBPs or decreased permeability of the bacterial outer membrane.[8]
Diagram of Ceftazidime's mechanism of action and bacterial resistance.
Comparative In-Vitro Activity: A Data-Driven Analysis
The in-vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[9] A lower MIC value indicates greater potency. The following tables summarize comparative MIC data for Ceftazidime and other third-generation cephalosporins against key bacterial isolates.
Activity Against Pseudomonas aeruginosa
Ceftazidime has consistently demonstrated superior in-vitro activity against P. aeruginosa compared to many other third-generation cephalosporins.[2][10][11][12]
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Ceftazidime | 1 | 4-8 | [10][13] |
| Cefotaxime | 16 | >128 | [10] |
| Ceftriaxone | 4 | 32 | [10][14] |
| Cefoperazone | 2 | >128 | [10] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Activity Against Enterobacteriaceae
Against the family Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Ceftazidime demonstrates potent activity, often comparable to or slightly less potent than Cefotaxime and Ceftriaxone.[14][15][16]
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| E. coli | Ceftazidime | ≤0.25 | 0.5 | [15] |
| Cefotaxime | ≤0.12 | 0.25 | ||
| Ceftriaxone | ≤0.12 | 0.25 | [14] | |
| K. pneumoniae | Ceftazidime | ≤0.25 | 0.5 | [15] |
| Cefotaxime | ≤0.12 | 0.5 | ||
| Ceftriaxone | ≤0.12 | 0.25 |
Activity Against Gram-Positive Cocci
Third-generation cephalosporins are generally less active against Gram-positive cocci, such as Staphylococcus aureus, compared to first-generation cephalosporins.[2][3][11] Among the third-generation, Ceftazidime typically shows weaker activity against S. aureus than Cefotaxime and Ceftriaxone.[14][17]
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| S. aureus | Ceftazidime | 4-8 | >128 | [17] |
| Cefotaxime | 2 | 8 | ||
| Ceftriaxone | 2 | 4 |
Experimental Protocols: Ensuring Methodological Rigor
The reliability of in-vitro susceptibility data is contingent upon the adherence to standardized testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[18][19][20]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative susceptibility testing.
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.[9]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the antibiotic powders (Ceftazidime anhydrous (E)-, Cefotaxime sodium, Ceftriaxone sodium) in a suitable solvent to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: Perform serial twofold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension and add it to the microtiter plate wells to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in a well with no visible growth.
-
Quality Control: Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the accuracy and reproducibility of the test.[21]
Workflow for Broth Microdilution MIC Testing.
Discussion and Conclusion
The in-vitro data presented in this guide clearly delineates the distinct antibacterial profiles of Ceftazidime and other third-generation cephalosporins. Ceftazidime's hallmark is its potent and reliable activity against P. aeruginosa, a feature that sets it apart from many of its counterparts.[2][10][11] This makes it a critical tool in the empirical and targeted treatment of infections where this pathogen is suspected or confirmed.
While Ceftazidime demonstrates excellent activity against a broad range of Gram-negative bacteria, including Enterobacteriaceae, other third-generation cephalosporins like Cefotaxime and Ceftriaxone may exhibit slightly greater potency against certain species within this family.[14][15][16] Conversely, the comparatively weaker activity of Ceftazidime against Gram-positive organisms, particularly S. aureus, is a crucial consideration in clinical decision-making.[14][17]
It is imperative for researchers and clinicians to recognize that in-vitro activity is one of several factors that influence clinical efficacy. Pharmacokinetic and pharmacodynamic properties, as well as the specific mechanisms of resistance prevalent in a given clinical setting, are also of paramount importance. The standardized methodologies outlined here provide a robust framework for generating reliable and comparable in-vitro data, which is the foundation for informed antibiotic stewardship and the development of novel antimicrobial agents.
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A Comparative Guide to Robustness Testing of Analytical Methods for Ceftazidime Anhydrous Quantification
In the landscape of pharmaceutical quality control, the reliability of analytical methods is paramount. For a potent third-generation cephalosporin like Ceftazidime anhydrous, ensuring the consistency of its quantification is not merely a regulatory requirement but a cornerstone of patient safety and product efficacy. This guide provides an in-depth comparison of analytical methods for Ceftazidime quantification, with a primary focus on the critical aspect of robustness testing. Drawing from established regulatory frameworks and empirical data, we will explore the nuances of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique and contrast it with alternative methodologies.
The Imperative of Robustness in Analytical Method Validation
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] This is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4][5][6][7] A robust method ensures that routine analytical operations can be performed consistently in different laboratories, by different analysts, and with different equipment, without compromising the integrity of the results.
The process of robustness testing is typically conducted during the method development phase to identify and control the variables that could influence the analytical outcome.[8] For Ceftazidime quantification, this involves a systematic evaluation of how minor changes in chromatographic conditions, for instance, affect key performance indicators such as peak area, retention time, and resolution.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Ceftazidime Quantification
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most widely adopted and validated technique for the quantification of Ceftazidime in both bulk drug substance and pharmaceutical formulations.[9][10][11] Its high precision, specificity, and ability to separate Ceftazidime from its impurities and degradation products make it the method of choice.[9]
A Typical Validated RP-HPLC Method for Ceftazidime
A common RP-HPLC method for Ceftazidime involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[12][13][14][15][16] Detection is typically performed using a UV detector at a wavelength where Ceftazidime exhibits maximum absorbance, often around 254 nm or 260 nm.[9][13][14][17]
Experimental Protocol: Robustness Testing of an RP-HPLC Method for Ceftazidime Anhydrous
This protocol outlines a systematic approach to evaluating the robustness of an RP-HPLC method for Ceftazidime quantification.
Objective:
To assess the reliability of the RP-HPLC method for Ceftazidime quantification by deliberately varying key chromatographic parameters.
Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) : Acetonitrile (80:20 v/v)[14]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[17]
Robustness Study Design:
The following parameters will be intentionally varied to assess their impact on the analytical results. The variations should be within a plausible range that could be encountered during routine analysis.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Mobile Phase pH | 3.5 | 3.3 | 3.7 |
| Organic Phase Composition (%) | 20% Acetonitrile | 18% | 22% |
| Column Temperature (°C) | 30 | 28 | 32 |
| Detection Wavelength (nm) | 254 | 252 | 256 |
Procedure:
-
Prepare a standard solution of Ceftazidime anhydrous at a known concentration.
-
For each condition in the robustness study design, inject the standard solution in triplicate.
-
Record the retention time, peak area, and tailing factor for each injection.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each parameter under each condition.
Acceptance Criteria:
The method is considered robust if the following criteria are met for all tested variations:
-
Relative Standard Deviation (%RSD) of the peak area: Not more than 2.0%.
-
Tailing Factor: Not more than 2.0.
-
System Suitability Parameters (e.g., theoretical plates, resolution): Remain within acceptable limits as defined during method development.
The following diagram illustrates the workflow for the robustness testing protocol:
Caption: Workflow for Robustness Testing of an HPLC Method.
Comparative Analysis of Quantification Methods
While HPLC is the predominant method, other techniques have been explored for Ceftazidime quantification. A comparative overview provides context for selecting the most appropriate method for a given application.
| Analytical Method | Principle | Advantages | Disadvantages | Robustness Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[12][18] | High specificity, precision, and accuracy.[14][17] Can separate impurities and degradation products.[9] | Requires more expensive equipment and skilled operators. Method development can be time-consuming. | Critical parameters (mobile phase, flow rate, temperature) must be carefully controlled.[13][16] |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength.[9] | Simple, rapid, and cost-effective.[19][20] | Lacks specificity; susceptible to interference from excipients and degradation products that absorb at the same wavelength.[9] | Less sensitive to minor instrumental variations, but highly dependent on the purity of the sample matrix. |
| Titrimetric Methods (e.g., Acid-Base, Nonaqueous) | Quantification based on the volume of a titrant of known concentration required to react completely with the analyte.[21] | Inexpensive and does not require sophisticated instrumentation.[21] | Lower sensitivity and specificity compared to chromatographic methods. Not suitable for low-dose formulations. | Relies on the stability of the titrant concentration and accurate endpoint determination. |
The following diagram illustrates the decision-making process for selecting an analytical method based on key attributes:
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A Comparative Guide to the Specificity and Selectivity of Stability-Indicating Assays for Ceftazidime Anhydrous (E)-
In the landscape of pharmaceutical quality control, the imperative for robust analytical methods cannot be overstated. For potent, broad-spectrum antibiotics like Ceftazidime, ensuring product stability, efficacy, and safety is paramount. This guide provides a comprehensive comparison of stability-indicating assay methods for Ceftazidime anhydrous (E)-, with a focused exploration of specificity and selectivity. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for regulatory compliance and the delivery of high-quality medicines.
Ceftazidime, a third-generation cephalosporin, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring and the formation of pyridine, a known toxic impurity[1][2][3]. A stability-indicating analytical method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients. This guide will delve into the experimental design and comparative performance of different Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH)[4][5][6][7].
The Cornerstone of a Stability-Indicating Method: Specificity
Specificity, as defined by the ICH Q2(R1) guideline, is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present[4][5][6]. For a stability-indicating assay, this means the method must be able to separate the intact drug from its degradation products. This is typically demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate the potential degradants[1][2].
The following diagram illustrates the typical workflow for assessing the specificity of a stability-indicating assay for Ceftazidime.
Caption: Workflow for Specificity Assessment in a Stability-Indicating Assay.
Comparative Analysis of RP-HPLC Methods
Several RP-HPLC methods have been developed for the quantification of Ceftazidime. The primary differences lie in the choice of stationary phase (column), mobile phase composition, and detection wavelength, all of which significantly impact the method's specificity and selectivity. Below is a comparison of two distinct RP-HPLC methodologies.
Method A: Phosphate Buffer and Acetonitrile Mobile Phase
This widely used approach often employs a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The pH of the buffer is a critical parameter that influences the retention and resolution of Ceftazidime and its degradation products.
Method B: Ion-Pairing Chromatography
For enhanced separation of polar degradation products, ion-pairing chromatography can be an effective alternative. This technique involves adding an ion-pairing reagent to the mobile phase, which interacts with charged analytes to increase their retention on a non-polar stationary phase.
| Parameter | Method A: C18 with Phosphate Buffer/ACN[8][9][10] | Method B: Ion-Pairing RP-HPLC[11] |
| Stationary Phase | Hypersil BDS C18 (150 x 4.6mm, 5 µm) or similar | C18 or C8 column |
| Mobile Phase | Phosphate buffer (pH adjusted) and Acetonitrile in varying ratios | Aqueous buffer with an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) and an organic modifier (e.g., Acetonitrile or Methanol) |
| Detection Wavelength | Typically around 254 nm or 231 nm[10][12] | Typically around 254 nm or 262 nm[11] |
| Key Advantages | Robust, widely available columns and reagents, good for general-purpose stability testing. | Enhanced retention and resolution of polar and ionic degradants, potentially offering superior selectivity. |
| Potential Challenges | May show insufficient resolution for highly polar degradation products. Buffer pH needs careful optimization. | Ion-pairing reagents can lead to longer column equilibration times and potential for baseline noise. Column lifetime may be reduced. |
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for conducting forced degradation studies and subsequent HPLC analysis are outlined below.
Forced Degradation Protocol
This protocol is designed to intentionally degrade the Ceftazidime drug substance to generate potential degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Ceftazidime anhydrous (E)- in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration. After the stress period, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a sample of the solid Ceftazidime powder in a hot air oven at a high temperature (e.g., 105°C) for a set duration. Also, heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid drug powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period[13][14].
-
Sample Preparation for HPLC: After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
RP-HPLC Method Protocol (Example based on Method A)
-
Chromatographic System: A liquid chromatograph equipped with a UV-Vis detector or a Photodiode Array (PDA) detector.
-
Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio[10].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 231 nm[10].
-
Injection Volume: 20 µL.
-
Analysis: Inject the unstressed (control) sample, a blank (diluent), and all the stressed samples into the chromatograph. Record the chromatograms and analyze the results.
Visualizing Degradation Pathways
Understanding the potential degradation pathways of Ceftazidime is crucial for interpreting the results of a stability-indicating assay. The following diagram illustrates the primary degradation routes.
Caption: Primary Degradation Pathways of Ceftazidime.
Conclusion and Recommendations
The development and validation of a stability-indicating assay with proven specificity and selectivity are non-negotiable for ensuring the quality of Ceftazidime anhydrous (E)-. Both the standard C18-based RP-HPLC method and the ion-pairing chromatography approach can be effective, but the choice depends on the specific requirements of the analysis and the complexity of the degradation profile.
For routine quality control, a well-optimized C18 method is often sufficient and more practical. However, for in-depth stability studies or when encountering co-eluting impurities, an ion-pairing method may provide the necessary enhanced resolution. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential. The use of a PDA detector is highly recommended to assess peak purity and confirm that the Ceftazidime peak is free from any co-eluting impurities.
By carefully selecting and validating the analytical method, researchers and drug development professionals can be confident in the quality, stability, and safety of Ceftazidime-containing pharmaceutical products.
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An Inter-Laboratory Guide to the Comparative Analysis of Ceftazidime Anhydrous (E)- Analytical Methods
Introduction: The Critical Role of Analytical Rigor in Ceftazidime Quality Assurance
Ceftazidime is a pivotal third-generation cephalosporin antibiotic, prized for its broad-spectrum activity against challenging Gram-negative pathogens.[1][2] Its efficacy and safety are directly linked to its chemical integrity, purity, and concentration in the final drug product. Therefore, the accurate and reliable quantification of Ceftazidime anhydrous (E)- is a cornerstone of quality control, stability testing, and regulatory compliance within the pharmaceutical industry.[1]
This guide provides an in-depth, objective comparison of the principal analytical methods employed for the determination of Ceftazidime. Moving beyond a simple recitation of procedural steps, we will dissect the causality behind experimental choices, offering field-proven insights into the strengths, limitations, and optimal applications for each technique. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing analytical methods, ensuring data integrity and product quality.
Foundational Principles: Method Validation and Stability
Before comparing laboratories or methods, we must ground our work in the principles of analytical procedure validation. The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative framework, establishing that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] This involves evaluating core performance parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]
Furthermore, Ceftazidime, like all β-lactam antibiotics, is susceptible to degradation via pathways such as hydrolysis of the β-lactam ring.[7][8][9] Therefore, a critical consideration is whether a method is "stability-indicating"—meaning it can definitively separate the intact active pharmaceutical ingredient (API) from its degradation products and impurities.[7][10] This is non-negotiable for stability studies and release testing.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely adopted technique for Ceftazidime analysis, mandated by major pharmacopeias like the USP, BP, and EP.[1][11][12] Its primary advantage is its high resolving power, making it the definitive stability-indicating method.
Scientific Principle & Causality of Experimental Choices
RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase (typically a C18 or C8 alkyl-silica column) and a polar mobile phase. Molecules with higher hydrophobicity are retained longer on the column.
-
Column Selection (e.g., C18): A C18 (octadecylsilyl) column is the workhorse for cephalosporin analysis. Its long alkyl chains provide sufficient hydrophobic surface area to retain Ceftazidime and separate it from more polar degradation products, such as pyridine, and less polar impurities.[13][14]
-
Mobile Phase Composition: A typical mobile phase is a mixture of an aqueous buffer and an organic modifier like acetonitrile.[10][13][14] The buffer (e.g., sodium acetate or ammonium dihydrogen phosphate) controls the pH. This is critical because the ionization state of Ceftazidime's carboxylic acid and amine groups profoundly impacts its retention. A pH around 3.9 to 7.0 is often chosen to ensure consistent ionization and sharp peak shapes.[13][15][16] The acetonitrile concentration is adjusted to "tune" the elution strength; a higher percentage decreases retention time.
-
Detection Wavelength (e.g., 254-255 nm): Ceftazidime possesses a chromophore that absorbs UV light. The selection of ~255 nm corresponds to a region of high molar absorptivity for the molecule, ensuring high sensitivity for detection.[13][14][17]
Detailed Experimental Protocol (RP-HPLC)
This protocol is a representative synthesis for the assay of Ceftazidime in a powder for injection. Each step is designed to be part of a self-validating system.
-
Mobile Phase Preparation (0.02 M Anhydrous Sodium Acetate Buffer, pH 7.0: Acetonitrile (60:40)):
-
Dissolve approximately 1.64 g of anhydrous sodium acetate in 1000 mL of HPLC-grade water.[10][15]
-
Adjust the pH to 7.0 using dilute orthophosphoric acid.
-
Prepare the final mobile phase by mixing 600 mL of the buffer with 400 mL of HPLC-grade acetonitrile.
-
Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath to prevent air bubbles in the system.[10]
-
-
Standard Stock Solution Preparation (400 µg/mL):
-
Accurately weigh approximately 40 mg of USP Ceftazidime Pentahydrate Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.
-
-
Assay Preparation (400 µg/mL):
-
Constitute the contents of one vial of Ceftazidime for Injection with a known volume of mobile phase.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final theoretical concentration of 400 µg/mL of Ceftazidime.
-
-
Chromatographic System & Conditions:
-
System Suitability:
-
Inject the Standard solution five times.
-
The relative standard deviation (%RSD) of the peak areas for the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the Ceftazidime peak must not be more than 2.0.
-
-
Procedure:
-
Inject the mobile phase (as a blank) once, followed by the Standard preparation, and then the Assay preparation.
-
Calculate the quantity of Ceftazidime in the sample by comparing the peak area of the Assay preparation to that of the Standard preparation.
-
Visualized Workflow: RP-HPLC Analysis
Caption: Nonaqueous titration workflow for Ceftazidime.
The Screening Tool: UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is the simplest, most rapid, and most cost-effective of the three methods. [18][19]It is particularly useful for in-process controls or for analyzing pure bulk drug where interfering substances are not expected.
Scientific Principle & Causality of Experimental Choices
This technique operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
-
Solvent Selection: The choice of solvent (diluent) is critical. It must dissolve the drug completely and be transparent in the UV region of interest. A common choice is 0.1N Hydrochloric Acid (HCl), in which Ceftazidime exhibits a maximum absorbance (λmax) around 261 nm. [18]Using a mild acid ensures the chromophore structure is in a consistent protonated state, leading to reproducible measurements.
-
Wavelength Selection (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. Scanning the UV spectrum of a standard solution first is essential to experimentally verify the λmax.
Detailed Experimental Protocol (UV-Vis)
This protocol is based on validated methods for Ceftazidime determination. [17][18]
-
Reagent Preparation:
-
Diluent: 0.1N Hydrochloric Acid (HCl).
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Ceftazidime reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1N HCl.
-
-
Calibration Curve Preparation:
-
Create a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1N HCl. [18]4. Assay Preparation (Targeting ~6 µg/mL):
-
Accurately weigh a portion of the Ceftazidime powder for injection and dissolve it in 0.1N HCl to create a stock solution.
-
Perform a serial dilution with 0.1N HCl to bring the final concentration into the middle of the calibration range.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 261 nm.
-
Use 0.1N HCl as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the Assay preparation.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the Assay preparation from the linear regression equation of the calibration curve.
-
Visualized Workflow: UV-Vis Spectrophotometric Analysis
Caption: UV-Vis spectrophotometry workflow for Ceftazidime.
Comparative Performance Analysis: A Head-to-Head Summary
The choice of an analytical method is always a trade-off between performance, cost, and the specific question being asked. The following table summarizes the key performance characteristics of the three discussed methods, based on data reported in the scientific literature.
| Parameter | RP-HPLC | Titrimetric Methods | UV-Vis Spectrophotometry |
| Specificity | Excellent (Stability-indicating, separates API from impurities/degradants) [1][11][13] | Poor to Fair (Measures total basic/reactive species; subject to interference from excipients) [20][21] | Fair (Subject to interference from excipients or degradants that absorb at the same wavelength) [18] |
| Sensitivity (LOQ) | High (~3.1 ng for impurities, ~0.97-10.33 µg/mL for assay) [15][22] | Low (Requires mg quantities of analyte) [20] | Moderate (~2 µg/mL) [18] |
| Precision (%RSD) | Excellent (<1% for intraday/interday) [6] | Good (<2%) [20][21] | Good (<2%) [17] |
| Accuracy (% Recovery) | Excellent (Typically 98-102%) [6][22] | Good (Typically 99-101%) [2][20][21] | Good (Typically 98-102%) [19] |
| Linearity Range | Excellent (Wide, e.g., 0.2-1000 µg/mL) [13] | Not Applicable (Single-point determination) | Good (Narrower, e.g., 2-10 µg/mL) [18] |
| Analysis Time/Sample | Moderate (~5-15 min per run) | Fast (~5 min per titration) | Very Fast (<1 min per measurement) |
| Cost (Instrument/Reagents) | High | Low | Low |
| Primary Application | Release testing, stability studies, impurity profiling, R&D | Potency assay of raw materials, in-process controls | Quick checks of pure substance, dissolution testing, in-process controls |
Senior Scientist's Recommendation: Selecting the Right Tool for the Job
An inter-laboratory comparison is only meaningful if the methods themselves are appropriate for their intended use. My recommendation for any laboratory working with Ceftazidime is as follows:
-
For Regulatory Compliance and Stability Testing: RP-HPLC is the only acceptable choice. Its ability to separate and quantify Ceftazidime in the presence of degradation products is non-negotiable for ensuring patient safety and meeting regulatory expectations. [1][11]Any data intended for a registration application must be generated using a fully validated, stability-indicating HPLC or UPLC method. [3][23]
-
For Raw Material Identity and Potency: A combination of methods provides the most robust quality assessment. HPLC should be used to establish the impurity profile, while a simple, rapid titrimetric or UV-Vis method can be used for routine potency checks once the material's purity has been confirmed. This tiered approach optimizes for both rigor and efficiency.
-
For High-Throughput Screening (e.g., Dissolution): UV-Vis spectrophotometry is an ideal tool. Its speed and low cost allow for rapid analysis of multiple samples, provided that method validation demonstrates no significant interference from the formulation matrix.
Ultimately, the methods discussed are not mutually exclusive but are complementary tools in the analytical scientist's arsenal. A well-equipped quality control laboratory will leverage the specificity of chromatography for definitive characterization and the efficiency of spectroscopy and titrimetry for routine verification.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Valid
- Application Notes and Protocols for Forced Degradation Studies of Ceftazidime. (2025). Benchchem.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
- [Determination of ceftazidime and impurities using high performance liquid chrom
- ICH Guidance Q14 / Q2(R2)
- Application Notes and Protocols for a Stability-Indicating Assay of Ceftazidime and Its Impurities. (2025). Benchchem.
- Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations. (2012). Scientific & Academic Publishing.
- UV- Spectrophotometric determination of Ceftazidime in pure and pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research.
- New Spectrophotometric Method for Determination of Ceftazidime in Pure Form and Pharmaceutical Dosages. (2019). Iraqi Journal of Science.
- Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research.
- Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial agents and chemotherapy, 45(9), 2643–2647.
- VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. (2025). International Journal of Novel Research and Development.
- Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Determination of ceftazidime and impurities using high performance liquid chromatography. (2008).
- Rapid and Selective UV Spectrophotometric Method for the Analysis of Ceftazidime. (2014).
- Hiremath, B., & Mruthyunjayaswamy, B. H. (2009). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Die Pharmazie, 64(6), 366-369.
- ASSAY OF CEFTAZIDIME IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY VISIBLE SPECTROPHOTOMETRY. (2011). Rasayan Journal of Chemistry.
- Degradation pathways of ceftazidime as determined by HPLC-mass... (2001).
- Stability study and degradation kinetics of ceftazidime in pharmaceutical prepar
- UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formul
- Moreno, A. D. H., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Physical Chemistry, 2(1), 6-11.
- Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. (2018). Juniper Publishers.
- Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations. (2012). Advances in Analytical Chemistry.
- Leeder, J. S., Spino, M., Tesoro, A. M., & MacLeod, S. M. (1983). High-pressure liquid chromatographic analysis of ceftazidime in serum and urine. Antimicrobial agents and chemotherapy, 24(5), 720–724.
- (PDF) UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation. (2020).
- CEFTAZIDIME ANHYDROUS, (E)-. gsrs.
- (PDF) Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations. (2012).
- USP Monographs: Ceftazidime. (2006). USP29-NF24.
- Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. (2018). Annals of Reviews & Research.
- White, L. O., Holt, H. A., Reeves, D. S., & Bywater, M. J. (1981). Assay of ceftazidime in biological fluids using high-pressure liquid chromatography. The Journal of antimicrobial chemotherapy, 8 Suppl B, 227–231.
- Acceptability of Standards from Alternative Compendia (BP/EP/JP). (2022). U.S.
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A Comparative Analysis of Ceftazidime Anhydrous (E)- Degradation Profiles in Different pH Conditions: A Guide for Researchers
This guide provides a comprehensive analysis of the degradation profile of Ceftazidime anhydrous (E)- under various pH conditions. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodology and kinetic principles governing the stability of this critical third-generation cephalosporin antibiotic. By understanding the pH-dependent degradation pathways, formulation scientists can develop more stable and efficacious pharmaceutical products.
Ceftazidime, like other β-lactam antibiotics, is susceptible to hydrolysis, which can compromise its therapeutic efficacy and lead to the formation of potentially harmful degradation products.[1][2] The stability of Ceftazidime is significantly influenced by the pH of its environment. This guide outlines a systematic approach to evaluating this stability, providing a robust framework for forced degradation studies—a critical component of pharmaceutical development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
The Critical Role of pH in Ceftazidime Stability
The chemical stability of Ceftazidime in aqueous solutions is highly dependent on pH. The molecule contains several ionizable groups, and its overall charge and susceptibility to nucleophilic attack vary with the hydrogen ion concentration. Both acidic and basic conditions can catalyze the degradation of Ceftazidime, primarily through the hydrolysis of the β-lactam ring.[3][4][5] Studies have shown that maximum stability is generally observed in a relatively narrow pH range, typically between 4.5 and 6.5.[6] Outside of this range, the degradation rate increases significantly.
Understanding the kinetics of Ceftazidime degradation at different pH values is paramount for:
-
Formulation Development: Selecting appropriate buffers and excipients to maintain the optimal pH for maximum shelf-life.
-
Manufacturing and Storage: Defining critical process parameters and storage conditions to minimize degradation.
-
Clinical Administration: Ensuring the stability of reconstituted solutions for intravenous infusion.[7]
Experimental Design for a Comparative Degradation Study
A well-designed forced degradation study is essential to elucidate the pH-dependent degradation profile of Ceftazidime. The following protocol outlines a systematic approach to achieve this.
Materials and Reagents
-
Ceftazidime Anhydrous (E)- Reference Standard
-
Hydrochloric Acid (HCl), 0.05 M
-
Sodium Hydroxide (NaOH), 0.05 M
-
Phosphate Buffer (pH 6.80)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Other reagents as required for HPLC mobile phase preparation.
Experimental Workflow
The experimental workflow is designed to systematically expose Ceftazidime to different pH conditions and monitor its degradation over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Caption: Experimental workflow for the comparative degradation study of Ceftazidime.
Detailed Experimental Protocol
-
Preparation of Solutions:
-
Prepare solutions of 0.05 M HCl (acidic), phosphate buffer (pH 6.80, neutral), and 0.05 M NaOH (basic).[4]
-
Accurately weigh and dissolve Ceftazidime anhydrous (E)- in a suitable solvent to prepare a stock solution of known concentration.
-
-
Initiation of Degradation:
-
At time zero (t=0), add a known volume of the Ceftazidime stock solution to each of the pH solutions to achieve the desired final concentration.
-
Maintain the reaction mixtures at a constant temperature of 298 K (25 °C).[4]
-
-
Sample Collection:
-
Withdraw aliquots from each reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
If necessary, immediately quench the degradation reaction by neutralizing the aliquot or diluting it with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[1][8][9][10] A typical method might involve a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[4][7]
-
Monitor the elution of Ceftazidime and its degradation products using a UV detector at an appropriate wavelength (e.g., 254 nm).[4][7]
-
-
Data Analysis:
-
Quantify the peak area of the intact Ceftazidime at each time point.
-
Calculate the percentage of Ceftazidime remaining relative to the initial concentration.
-
Determine the degradation kinetics, which often follows first-order kinetics for Ceftazidime.[5][6] The natural logarithm of the concentration ratio (ln(C/C₀)) plotted against time should yield a straight line with a slope equal to the negative degradation rate constant (-k).
-
Anticipated Degradation Profiles and Data Interpretation
The degradation of Ceftazidime is expected to be significantly faster under both acidic and basic conditions compared to neutral pH.
| pH Condition | Expected Relative Degradation Rate | Primary Degradation Products |
| Acidic (e.g., pH 1.38) | High | Pyridine, products of β-lactam ring opening[3][4] |
| Neutral (e.g., pH 6.80) | Low | Minimal degradation, potential for isomerization[4][11] |
| Basic (e.g., pH 12.7) | Very High | Pyridine, products of β-lactam ring opening[3][4][12] |
Note: The above table presents a qualitative expectation. Quantitative data from the experiment should be used to determine the precise degradation rate constants.
Key Degradation Pathways
The primary degradation pathways of Ceftazidime are influenced by the pH of the solution.
Caption: pH-dependent degradation pathways of Ceftazidime.
Under both acidic and basic conditions, a significant degradation pathway involves the hydrolysis of the C-3 side chain, leading to the formation of pyridine.[3][4][11] Additionally, the β-lactam ring is susceptible to nucleophilic attack, resulting in its opening and the loss of antibacterial activity.[3][5][7][13] The rate of these reactions is catalyzed by both hydrogen and hydroxyl ions.[6]
Conclusion and Recommendations
This guide provides a framework for the comparative analysis of Ceftazidime anhydrous (E)- degradation under different pH conditions. The experimental data generated from such studies are invaluable for:
-
Optimizing Formulations: Ensuring the final drug product has an adequate shelf-life and maintains its therapeutic efficacy.
-
Informing Manufacturing and Storage Protocols: Establishing controls to minimize degradation during production and distribution.
-
Supporting Regulatory Submissions: Providing essential stability data as required by regulatory agencies.
It is recommended that researchers conducting these studies adhere to strict protocols and utilize validated analytical methods to ensure the integrity and reliability of the data. Further investigations could also explore the influence of temperature, light, and oxidizing agents on the stability of Ceftazidime.[14]
References
- Benchchem. Application Notes and Protocols for a Stability-Indicating Assay of Ceftazidime and Its Impurities.
- Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643–2647.
- Muszalska, I., & Sobczak, A. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275–278.
- La Manna, A., et al. (1999). Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. Journal of Pharmaceutical and Biomedical Analysis, 20(3), 521–530.
- Syeda, S. F., et al. (2016). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. International Journal of Farmacia, 2(1), 70-78.
- Amareswari, S., et al. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF CEFTAZIDIME PENTAHYDRATE AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORM.
- SlideShare. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC.
- Benchchem.
- Muszalska, I., & Sobczak, A. (1998). the mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278.
- Zhou, M., & Notari, R. E. (1995). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 84(5), 534–538.
- Muszalska, I., & Sobczak, A. (1998). Mechanism of ceftazidime degradation in aqueous solutions.
- Moreno, A. D. H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 8-12.
- He, S., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 27(15), 4991.
- L. J. C. et al. (2018). Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. Journal of Biological Chemistry, 293(23), 8876–8889.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ceftazidime Anhydrous
This guide provides essential, field-proven procedures for the safe and compliant disposal of Ceftazidime anhydrous, a third-generation cephalosporin antibiotic. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the environmental fate of the compounds we handle. Improper disposal of antibiotics like Ceftazidime contributes to the critical global challenge of antimicrobial resistance (AMR) and poses a significant threat to aquatic ecosystems.[1][2] This document offers a direct, procedural framework to ensure that your disposal practices are safe, compliant, and scientifically sound.
Hazard Profile and Safety Imperatives
Ceftazidime anhydrous is not a benign substance; it is an active pharmaceutical ingredient (API) with specific handling and disposal requirements. Understanding its hazard profile is the foundation of safe management. The primary risks associated with Ceftazidime are sensitization and high aquatic toxicity.[2][3][4]
Key Hazards:
-
Respiratory and Skin Sensitization: Ceftazidime is a known sensitizer.[4][5] Inhalation of dust or direct skin contact may cause allergic reactions, asthma-like symptoms, or skin rashes in susceptible individuals.[3] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).[6][7]
-
Aquatic Toxicity: Safety data indicates that Ceftazidime is very toxic to aquatic life with long-lasting effects.[1][2] This property is the primary driver behind the strict prohibition of sewer disposal.
Summary of GHS Hazard and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statement (Examples) |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] | P261: Avoid breathing dust. P284: Wear respiratory protection.[5][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3][5] | P280: Wear protective gloves/protective clothing/eye protection.[3] |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life.[2] | P273: Avoid release to the environment.[1][2] |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects.[1][2] | P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
The Core Principle: Preventing Environmental Release and Antimicrobial Resistance
The defining characteristic of Ceftazidime is its function as a β-lactam antibiotic. The release of active antibiotics into wastewater, even in minute quantities, exposes environmental bacteria to sub-lethal doses, creating selective pressure that drives the evolution of antibiotic-resistant strains.[8] Furthermore, its inherent toxicity can disrupt aquatic ecosystems.[9]
For these reasons, the United States Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), strictly regulates the disposal of pharmaceutical waste and explicitly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste.[10][11][12][13] All disposal procedures must be designed to either contain or destroy the active molecule.
Disposal Pathway Decision Framework
The correct disposal procedure depends on the form of the Ceftazidime waste. The following workflow provides a logical framework for decision-making.
Caption: Decision workflow for the proper disposal of Ceftazidime waste.
Step-by-Step Disposal Protocols
Adherence to the following protocols is essential for ensuring safety and compliance. Always perform these procedures in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.[14]
Protocol A: Disposal of Solid (Pure) Ceftazidime Anhydrous
This protocol applies to expired raw material, unused neat compound, or residue collected from a spill.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is appropriate).[6]
-
Work Area: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of fine dust particles.[5]
-
Waste Segregation: The material must be disposed of as hazardous chemical waste.[15] Do not mix it with non-hazardous or biohazardous waste streams.
-
Containment: Place the solid Ceftazidime into a clearly labeled, sealable container designated for hazardous chemical waste. The container must be in good condition, free of leaks or defects.[13]
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name ("Ceftazidime anhydrous"), and the approximate quantity.
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. The universally recommended disposal method is high-temperature incineration at a licensed chemical destruction plant.[6][16][17]
Protocol B: Pre-treatment and Disposal of Aqueous Solutions
For aqueous stock solutions or working solutions, chemical deactivation is a highly recommended best practice to neutralize the antibiotic activity prior to final disposal. This protocol is based on the known susceptibility of the β-lactam ring to base-catalyzed hydrolysis.[8][18]
Causality: The β-lactam ring is the pharmacophore of cephalosporin antibiotics. By exposing it to a strong base, such as sodium hydroxide (NaOH), the ring is irreversibly hydrolyzed, destroying the molecule's antibacterial activity.[18][19] This renders the primary biological hazard inert.
-
PPE and Work Area: Work in a chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Prepare for Deactivation: For every 100 mL of Ceftazidime solution, prepare to add 10 mL of a 10 M NaOH solution to achieve a final concentration of approximately 1 M NaOH. Caution: This will be a strongly basic solution.
-
Deactivation: While stirring the Ceftazidime solution, slowly and carefully add the 10 M NaOH solution.
-
Reaction Time: Allow the mixture to react for at least 24 hours at room temperature to ensure complete hydrolysis of the β-lactam ring.
-
Neutralization (Optional but Recommended): After the deactivation period, slowly neutralize the solution to a pH between 6.0 and 8.0 by adding an acid (e.g., 1 M HCl). This makes the final waste less corrosive and safer to handle.
-
Containment and Disposal: Transfer the final, deactivated (and preferably neutralized) solution into a labeled hazardous waste container. Even after deactivation, the mixture should not be poured down the drain.[6] It must be collected and disposed of via your institution's chemical waste program for incineration.[16]
Protocol C: Disposal of Contaminated Labware and Materials
This applies to any item that has come into direct contact with Ceftazidime, including gloves, weigh boats, pipette tips, vials, and contaminated bench paper.
-
Segregation: All contaminated disposable materials should be considered hazardous waste.
-
Sharps: Needles or other contaminated sharps must be placed immediately into a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[16]
-
Non-Sharps: Place all other contaminated items (gloves, gowns, wipes, etc.) into a dedicated, labeled hazardous waste bag or container.[20]
-
Glassware: Reusable glassware should be decontaminated. This can be done by soaking in a 1 M NaOH solution for 24 hours, followed by a thorough triple rinse with purified water. Collect the initial soak solution and the first rinse as hazardous aqueous waste for disposal according to Protocol B.
-
Final Disposal: All disposable contaminated materials must be disposed of via licensed incineration.[16][17]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.[15]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Remove all sources of ignition.[6]
-
Don PPE: Wear appropriate PPE, including respiratory protection (a P95 or N95 respirator is recommended for dust), a lab coat, safety goggles, and heavy-duty gloves.[15]
-
Contain the Spill: Prevent the powder or liquid from spreading or entering drains.[5]
-
Clean-up (Solid Spill):
-
Clean-up (Liquid Spill):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads).
-
-
Collect Waste: Place all contaminated materials (absorbent, wipes, soil) into a sealed, labeled hazardous waste container.[6]
-
Decontaminate Area: Wipe the spill area with a damp cloth. Then, decontaminate the surface with a suitable cleaning agent, followed by a final rinse with water. Collect all cleaning materials and rinsate as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department in accordance with local policy.
References
-
SAFETY DATA SHEET - Allergan. (2018-09-29). [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. [Link]
-
Ceftazidime for Injection, USP | WG Critical Care. (2025-05-14). [Link]
-
Ceftazidime (20mgL) (0.5L), Safety Data Sheet, English - Neogen. (2021-09-10). [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019-06-18). [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals | Stericycle. (2025-05-20). [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. [Link]
-
Ceftazidime - Janusinfo.se. (2023-11-17). [Link]
-
An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment | Request PDF - ResearchGate. (2025-08-05). [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. (2025-04-24). [Link]
-
EPA: Hazardous Pharmaceutical Waste Management | Stericycle. [Link]
-
An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed. [Link]
-
Ceftazidime|78439-06-2|MSDS - DC Chemicals. (2026-01-09). [Link]
-
Beta-Lactam Decontamination Services - The Ecosense Company. [Link]
-
eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration - OSHA. [Link]
-
Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA. [Link]
-
Hazardous Drugs - Standards | Occupational Safety and Health Administration - OSHA. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]
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A Senior Application Scientist's Guide to Handling Ceftazidime Anhydrous, (E)-: Personal Protective Equipment and Operational Protocols
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic pivotal in research and clinical applications for its broad-spectrum activity, particularly against Pseudomonas aeruginosa.[1] As researchers, scientists, and drug development professionals, our interaction with the active pharmaceutical ingredient (API), Ceftazidime anhydrous, requires a meticulous approach to safety. This is not merely a procedural formality but a critical necessity rooted in the compound's chemical nature. Ceftazidime anhydrous is a fine powder that poses significant risks of sensitization upon inhalation and skin contact.[2][3]
This guide provides an integrated safety and operational framework for handling Ceftazidime anhydrous. Moving beyond a simple checklist, it explains the causality behind each safety measure, empowering you to build a self-validating culture of safety in your laboratory. We will detail the requisite Personal Protective Equipment (PPE), outline step-by-step operational plans, and provide clear disposal protocols to ensure both personal safety and environmental integrity.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific hazards of Ceftazidime anhydrous is fundamental to appreciating the necessity of the controls outlined. The primary risks are not acute toxicity but are related to sensitization, which can lead to severe allergic reactions upon subsequent exposures.
-
Respiratory Sensitization: The most significant hazard is the potential to cause allergy or asthma-like symptoms if inhaled.[2][4] The fine particulate nature of the anhydrous powder makes it easily aerosolized during routine laboratory procedures like weighing and transferring.
-
Skin Sensitization: Direct contact with the skin can provoke an allergic skin reaction, or sensitization.[2][4] Contaminated work clothing must not be allowed to leave the laboratory to prevent cross-contamination and exposure outside the controlled environment.[5]
-
Serious Eye Irritation: The powder is an eye irritant, capable of causing redness, pain, and swelling upon contact.[4]
A mandatory risk assessment must precede any new procedure involving this compound.[6] The core objective is to minimize dust generation and prevent all routes of exposure—inhalation, dermal contact, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified. For Ceftazidime anhydrous, a multi-layered approach is required to protect against aerosolized powder and potential splashes.
Summary of Mandatory PPE
| PPE Category | Specification | Rationale for Use with Ceftazidime Anhydrous |
| Respiratory | Fit-tested N95 respirator or higher (e.g., PAPR). | Critical. Prevents inhalation of fine, aerosolized powder, which is a known respiratory sensitizer.[2][6] Required for any open handling of the powder. |
| Eye & Face | ANSI Z87.1-compliant, tight-fitting chemical splash goggles. | Protects against airborne particles and potential splashes that can cause serious eye irritation.[4][6] |
| Hand | Double-gloving with disposable nitrile gloves. | The inner glove goes under the gown cuff, the outer over it.[7] This prevents skin contact and sensitization and allows for safe removal of the contaminated outer layer.[6][7] |
| Body | Disposable, low-permeability gown with a solid front and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination by the fine powder.[7] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects.[6] |
Operational Plan: A Step-by-Step Procedural Guide
Safe handling is an active process that extends from the moment the compound enters the lab to its final disposal.
Engineering Controls: Your First Line of Defense
Always handle solid Ceftazidime anhydrous within a certified chemical fume hood or a powder containment balance enclosure. This is non-negotiable. These engineering controls are designed to capture aerosolized powder at the source, drastically reducing the risk of inhalation.
Weighing and Aliquoting Protocol
-
Preparation: Before bringing the compound into the hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers) to minimize movement and potential disruption of airflow.
-
Don PPE: Follow the rigorous donning sequence outlined in the workflow diagram below.
-
Handling: Carefully open the container inside the fume hood. Use controlled, deliberate movements to transfer the powder. Avoid any actions that could create a dust cloud, such as dropping or rapid scooping.
-
Post-Handling: Securely seal the primary container. Carefully wipe down all external surfaces of containers and equipment with a damp cloth before removing them from the hood.[2] Dispose of the cleaning cloth as hazardous waste.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent self-contamination. The "doffing" or removal process is where the highest risk of exposure occurs.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Contingency and Disposal Plan
Spill Management
-
Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[2]
-
Secure Area: Restrict access to the spill area.
-
Cleanup (Trained Personnel Only): Personnel involved in cleanup must wear the full PPE described above.
-
Procedure: Do NOT dry sweep. Gently cover the spill with a damp cloth or absorbent pads to prevent the powder from becoming airborne.[2] Alternatively, use a vacuum cleaner equipped with a HEPA filter.[2]
-
Decontamination: Collect all materials into a labeled, sealed container for hazardous waste disposal.[2] Clean the spill area thoroughly with soap and water.
Waste Disposal
The improper disposal of antibiotics contributes to environmental contamination and the development of antimicrobial resistance.[8]
-
Solid Waste: All unused or waste Ceftazidime powder is considered hazardous chemical waste.[8] It must be collected in a clearly labeled, sealed waste container.
-
Contaminated Materials: All disposable items that have come into contact with the powder (e.g., gloves, gowns, weigh boats, cleaning materials) must be disposed of in the same hazardous chemical waste stream.
-
Aqueous Solutions: Do not discharge solutions containing Ceftazidime into sewers or drains.[9] The EPA strictly regulates the disposal of pharmaceutical waste.[9] Aqueous waste should be collected and managed as hazardous chemical waste.
-
Disposal Method: The preferred disposal method for pharmaceutical waste is incineration by a licensed hazardous waste disposal service.[9]
By adhering to these rigorous safety and handling protocols, you safeguard your personal health and contribute to a responsible and secure research environment.
References
- Proper Disposal of Ceftazidime Sodium: A Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling Antibiotic K 4. Benchchem.
- SAFETY DATA SHEET - Ceftazidime. Pfizer.
-
Ceftazidime Monograph for Professionals. Drugs.com. Available at: [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION - CEFTAZIDIME for Injection. accessdata.fda.gov. Available at: [Link]
-
Package leaflet: Information for the user Ceftazidime. medicines.org.uk. Available at: [Link]
-
Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Ceftazidime for Injection, USP Safety Data Sheet. WG Critical Care. Available at: [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
